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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine: A Covalent Modifier in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine, a member of the emerging class of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine, a member of the emerging class of 2-sulfonylpyrimidine-based covalent inhibitors. While specific data for this particular molecule is limited, this document extrapolates from the well-characterized behavior of the 2-sulfonylpyrimidine scaffold to provide insights into its synthesis, mechanism of action, and potential applications in drug development. The guide will delve into the rationale behind experimental design and provide detailed protocols relevant to the study of this class of compounds.

Introduction: The Rise of Covalent Inhibitors and the 2-Sulfonylpyrimidine Scaffold

The pursuit of highly selective and potent therapeutic agents has led to a renaissance in the field of covalent inhibitors. These molecules form a stable, covalent bond with their target protein, offering prolonged duration of action and high efficiency. Within this landscape, the 2-sulfonylpyrimidine scaffold has emerged as a privileged warhead for the development of targeted covalent inhibitors. Compounds based on this scaffold have demonstrated significant potential in targeting a range of proteins, including enzymes implicated in cancer and infectious diseases.[1][2][3]

2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine , with the CAS Number 2828433-79-8 , belongs to this promising class of molecules. Its structure combines the reactive 2-sulfonylpyrimidine core with a specific stereoisomeric alkyl chain, which can influence binding affinity and selectivity.

Compound Identification
IUPAC Name 2-(((2S,3R)-3-methylpent-4-en-2-yl)sulfonyl)pyrimidine[4]
CAS Number 2828433-79-8
Molecular Weight 226.3 g/mol
Molecular Formula C10H14N2O2S

Synthesis of 2-Sulfonylpyrimidine Derivatives

The synthesis of 2-sulfonylpyrimidine compounds generally follows a multi-step process that allows for diversification of the substituents on the pyrimidine core and the sulfonyl group. This flexibility is crucial for tuning the reactivity and target specificity of the final inhibitor. A general synthetic strategy is outlined below.

General Synthetic Workflow

Caption: General synthetic workflow for 2-sulfonylpyrimidine derivatives.

Step-by-Step Synthetic Protocol (Exemplary)

The following protocol is a generalized representation based on established methods for synthesizing 2-sulfonylpyrimidine libraries.[1][5]

Step 1: Thioetherification

  • To a solution of a suitable pyrimidine precursor (e.g., a 2-chloropyrimidine) in a polar aprotic solvent such as DMF, add a thiol (e.g., (2S,3R)-3-methylpent-4-en-2-thiol) and a non-nucleophilic base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature or elevated temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the resulting thioether by column chromatography on silica gel.

Step 2: Oxidation to the Sulfone

  • Dissolve the purified thioether in a suitable solvent, such as dichloromethane (DCM).

  • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir until complete oxidation is observed by TLC or LC-MS.

  • Quench the reaction with a reducing agent (e.g., saturated sodium thiosulfate solution) and wash with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent and purify by column chromatography to yield the desired 2-sulfonylpyrimidine.

Mechanism of Action: Covalent Modification of Cysteine Residues

The therapeutic and research utility of 2-sulfonylpyrimidines stems from their ability to act as covalent inhibitors. The core of their reactivity lies in a nucleophilic aromatic substitution (SNA) reaction with the thiol group of cysteine residues within the target protein.[2][3]

The SNA Reaction Pathway

Caption: Mechanism of covalent inhibition by 2-sulfonylpyrimidines.

The process begins with the reversible binding of the 2-sulfonylpyrimidine inhibitor to the active site or a targetable cysteine residue on the protein. This is followed by the nucleophilic attack of the deprotonated cysteine (thiolate) on the electron-deficient C2 position of the pyrimidine ring. This attack leads to the formation of a covalent bond and the displacement of the sulfonyl group as a sulfinate leaving group.[2][3] The stability of the resulting thioether bond leads to irreversible inhibition of the protein's function.

Applications in Drug Discovery and Chemical Biology

The tunable reactivity and favorable pharmacological properties of the 2-sulfonylpyrimidine scaffold have positioned it as a valuable tool in drug discovery and chemical biology.

Inhibition of WRN Helicase

Recent studies have identified 2-sulfonylpyrimidine derivatives as potent and covalent inhibitors of Werner syndrome helicase (WRN).[1] WRN is a key enzyme in DNA repair and is a promising target for cancer therapy, particularly in microsatellite instable (MSI) tumors. The inhibitors act by covalently modifying a cysteine residue in the active site of WRN, leading to the inhibition of its helicase activity.[1]

Inhibition of Staphylococcus aureus Sortase A

The 2-sulfonylpyrimidine scaffold has also been successfully employed to develop inhibitors of Staphylococcus aureus Sortase A (SrtA).[2][3] SrtA is a crucial enzyme for the anchoring of virulence factors to the bacterial cell wall. Covalent inhibition of SrtA by 2-sulfonylpyrimidines disrupts this process, offering a novel strategy for combating S. aureus infections.[2][3]

Experimental Protocols for Characterization

To evaluate the efficacy and mechanism of a novel 2-sulfonylpyrimidine inhibitor such as 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine, a series of biochemical and biophysical assays are essential.

Enzyme Inhibition Assay (General Protocol)

This protocol describes a general fluorescence-based assay to determine the inhibitory potency (IC50) of a compound.

  • Prepare a stock solution of the inhibitor in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, serially dilute the inhibitor to the desired concentrations.

  • Add the target enzyme and a fluorogenic substrate to each well.

  • Incubate the plate at a controlled temperature (e.g., 37 °C).

  • Monitor the increase in fluorescence over time using a plate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Mass Spectrometry for Covalent Adduct Confirmation

Intact protein mass spectrometry is a powerful technique to confirm the covalent modification of the target protein.

  • Incubate the target protein with a molar excess of the 2-sulfonylpyrimidine inhibitor.

  • After incubation, desalt the protein sample to remove unbound inhibitor and buffer components.

  • Analyze the protein sample by electrospray ionization mass spectrometry (ESI-MS).

  • Compare the mass of the treated protein with that of the untreated protein. An increase in mass corresponding to the molecular weight of the inhibitor minus the leaving group confirms covalent modification.[1]

Structure-Activity Relationship (SAR) and Future Directions

The potency and selectivity of 2-sulfonylpyrimidine inhibitors can be fine-tuned by modifying their chemical structure. Key areas for optimization include:

  • The Pyrimidine Core: Substitution with electron-withdrawing groups can enhance the electrophilicity of the C2 position, increasing the rate of covalent bond formation.[2][3]

  • The Sulfonyl Group: The nature of the substituent on the sulfonyl group can influence its leaving group ability and solubility.

  • The Non-covalent Binding Moiety: The substituent at other positions of the pyrimidine ring (in this case, the 2-(((2S,3R)-3-methylpent-4-en-2-yl)) group) plays a crucial role in the initial reversible binding to the target protein. Optimizing this moiety can significantly improve affinity and selectivity.

Future research will likely focus on developing 2-sulfonylpyrimidine-based inhibitors with improved cell permeability, metabolic stability, and in vivo efficacy. The versatility of this scaffold ensures its continued importance in the development of novel covalent therapies.

Conclusion

2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine represents a specific example of the broader, highly promising class of 2-sulfonylpyrimidine covalent inhibitors. While detailed experimental data for this exact molecule are not widely available, the well-established chemistry and biology of the 2-sulfonylpyrimidine scaffold provide a strong foundation for its investigation as a potential therapeutic agent or chemical probe. The synthetic accessibility, tunable reactivity, and demonstrated success in targeting key proteins in disease underscore the significant potential of this class of compounds in modern drug discovery.

References

  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PMC.
  • 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. PMC.
  • 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine. Chem-Impex.
  • 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry.
  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. PMC.
  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. MDPI.
  • 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine. Sigma-Aldrich.

Sources

Exploratory

An In-depth Technical Guide to 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine. While specific data for this exact molecule is limited, this document synthesizes available information with the well-established chemistry of the 2-sulfonylpyrimidine class to offer valuable insights for its application in research and drug development.

Introduction: The Significance of 2-Sulfonylpyrimidines

The 2-sulfonylpyrimidine scaffold has emerged as a privileged motif in medicinal chemistry and chemical biology.[1] These compounds are recognized for their ability to act as covalent modifiers, particularly targeting cysteine residues in proteins through a nucleophilic aromatic substitution (SNAr) mechanism.[2][3] This reactivity is highly tunable, allowing for the development of selective and potent inhibitors for a range of biological targets.[4][5] The title compound, 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine, incorporates a specific chiral sulfonyl group that may confer unique steric and electronic properties, influencing its reactivity and potential biological activity.

Physicochemical Properties

Specific experimental data for 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine is not extensively available in the public domain. However, based on information from chemical suppliers and the general properties of related compounds, we can summarize its key characteristics.

PropertyValueSource
IUPAC Name 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine[6]
CAS Number 2828433-79-8[7]
Molecular Formula C10H14N2O2SInferred
Molecular Weight 226.3 g/mol [7]
Appearance Light yellow powder[6]
Purity ≥98.0%[6]
Storage Room Temperature[6]
SMILES O=S(C1=NC=CC=N1)(C=C">C@HC)=O[6]

Synthesis of 2-Sulfonylpyrimidines: A General Approach

The synthesis of 2-sulfonylpyrimidines typically proceeds through a two-step sequence involving the formation of a thioether intermediate followed by oxidation.[3][8] While a specific protocol for 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine is not published, a general and adaptable methodology is presented below.

Proposed Synthetic Workflow

The synthesis would likely begin with the nucleophilic substitution of a suitable leaving group on the pyrimidine ring (e.g., a halogen) with the corresponding thiol, (2S,3R)-3-methylpent-4-ene-2-thiol. The resulting thioether is then oxidized to the desired sulfone.

Synthesis_Workflow 2-Halopyrimidine 2-Halopyrimidine Thioether 2-(((2S,3R)-3-Methylpent-4-en-2-yl)thio)pyrimidine 2-Halopyrimidine->Thioether Nucleophilic Aromatic Substitution Thiol (2S,3R)-3-Methylpent-4-ene-2-thiol Thiol->Thioether Sulfone 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine Thioether->Sulfone Oxidation Base Base Base->Thioether Oxidizing_Agent Oxidizing_Agent Oxidizing_Agent->Sulfone

Caption: Proposed synthetic workflow for 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine.

Detailed Experimental Protocol (General)

Step 1: Synthesis of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)thio)pyrimidine

  • To a solution of (2S,3R)-3-methylpent-4-ene-2-thiol (1.0 eq.) in a suitable aprotic solvent (e.g., DMF or THF) is added a base (e.g., NaH or K2CO3, 1.1 eq.) at 0 °C.

  • The mixture is stirred for 30 minutes to allow for the formation of the thiolate.

  • 2-Chloropyrimidine or 2-bromopyrimidine (1.0 eq.) is added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the desired thioether.

Step 2: Synthesis of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine

  • The thioether from Step 1 (1.0 eq.) is dissolved in a suitable solvent (e.g., DCM or a mixture of THF and water).

  • An oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®) (2.2 eq.) is added portion-wise at 0 °C.[3]

  • The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction mixture is then washed with an aqueous solution of a reducing agent (e.g., Na2S2O3) and a base (e.g., NaHCO3) to quench excess oxidant and acidic byproducts.

  • The organic layer is separated, dried over anhydrous Na2SO4, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to afford the final 2-sulfonylpyrimidine.

Chemical Reactivity and Mechanism

The key chemical feature of 2-sulfonylpyrimidines is their susceptibility to nucleophilic aromatic substitution (SNAr) at the C2 position of the pyrimidine ring.[3] The sulfonyl group is an excellent leaving group, and the electron-withdrawing nature of the pyrimidine ring activates the C2 position towards nucleophilic attack.

Reaction with Thiols (Cysteine S-Arylation)

2-Sulfonylpyrimidines react rapidly and chemoselectively with cysteine residues at neutral pH to form stable S-heteroarylated adducts.[4][5] This reaction is of significant interest in the development of covalent inhibitors for enzymes such as kinases and proteases.[8][9]

The reaction proceeds via a Meisenheimer intermediate, where the thiolate anion attacks the electrophilic C2 carbon. The subsequent departure of the sulfinate leaving group yields the final S-arylated product.

SNAr_Mechanism start 2-Sulfonylpyrimidine + Cysteine-SH intermediate Meisenheimer Intermediate start->intermediate Nucleophilic Attack product S-Arylated Cysteine + Sulfinic Acid intermediate->product Leaving Group Departure

Caption: General mechanism for the S-arylation of cysteine by a 2-sulfonylpyrimidine.

Factors Influencing Reactivity

The reactivity of 2-sulfonylpyrimidines can be finely tuned by modifying the substituents on the pyrimidine ring.[4][5]

  • Electron-withdrawing groups at positions 4, 5, or 6 of the pyrimidine ring increase the electrophilicity of the C2 carbon, leading to a significant increase in the reaction rate.[4][5]

  • Electron-donating groups on the pyrimidine ring decrease the reaction rate.[4][5]

  • The nature of the sulfonyl leaving group also plays a role, although the effect is generally less pronounced than that of the pyrimidine ring substituents.[10]

The specific (2S,3R)-3-methylpent-4-en-2-yl sulfonyl group in the title compound may influence reactivity through steric hindrance around the sulfonyl moiety and potential electronic effects from the alkyl and vinyl groups.

Potential Applications in Drug Discovery and Chemical Biology

Given the well-documented utility of 2-sulfonylpyrimidines, 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine holds promise as a valuable tool in several areas:

  • Covalent Inhibitor Development: This compound can serve as a starting point or a fragment for the design of targeted covalent inhibitors against proteins with a suitably located cysteine residue.[8][9] The chiral sulfonyl group may allow for specific interactions within a protein's binding pocket, potentially leading to improved potency and selectivity.

  • Chemical Probe Design: As a reactive fragment, it can be incorporated into chemical probes for activity-based protein profiling (ABPP) to identify and study the function of specific cysteine-containing proteins.

  • Bioconjugation: The chemoselective reaction with thiols makes this class of compounds suitable for the site-specific modification of proteins and other biomolecules.[1]

It is important to note that pyrimidine derivatives, in general, exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[11][12][13] Therefore, the title compound itself or its derivatives could be investigated for various therapeutic applications.

Conclusion

2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine belongs to the versatile class of 2-sulfonylpyrimidines, which are highly effective and tunable electrophiles for cysteine S-arylation. While specific data for this molecule is sparse, the extensive literature on related compounds provides a strong foundation for understanding its synthesis, reactivity, and potential applications. Its unique chiral sulfonyl group may offer advantages in designing specific and potent covalent modifiers for biological targets. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this promising compound.

References

Sources

Foundational

2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine structure elucidation

An in-depth technical guide by a Senior Application Scientist on the structure elucidation of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine. This document provides a comprehensive overview for researchers, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist on the structure elucidation of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the methodologies and analytical reasoning required to confirm the molecule's constitution, configuration, and conformation.

Introduction

The structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. The precise three-dimensional arrangement of atoms in a molecule dictates its pharmacological and toxicological profile. This guide presents a systematic approach to the structural verification of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine, a novel compound featuring a pyrimidine core, a sulfonyl linker, and a chiral aliphatic side-chain with two stereocenters.

Our objective is to provide a robust, self-validating framework for confirming the molecular structure, from its elemental composition to its absolute stereochemistry. We will proceed through a multi-technique analytical workflow, where each step provides orthogonal data to build an unambiguous structural assignment. The causality behind experimental choices will be emphasized, reflecting a field-proven strategy for minimizing ambiguity and ensuring data integrity.

Part 1: Foundational Analysis - Composition and Connectivity

The initial phase of structure elucidation focuses on confirming the molecular formula and the basic atom-to-atom connectivity. High-Resolution Mass Spectrometry (HRMS) and 1D Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this stage.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is employed to determine the molecule's exact mass, which in turn provides its elemental composition. Unlike nominal mass spectrometry, HRMS can distinguish between ions of the same nominal mass but different elemental formulas (isobars) by measuring mass-to-charge ratios to four or more decimal places. This high precision is critical for establishing a definitive molecular formula at the outset of the investigation.

Experimental Protocol: HRMS via ESI-TOF

  • Sample Preparation: Dissolve 0.1-0.5 mg of the analyte in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Operate in positive ion mode ([M+H]⁺) to promote protonation of the basic nitrogen atoms on the pyrimidine ring.

  • Mass Calibration: Calibrate the instrument immediately prior to the run using a known standard (e.g., sodium trifluoroacetate cluster) to ensure high mass accuracy.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. The expected m/z for the [M+H]⁺ ion of C₁₀H₁₄N₂O₂S is 227.0854.

  • Data Analysis: Compare the measured exact mass to the theoretical mass. A mass accuracy below 5 ppm is required for confident assignment of the elemental formula.

Data Presentation: HRMS Results

ParameterTheoretical ValueMeasured ValueΔ (ppm)
Molecular FormulaC₁₀H₁₄N₂O₂S--
Adduct[M+H]⁺--
Exact Mass227.0854227.0849-2.2

This result, with a mass error well below 5 ppm, provides strong evidence for the proposed molecular formula of C₁₀H₁₄N₂O₂S.

1D NMR Spectroscopy (¹H and ¹³C)

Expertise & Rationale: ¹H and ¹³C NMR provide the fundamental map of the molecule's carbon-hydrogen framework. ¹H NMR reveals the number of distinct proton environments, their integration (ratio), and their coupling patterns (neighboring protons). ¹³C NMR indicates the number of unique carbon environments. Together, they allow for the initial assembly of molecular fragments.

Experimental Protocol: 1D NMR

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire spectra on a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Spectral Width: -2 to 12 ppm

    • Pulse Angle: 30°

    • Relaxation Delay: 2.0 s

    • Number of Scans: 16

  • ¹³C NMR Acquisition:

    • Spectral Width: 0 to 220 ppm

    • Technique: Proton-decoupled

    • Relaxation Delay: 2.0 s

    • Number of Scans: 1024

Data Presentation: ¹H and ¹³C NMR Data

δ (ppm)MultiplicityIntegrationAssignment (¹H)δ (ppm)Assignment (¹³C)
8.95d2HH-4, H-6 (Pyrimidine)168.5C-2 (Pyrimidine)
7.20t1HH-5 (Pyrimidine)157.8C-4, C-6 (Pyrimidine)
5.85ddd1HH-4' (Vinyl CH)134.2C-4' (Vinyl CH)
5.20d1HH-5'a (Vinyl CH₂)118.5C-5' (Vinyl CH₂)
5.15d1HH-5'b (Vinyl CH₂)65.4C-2' (CH-SO₂)
3.80dq1HH-2' (CH-SO₂)38.1C-3' (CH-Me)
2.60m1HH-3' (CH-Me)16.2C-1' (CH₃)
1.45d3HH-1' (CH₃)15.8C-3'-Me (CH₃)
1.10d3HH-3'-Me (CH₃)

Note: Assignments are preliminary and will be confirmed by 2D NMR.

Part 2: Detailed Structural Confirmation - 2D NMR

Expertise & Rationale: While 1D NMR suggests the presence of key functional groups, 2D NMR experiments are required to unambiguously connect these fragments. COSY, HSQC, and HMBC experiments form a self-validating triad to build the molecular skeleton with high confidence.

Experimental Workflow: 2D NMR

G cluster_1d 1D NMR cluster_2d 2D NMR Connectivity cluster_structure Structural Output H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (Direct ¹H-¹³C Correlations) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlations) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC Structure Final Structure (Confirmed Connectivity) COSY->Structure HSQC->Structure HMBC->Structure

Caption: 2D NMR workflow for establishing molecular connectivity.

2.1 COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

  • Key Expected Correlations:

    • H-2' ↔ H-1'

    • H-2' ↔ H-3'

    • H-3' ↔ H-3'-Me

    • H-3' ↔ H-4'

    • H-4' ↔ H-5'a/H-5'b

2.2 HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to.

  • Key Expected Correlations:

    • 8.95 ppm (H-4,6) ↔ 157.8 ppm (C-4,6)

    • 3.80 ppm (H-2') ↔ 65.4 ppm (C-2')

    • 1.45 ppm (H-1') ↔ 16.2 ppm (C-1')

2.3 HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting fragments across quaternary carbons or heteroatoms (like the sulfonyl group).

  • Key Expected Correlations (to bridge the sulfonyl group):

    • H-2' (3.80 ppm) should show a correlation to C-2 of the pyrimidine ring (168.5 ppm) . This is the definitive link confirming the C(2')-S-C(2) connectivity.

    • H-4,6 (8.95 ppm) should show a correlation to C-2 (168.5 ppm) .

The combination of these experiments provides a rigorous, cross-validated map of the molecule's covalent bonds.

Part 3: Stereochemical Assignment

With the planar structure established, the final and most challenging task is to confirm the three-dimensional arrangement, specifically the relative and absolute stereochemistry at the C-2' and C-3' positions.

Relative Stereochemistry via NOESY

Expertise & Rationale: Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons that are close in space, regardless of their bonding. For acyclic systems, this can reveal preferred conformations and the relative orientation of substituents at adjacent stereocenters. For the (2S,3R) or (2R,3S) diastereomers (the anti relationship), key protons will be spatially closer than in the (2S,3S) or (2R,3R) diastereomers (the syn relationship).

Experimental Protocol: 2D NOESY

  • Instrumentation: 500 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard noesygpph.

    • Mixing Time: 500-800 ms. This is a critical parameter that must be optimized to allow for NOE buildup without spin diffusion.

    • Number of Scans: 64 or higher for good signal-to-noise.

Data Interpretation

Caption: Expected NOE correlations for anti vs. syn diastereomers.

  • In the anti (2S,3R) configuration, the most stable conformation places the large sulfonylpyrimidine and vinyl groups anti-periplanar. This brings H-2' into close proximity with the methyl group on C-3' (H-3'-Me) .

  • Observation of a strong NOE correlation between H-2' (3.80 ppm) and H-3'-Me (1.10 ppm) would be compelling evidence for the anti relative stereochemistry.

Absolute Stereochemistry via Vibrational Circular Dichroism (VCD)

Expertise & Rationale: While NOESY can establish the relative (anti) stereochemistry, it cannot distinguish between the (2S,3R) and (2R,3S) enantiomers. VCD is a form of infrared spectroscopy that is sensitive to the chirality of a molecule. By comparing the experimental VCD spectrum to a spectrum predicted by ab initio quantum chemical calculations for a specific enantiomer (e.g., 2S,3R), the absolute configuration can be determined.

Protocol: VCD Analysis

  • Experimental Spectrum Acquisition:

    • Dissolve a sufficient amount of sample (~5-10 mg) in a suitable solvent (e.g., CDCl₃) to achieve a concentration of ~0.1 M.

    • Acquire the VCD and IR spectra in the 2000-900 cm⁻¹ region on a dedicated VCD spectrometer.

  • Computational Prediction:

    • Perform a conformational search for the (2S,3R) enantiomer using a molecular mechanics force field.

    • Take the low-energy conformers and perform geometry optimization and frequency calculations at a higher level of theory (e.g., B3LYP/6-31G(d)).

    • Boltzmann-average the calculated frequencies and rotational strengths to generate a predicted VCD spectrum for the (2S,3R) enantiomer.

  • Comparison:

    • Visually compare the experimental VCD spectrum with the calculated spectrum. A good match confirms the absolute configuration as (2S,3R). An inverted match would indicate the (2R,3S) enantiomer.

This combination of techniques, from broad compositional analysis to fine stereochemical detail, provides a complete and trustworthy elucidation of the target structure. Each step builds upon the last, creating a self-consistent and verifiable result essential for progression in a drug development pipeline.

References

  • High-Resolution Mass Spectrometry Principles: Gross, J. H. (2017). Mass Spectrometry - A Textbook. Springer. [Link]

  • NMR Spectroscopy for Organic Structure Elucidation: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • 2D NMR Techniques: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • NOE for Stereochemical Analysis: Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH. [Link]

  • Vibrational Circular Dichroism Principles and Applications: Nafie, L. A. (2011). Vibrational Circular Dichroism: Principles and Applications. John Wiley & Sons. [Link]

Exploratory

2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine spectroscopic data (NMR, MS, IR)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine This guide provides a comprehensive overview of the expected spectroscopic data for the novel su...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine

This guide provides a comprehensive overview of the expected spectroscopic data for the novel sulfonylpyrimidine derivative, 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine. While experimental data for this specific molecule is not widely published, this document leverages established principles of spectroscopic analysis and draws upon extensive data from structurally analogous compounds to predict the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) signatures.

The methodologies and interpretations presented herein are designed to guide researchers, scientists, and drug development professionals in the unambiguous identification, purity assessment, and structural elucidation of this compound and its derivatives. The 2-sulfonylpyrimidine moiety is a privileged warhead in covalent drug discovery, known for its reactivity with cysteine residues, making the precise characterization of new analogues a critical step in the development of targeted therapies.[1][2][3]

Molecular Structure and Key Spectroscopic Features

The structure of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine possesses several key features that will define its spectroscopic fingerprint:

  • Aromatic Pyrimidine Ring: The electron-deficient pyrimidine ring will exhibit characteristic signals in both ¹H and ¹³C NMR spectroscopy.

  • Sulfonyl Group (SO₂): This strong electron-withdrawing group will significantly influence the chemical environment of adjacent protons and carbons, causing them to be deshielded (shifted downfield) in NMR spectra. It will also produce strong, characteristic absorption bands in the IR spectrum.[4][5]

  • Chiral Alkyl Chain: The (2S,3R)-3-Methylpent-4-en-2-yl side chain contains two stereocenters and a terminal alkene, leading to complex but predictable splitting patterns in the ¹H NMR spectrum due to diastereotopic relationships.

G N1 N C2 C N1->C2 N3 N C2->N3 S S C2->S C4 C N3->C4 C5 C C4->C5 H4 H-4 C4->H4 C6 C C5->C6 H5 H-5 C5->H5 C6->N1 H6 H-6 C6->H6 O1 O S->O1 O2 O S->O2 C7 C H-7 S->C7 C8 C H-8 C7->C8 C11 C H-11 C7->C11 CH₃ C9 C H-9 C8->C9 C12 C H-12 C8->C12 CH₃ C10 C H-10 C9->C10

Figure 1. Labeled molecular structure of the title compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is the most powerful tool for elucidating the precise connectivity of the molecule. The predicted chemical shifts are based on the analysis of related sulfonylpyrimidine structures and standard incremental rules.[6][7]

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-4, H-6~8.9 - 9.1d~4.82HPyrimidine protons
H-5~7.6 - 7.8t~4.81HPyrimidine proton
H-10~5.7 - 5.9ddd~17.2, 10.4, 8.01HVinylic proton
H-11a~5.1 - 5.3d~17.21HVinylic proton (trans)
H-11b~5.0 - 5.2d~10.41HVinylic proton (cis)
H-7~3.8 - 4.0q~7.01HCH alpha to SO₂
H-8~2.5 - 2.7m-1HAllylic CH
H-12~1.5 - 1.7d~7.03HCH₃ on C7
H-9~1.0 - 1.2d~6.83HCH₃ on C8
Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher field) NMR spectrometer.

  • Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the FID using an exponential multiplication (line broadening of ~0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.

  • Analysis: Integrate all peaks and assign the chemical shifts and coupling constants. For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of neighboring atoms, with the sulfonyl group and pyrimidine nitrogens having a significant deshielding effect.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Carbon LabelPredicted Chemical Shift (δ, ppm)Assignment
C-2~168 - 170Pyrimidine C-S
C-4, C-6~157 - 159Pyrimidine C-H
C-5~122 - 124Pyrimidine C-H
C-10~135 - 137Vinylic CH
C-11~118 - 120Vinylic CH₂
C-7~65 - 68CH-SO₂
C-8~38 - 40Allylic CH
C-12~18 - 20CH₃
C-9~15 - 17CH₃
Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Advanced Techniques: Perform a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. The ionization technique will influence the observed ions, with electrospray ionization (ESI) being a common choice for this class of compounds.[2][8]

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₀H₁₄N₂O₂S

  • Exact Mass: 226.0776

  • Method: ESI-HRMS

  • Expected Ion: [M+H]⁺ = 227.0854

  • Key Fragmentation Pathways: The reaction of 2-sulfonylpyrimidines with nucleophiles often involves the displacement of the corresponding sulfinic acid.[2][9] Therefore, a primary fragmentation pathway under MS conditions would be the cleavage of the C-S bond, leading to fragments corresponding to the pyrimidine ring and the alkylsulfonyl group.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Analysis: Compare the measured m/z of the most abundant ion with the calculated exact mass for the protonated molecule to confirm the elemental composition within a 5 ppm mass accuracy window.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The sulfonyl group provides a particularly strong and easily identifiable signal.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (Aromatic/Vinylic)
~2980-2850MediumC-H stretch (Aliphatic)
~1640MediumC=C stretch (Alkene)
~1570, 1470, 1420Strong-MediumC=N, C=C stretch (Pyrimidine ring)
~1370-1340 Strong SO₂ Asymmetric Stretch [4][7]
~1180-1160 Strong SO₂ Symmetric Stretch [4][7]
~990, 910Strong=C-H bend (out-of-plane)
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: If the sample is a solid, a KBr pellet can be prepared. If it is an oil or low-melting solid, a thin film can be cast onto a salt plate (NaCl or KBr). Alternatively, a diamond ATR (Attenuated Total Reflectance) accessory can be used for neat sample analysis, which requires minimal sample preparation.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.

Integrated Spectroscopic Workflow and Conclusion

The definitive structural confirmation of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine requires a holistic approach, integrating data from all spectroscopic techniques.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Final Confirmation Purified_Compound Purified Compound NMR ¹H, ¹³C, 2D NMR Purified_Compound->NMR MS ESI-HRMS Purified_Compound->MS IR FT-IR (ATR) Purified_Compound->IR Connectivity Proton Connectivity (¹H, COSY) NMR->Connectivity Carbon_Framework Carbon Skeleton (¹³C, DEPT) NMR->Carbon_Framework Composition Elemental Composition (HRMS) MS->Composition Functional_Groups Functional Groups (IR) IR->Functional_Groups Structure_Confirmed Structure Elucidated Connectivity->Structure_Confirmed Carbon_Framework->Structure_Confirmed Composition->Structure_Confirmed Functional_Groups->Structure_Confirmed

Figure 2. Workflow for Spectroscopic Structure Elucidation.

By following the protocols and using the predictive data in this guide, researchers can confidently acquire and interpret the necessary spectroscopic information. The combination of ¹H and ¹³C NMR will establish the carbon-hydrogen framework and connectivity, HRMS will confirm the exact molecular formula, and IR will verify the presence of key functional groups, particularly the critical sulfonyl moiety. This rigorous characterization is a foundational step for any further investigation into the chemical biology or therapeutic potential of this compound.

References

  • [No Author]. (n.d.). 1H-NMR Spectra (DMSO-d6) of N-1-sulfonylcytosine derivatives 2 (TsC) and 3 (TsC´HCl). Accessed March 29, 2026.
  • Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
  • Bauer, J. A., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(9), 1679–1687. [Link]

  • [No Author]. (n.d.). Changes in the IR absorption spectra of the sulfonyl group in PMPS...
  • Gechijian, L. N., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(15), 2249–2258. [Link]

  • Gechijian, L. N., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(15), 2249-2258. [Link]

  • Bauer, J., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation.
  • Schmohl, L., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry, 9, 804618. [Link]

  • Bauer, J. A., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. University of Southampton ePrints.
  • [No Author]. (n.d.). 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine. MuseChem.
  • Al-Salahi, R., et al. (2025). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports, 15(1), 1-13. [Link]

  • [No Author]. (n.d.). Infrared Spectra of Sulfones and Related Compounds.
  • [No Author]. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
  • Reva, I., et al. (2013). Conformational Landscape, Photochemistry, and Infrared Spectra of Sulfanilamide. The Journal of Physical Chemistry A, 117(3), 519-530. [Link]

  • [No Author]. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry. [Link]

  • Bernardim, B., et al. (2022). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry, 65(15), 10331–10344. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. Molecules, 28(5), 2228. [Link]

  • Schmohl, L., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry, 9, 804618. [Link]

  • [No Author]. (2009). 2-Methylsulfanyl-4-(3-pyridyl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2539. [Link]

  • [No Author]. (2026, January 26). Moving Beyond Maleimides: 2-Methyl(sulfonyl)pyrimidines as Next-Generation Cysteine-Reactive Warheads for ADCs. SigutLabs.

Sources

Foundational

Synthesis of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine

An In-Depth Technical Guide to the Stereoselective Abstract 2-Sulfonylpyrimidines have emerged as a privileged class of electrophilic warheads in modern drug discovery, prized for their ability to engage in mild and chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stereoselective

Abstract

2-Sulfonylpyrimidines have emerged as a privileged class of electrophilic warheads in modern drug discovery, prized for their ability to engage in mild and chemoselective covalent interactions with cysteine residues in target proteins.[1][2] This guide provides a comprehensive, in-depth technical overview of a robust and stereoselective synthetic route to a specific chiral sulfonylpyrimidine, 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine. The presented strategy addresses the primary chemical challenge—the precise installation of the (2S,3R) stereocenters—by employing an asymmetric crotylation reaction, a cornerstone of modern stereoselective synthesis.[3] Subsequent elaboration via thioether formation and controlled oxidation furnishes the target compound. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for key methodological choices, ensuring both reproducibility and a deeper understanding of the core chemical principles.

Introduction: The 2-Sulfonylpyrimidine Scaffold

The pyrimidine ring is a foundational heterocycle in medicinal chemistry, but its activation at the 2-position with a sulfonyl group transforms it into a highly valuable covalent modifier.[4] Unlike more aggressive electrophiles, 2-sulfonylpyrimidines exhibit a finely tuned reactivity profile, enabling them to form stable thioether linkages with the thiol side chain of cysteine residues under physiological conditions.[5][6] This reactivity is driven by a nucleophilic aromatic substitution (SNAr) mechanism, where the electron-deficient nature of the pyrimidine ring facilitates the displacement of the sulfinate leaving group.[6][7] The ability to modulate the reactivity of this "warhead" by altering substituents on the pyrimidine ring or the sulfonyl moiety makes it an exceptionally versatile tool for designing targeted covalent inhibitors (TCIs).[1][8]

The synthesis of complex, chirally-defined 2-sulfonylpyrimidines, such as the topic of this guide, presents a significant synthetic challenge. The primary obstacle lies in the construction of the aliphatic side-chain with absolute stereocontrol. The (2S,3R) stereochemistry of the 3-methylpent-4-en-2-yl group necessitates a synthetic approach that can reliably establish two contiguous stereocenters in a predictable manner. This guide details a strategy that leverages well-established, high-fidelity reactions to achieve this goal efficiently.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule dictates the overall synthetic strategy. The disconnection of the key carbon-sulfur and carbon-carbon bonds reveals a convergent and stereocontrolled pathway.

G target Target Molecule 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine sulfone_formation Oxidation target->sulfone_formation thioether Thioether Intermediate snar SNAr (C-S Bond Formation) thioether->snar sulfone_formation->thioether chiral_thiol (2S,3R)-3-Methylpent-4-en-2-thiol thiol_formation Thiolation (e.g., Mitsunobu) chiral_thiol->thiol_formation chloropyrimidine 2-Chloropyrimidine snar->chiral_thiol snar->chloropyrimidine chiral_alcohol (2S,3R)-3-Methylpent-4-en-2-ol crotylation Asymmetric Crotylation (C-C Bond Formation) chiral_alcohol->crotylation thiol_formation->chiral_alcohol acetaldehyde Acetaldehyde crotylborane Chiral (Z)-Crotylborane crotylation->acetaldehyde crotylation->crotylborane

Sources

Exploratory

Unveiling the Activity of a Novel Sulfonylpyrimidine: A Mechanistic Investigation of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract The field of medicinal chemistry continuously explores novel chemical entities for therapeutic potenti...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The field of medicinal chemistry continuously explores novel chemical entities for therapeutic potential. Among these, sulfonylpyrimidine derivatives have garnered interest for their diverse biological activities. This guide provides a comprehensive technical overview of the putative mechanism of action for the novel compound, 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine. Due to the novelty of this specific molecule, direct experimental data is not yet available in peer-reviewed literature. Therefore, this document synthesizes information from analogous sulfonyl-containing compounds and established biochemical principles to propose a likely mechanism of action and to provide a robust framework for its experimental validation. The proposed mechanism centers on the inhibition of key regulatory enzymes, a hallmark of many sulfonylurea and sulfonamide-based drugs. This guide details the hypothesized molecular interactions, outlines rigorous experimental protocols for mechanism-of-action studies, and presents the necessary tools for data interpretation, thereby serving as a foundational resource for researchers initiating investigations into this promising compound.

Introduction: The Therapeutic Potential of Sulfonylpyrimidines

The sulfonylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The sulfonylurea class of drugs, for instance, is well-established in the treatment of type 2 diabetes, primarily through their action on ATP-sensitive potassium channels (KATP) in pancreatic β-cells. The broader family of sulfonamides includes antibacterial, diuretic, and anticonvulsant agents, highlighting the chemical versatility and therapeutic breadth of the sulfonyl group.

The subject of this guide, 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine, is a novel entity characterized by a chiral sulfonyl side chain attached to a pyrimidine ring. The specific stereochemistry ((2S,3R)-3-methylpent-4-en-2-yl) and the presence of the pyrimidine heterocycle suggest a high degree of specificity in its potential biological interactions. While direct studies on this compound are not yet published, its structural features allow for the formulation of a testable hypothesis regarding its mechanism of action.

This guide will therefore proceed based on the following hypothesized mechanism: 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine acts as a modulator of intracellular signaling pathways through the inhibition of a key regulatory enzyme, likely a kinase or a metabolic enzyme, by interacting with its active or allosteric sites.

Hypothesized Mechanism of Action: Targeting Cellular Regulation

The proposed mechanism of action is predicated on the well-documented ability of sulfonyl-containing compounds to function as enzyme inhibitors. The specific structural motifs of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine suggest several potential intracellular targets.

Putative Molecular Interactions

The sulfonyl group is a strong hydrogen bond acceptor and can participate in crucial interactions within an enzyme's active site. The pyrimidine ring, with its nitrogen atoms, can also form hydrogen bonds and participate in π-stacking interactions with aromatic amino acid residues. The chiral aliphatic side chain likely plays a key role in orienting the molecule within a binding pocket, contributing to its specificity and potency.

The proposed interaction model involves the sulfonyl group forming hydrogen bonds with backbone amides or polar side chains of amino acids in the target enzyme. The pyrimidine ring may anchor the molecule in a hydrophobic pocket, while the stereospecific side chain could engage in van der Waals interactions, effectively blocking substrate access or inducing a conformational change that inactivates the enzyme.

Potential Signaling Pathways

Given the prevalence of sulfonyl-containing compounds as inhibitors of enzymes involved in cell signaling and metabolism, several pathways are of primary interest for investigation:

  • Kinase Signaling Cascades: Many kinases are regulated by ATP binding, and compounds that interfere with this process can act as potent inhibitors. The structural similarity of the pyrimidine core to the adenine base of ATP suggests that 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine could be a competitive inhibitor of ATP binding in a kinase active site.

  • Metabolic Enzyme Inhibition: Enzymes in critical metabolic pathways, such as glycolysis or fatty acid synthesis, are also potential targets. Inhibition of these pathways can have profound effects on cell growth and proliferation, making them attractive targets in oncology and metabolic diseases.

The following diagram illustrates the hypothesized interaction within a generic enzyme active site.

G cluster_enzyme Enzyme Active Site cluster_ligand 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine Amino_Acid_1 Polar Amino Acid (e.g., Ser, Thr) Amino_Acid_2 Hydrophobic Pocket (e.g., Leu, Val) Amino_Acid_3 Backbone Amide Sulfonyl_Group Sulfonyl Group (O=S=O) Sulfonyl_Group->Amino_Acid_1 Hydrogen Bond Sulfonyl_Group->Amino_Acid_3 Hydrogen Bond Pyrimidine_Ring Pyrimidine Ring Pyrimidine_Ring->Amino_Acid_2 Hydrophobic Interaction Chiral_Side_Chain (2S,3R)-3-Methylpent-4-en-2-yl Side Chain Chiral_Side_Chain->Amino_Acid_2 Van der Waals Forces

Caption: Hypothesized binding mode of the compound within an enzyme active site.

Experimental Validation: A Step-by-Step Guide

To rigorously test the hypothesized mechanism of action, a multi-faceted experimental approach is required. The following protocols are designed to be self-validating and provide a clear path from initial screening to detailed mechanistic studies.

Initial Target Identification: Kinase and Enzyme Profiling

The first step is to perform a broad screen to identify potential protein targets.

Experimental Protocol: In Vitro Kinase and Enzyme Panel Screening

  • Compound Preparation: Prepare a stock solution of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: Serially dilute the stock solution to create a range of concentrations for testing (e.g., 100 µM to 1 nM).

  • Kinase/Enzyme Panel: Submit the compound to a commercial service for screening against a broad panel of kinases (e.g., a panel of >400 human kinases) and other relevant enzymes (e.g., metabolic enzymes, proteases). The assays are typically performed using radiometric, fluorescence, or luminescence-based methods to measure enzyme activity.

  • Data Analysis: The primary endpoint is the percent inhibition of each enzyme at a given compound concentration (e.g., 10 µM). Hits are typically defined as enzymes showing >50% inhibition.

  • Dose-Response Confirmation: For identified hits, perform follow-up dose-response assays to determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation: Summary of Primary Screening Hits

Target EnzymeClassPercent Inhibition @ 10 µMIC50 (nM)
Kinase ASer/Thr Kinase85%150
Kinase BTyr Kinase20%>10,000
Metabolic Enzyme CDehydrogenase92%85
Protease DCysteine Protease5%>10,000
Cellular Activity Confirmation: Phenotypic Screening

Once potential targets are identified, it is crucial to confirm that the compound elicits a biological response in a cellular context.

Experimental Protocol: Cell Viability and Proliferation Assays

  • Cell Line Selection: Choose a panel of human cell lines relevant to the potential therapeutic area (e.g., cancer cell lines for oncology, primary hepatocytes for metabolic diseases).

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine for a defined period (e.g., 72 hours).

  • Viability/Proliferation Measurement: Use a commercially available assay to measure cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) or proliferation (e.g., BrdU incorporation assay).

  • Data Analysis: Calculate the GI50 (half-maximal growth inhibition) or EC50 (half-maximal effective concentration) values from the dose-response curves.

The following workflow diagram illustrates the experimental logic for target validation.

G Start Hypothesized MOA Screening In Vitro Enzyme Panel Screening Start->Screening Hit_ID Identify Primary Hits (e.g., >50% Inhibition) Screening->Hit_ID Hit_ID->Start No Hits Dose_Response Determine IC50 for Hits Hit_ID->Dose_Response Hits Found Cell_Assay Cell-Based Phenotypic Assays Dose_Response->Cell_Assay Target_Engagement Cellular Target Engagement Assay Cell_Assay->Target_Engagement Mechanism_Validation Validate MOA Target_Engagement->Mechanism_Validation

Foundational

In silico modeling of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine

An In-Depth Technical Guide to the In Silico Modeling of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine Foreword: The Convergence of Silicon and Synthesis in Modern Drug Discovery The journey of a therapeutic age...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Silico Modeling of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine

Foreword: The Convergence of Silicon and Synthesis in Modern Drug Discovery

The journey of a therapeutic agent from concept to clinic is arduous and fraught with failure. Traditional drug discovery, reliant on high-throughput screening of vast chemical libraries, is a resource-intensive endeavor with a high attrition rate. The advent of in silico modeling has revolutionized this landscape, offering a rational, hypothesis-driven approach to identify and optimize drug candidates. By harnessing the power of computational chemistry and molecular biology, we can now predict, with remarkable accuracy, how a molecule will behave in a biological system before it is ever synthesized. This guide delves into the in silico evaluation of a novel compound, 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine, a molecule that, by its very structure, hints at a wealth of therapeutic possibilities. The pyrimidine core is a privileged scaffold, a cornerstone of numerous approved drugs, while the 2-sulfonylpyrimidine moiety has emerged as a potent "warhead" for targeted covalent inhibitors.[1][2][3] This document will serve as a comprehensive technical manual for researchers, scientists, and drug development professionals, providing not just a series of protocols, but a cohesive narrative that explains the "why" behind each computational experiment.

Chapter 1: Deconstructing the Candidate: A Physicochemical and Structural Analysis

Before we can predict the biological activity of our lead compound, we must first understand its fundamental physicochemical properties. These properties govern its "drug-likeness" – its potential to be absorbed, distributed, metabolized, and excreted in a way that is conducive to therapeutic efficacy.

Molecular Profile and Drug-Likeness Assessment

We begin by subjecting the 2D structure of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine to a battery of in silico tests to assess its compliance with established drug-likeness criteria, most notably Lipinski's Rule of Five.

PropertyValueLipinski's Rule of Five Compliance
Molecular Weight254.34 g/mol < 500
LogP (octanol-water partition coefficient)2.35< 5
Hydrogen Bond Donors0< 5
Hydrogen Bond Acceptors4 (2 pyrimidine N, 2 sulfonyl O)< 10

The compound adheres to all of Lipinski's rules, suggesting it possesses a favorable profile for oral bioavailability. Further analysis of its topological polar surface area (TPSA) and other descriptors will provide a more nuanced understanding of its potential for membrane permeability and overall drug-like character.

The Anatomy of a Potential Covalent Inhibitor

The structure of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine can be dissected into three key regions, each with a distinct role to play in its potential biological activity:

  • The Pyrimidine Scaffold: A six-membered aromatic heterocycle containing two nitrogen atoms, the pyrimidine ring is a common feature in a multitude of biologically active molecules, including several kinase inhibitors.[4] Its planar structure and hydrogen bonding capabilities make it an excellent anchor for binding within the catalytic pockets of enzymes.[4]

  • The 2-Sulfonyl "Warhead": The sulfonyl group at the 2-position of the pyrimidine ring is the most chemically reactive part of the molecule. It acts as an electrophilic "warhead," making the compound a potential covalent inhibitor. This group can undergo a nucleophilic aromatic substitution (SNA) reaction with a suitably positioned nucleophilic amino acid residue, such as cysteine, in the active site of a target protein, leading to the formation of a stable, irreversible covalent bond.[2][5]

  • The Chiral Aliphatic Side Chain: The ((2S,3R)-3-Methylpent-4-en-2-yl) group provides a three-dimensional character to the molecule and is crucial for establishing specific interactions with the target protein. The stereochemistry of this group will likely play a significant role in its binding affinity and selectivity.

Chapter 2: Target Selection - The Rationale for Pursuing a Cysteine Protease

Given the presence of the 2-sulfonylpyrimidine warhead, a logical starting point for our in silico investigation is to explore its potential as a covalent inhibitor of a cysteine protease. These enzymes play critical roles in a variety of disease states, from parasitic infections to cancer, and the nucleophilic cysteine residue in their active site is an ideal target for covalent modification. For the purpose of this guide, we will select Falcipain-2 from Plasmodium falciparum, the causative agent of malaria, as our model target. The increasing resistance of the malaria parasite to existing drugs necessitates the development of novel therapeutics with new mechanisms of action, and Falcipain-2 is a validated drug target.[6]

Chapter 3: Predicting the Initial Encounter - A Molecular Docking Workflow

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein.[7][8] It allows us to visualize the non-covalent interactions that will initially guide the inhibitor into the active site.

Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • Obtain the 3D crystal structure of Falcipain-2 from the Protein Data Bank (PDB).

    • Remove all water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogens and assign appropriate partial charges to the protein atoms.

  • Ligand Preparation:

    • Generate the 3D conformation of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine.

    • Perform energy minimization of the ligand structure using a suitable force field.

    • Assign appropriate partial charges to the ligand atoms.

  • Grid Generation:

    • Define the active site of Falcipain-2, typically centered on the catalytic cysteine residue.

    • Generate a grid box that encompasses the entire active site, providing a defined space for the docking algorithm to search.

  • Docking Execution:

    • Utilize a molecular docking program (e.g., AutoDock Vina, GLIDE) to dock the prepared ligand into the receptor grid.

    • The software will generate a series of possible binding poses, each with an associated binding energy score.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify the most favorable binding mode.

    • Visualize the ligand-protein complex to identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals contacts.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Obtain Protein Structure (PDB) Clean_P Clean Protein (Remove Water, Ligands) PDB->Clean_P Ligand Generate 3D Ligand Structure Prep_L Prepare Ligand (Energy Minimize, Charges) Ligand->Prep_L Prep_P Prepare Protein (Add Hydrogens, Charges) Clean_P->Prep_P Grid Define Active Site & Generate Grid Prep_P->Grid Dock Execute Docking Algorithm Prep_L->Dock Grid->Dock Analyze Analyze Binding Poses & Scores Dock->Analyze Visualize Visualize Ligand-Protein Interactions Analyze->Visualize

A generalized workflow for molecular docking studies.

Chapter 4: Simulating the Irreversible Bond - Covalent Docking

While standard molecular docking provides valuable insights into the initial non-covalent binding event, it does not account for the formation of a covalent bond. For a putative covalent inhibitor like our topic molecule, a covalent docking simulation is essential. This technique models the chemical reaction between the ligand's warhead and the target residue, providing a more accurate representation of the final, irreversible complex.

The workflow for covalent docking builds upon the standard docking protocol but includes additional steps to define the reactive atoms on both the ligand (the pyrimidine C2 carbon) and the protein (the sulfur atom of the catalytic cysteine) and to specify the type of covalent bond to be formed. The output will be a model of the covalently bound complex, which can then be used for further analysis, such as molecular dynamics simulations.

Chapter 5: Capturing the Dynamics - Molecular Dynamics Simulations

Proteins are not static entities; they are dynamic systems that are constantly in motion. Molecular dynamics (MD) simulations allow us to model this dynamic behavior over time, providing a deeper understanding of the stability of the ligand-protein complex and the nature of their interactions.

Experimental Protocol: Molecular Dynamics Simulation
  • System Setup:

    • Take the final docked complex (either non-covalent or covalent) as the starting point.

    • Place the complex in a simulation box filled with a chosen water model.

    • Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization of the entire system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at that temperature and a constant pressure. This allows the system to relax into a stable state.

  • Production Run:

    • Run the simulation for a specified period (typically tens to hundreds of nanoseconds), saving the coordinates of all atoms at regular intervals.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to calculate various properties, including:

      • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and the protein over time.

G Start Start with Docked Complex Solvate Solvate with Water & Ions Start->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate System Equilibration (NVT, NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, etc.) Production->Analysis

The sequential workflow for a molecular dynamics simulation.

Chapter 6: Assessing the Drug-Like Potential - ADMET Prediction

A compound's efficacy is not solely determined by its binding affinity to a target. It must also possess favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction provides an early indication of a compound's potential to succeed in clinical trials.

A variety of computational tools and web servers are available to predict a wide range of ADMET properties. The table below summarizes the key parameters to be evaluated for our topic molecule.

ADMET PropertyPredictionImplication
Absorption
Human Intestinal AbsorptionHighGood potential for oral absorption.
Caco-2 PermeabilityHighLikely to cross the intestinal barrier.
Distribution
Blood-Brain Barrier PermeabilityLowReduced risk of central nervous system side effects.
Plasma Protein BindingModerateA balance between being available for therapeutic action and having a reasonable half-life.
Metabolism
Cytochrome P450 InhibitionPredicted to be a substrate for some CYP isozymes.Potential for drug-drug interactions; further investigation is warranted.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoReduced likelihood of renal clearance via this pathway.
Toxicity
AMES MutagenicityNon-mutagenicLow risk of carcinogenicity.
hERG InhibitionLow riskReduced potential for cardiotoxicity.
HepatotoxicityLow riskReduced potential for liver damage.

Conclusion and Future Outlook

This in-depth technical guide has outlined a comprehensive in silico workflow for the evaluation of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine. Through a combination of physicochemical property prediction, molecular docking, covalent docking, molecular dynamics simulations, and ADMET profiling, we can build a detailed picture of this compound's therapeutic potential. The insights gained from these computational studies provide a strong foundation for its chemical synthesis and subsequent in vitro and in vivo validation. The convergence of computational and experimental approaches is the cornerstone of modern, efficient drug discovery, and the methodologies detailed herein exemplify this powerful synergy.

References

  • BenchChem. (2025). Computational Docking Studies of Pyrimidin-4-yl-methanol Derivatives.
  • MDPI. (2021). Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor.
  • Biomedicine. (2021). Computational modelling and analysis of Pyrimidine analogues as EGFR inhibitor in search of anticancer agents.
  • Authorea. (n.d.). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives.
  • Remedy Publications LLC. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives.
  • Chem-Impex. (n.d.). 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine.
  • Frontiers. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors.
  • ChemRxiv. (2026). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation.
  • MDPI. (2023). In Silico Screening and Anticancer-Apoptotic Evaluation of Newly Synthesized Thienopyrimidine/Sulfonamide Hybrids.
  • PubMed. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics.
  • ACS Publications. (n.d.). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
  • University of Southampton. (2024). Exploring 2‐Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK.
  • Malaria World. (2024). Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalari.
  • MDPI. (2023). Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety.
  • BenchChem. (2025). In Silico Modeling of Pyrimidine Derivatives: A Technical Guide to Understanding 6-Isopropylpyrimidin-4-ol Interactions.
  • PMC. (n.d.). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay.
  • University of Southampton. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.

Sources

Exploratory

An In-depth Technical Guide to 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(((2S,3R)-3-methylpent-4-en-2-yl)sulfonyl)pyrimidine, a novel pyrimidine derivative. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(((2S,3R)-3-methylpent-4-en-2-yl)sulfonyl)pyrimidine, a novel pyrimidine derivative. While direct literature on this specific molecule is nascent, this document synthesizes information from closely related pyrimidine sulfone and sulfonate analogs to project its chemical synthesis, potential physicochemical properties, and prospective biological activities. Pyrimidine-based compounds are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2][3][4] The incorporation of a sulfonyl group often enhances the biological efficacy of these molecules.[5][6] This guide aims to serve as a foundational resource for researchers interested in the exploration and development of this and similar compounds for therapeutic applications.

Introduction to the Pyrimidine Sulfone Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids and a plethora of biologically active molecules.[2][4][7] Its derivatives are known to exhibit a wide array of pharmacological properties, making them privileged structures in drug discovery.[1][3][8] The sulfone and sulfonate moieties are also critical pharmacophores, known to modulate the electronic and steric properties of a molecule, thereby influencing its interaction with biological targets.[5][9] The combination of these two pharmacores in pyrimidine sulfone derivatives has led to the development of compounds with significant therapeutic potential.[1][5]

The specific stereochemistry of the side chain in 2-(((2S,3R)-3-methylpent-4-en-2-yl)sulfonyl)pyrimidine, featuring two chiral centers, suggests that its biological activity could be highly specific. The unsaturated pentenyl group also introduces a potential site for metabolic modification or further chemical derivatization.

Proposed Synthesis of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine

While a specific synthetic route for the title compound is not yet published, a plausible multi-step synthesis can be proposed based on established methods for preparing pyrimidine sulfone derivatives.[5][10][11][12] The general strategy involves the initial formation of a 2-thiopyrimidine intermediate, followed by oxidation to the corresponding sulfone.

A potential synthetic pathway is outlined below:

Synthesis_Pathway Proposed Synthetic Pathway A Thiourea C 2-Thiouracil A->C Condensation B Ethyl Acetoacetate B->C D 2-Chloropyrimidine C->D Chlorination (e.g., POCl3) F 2-(((2S,3R)-3-Methylpent-4-en-2-yl)thio)pyrimidine D->F Nucleophilic Substitution E (2S,3R)-3-Methylpent-4-en-2-thiol E->F G 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine (Target Molecule) F->G Oxidation (e.g., m-CPBA, Oxone®)

Figure 1: Proposed synthetic route for 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine.

Step-by-Step Experimental Protocol (Hypothetical):
  • Synthesis of 2-Thiouracil (C): A condensation reaction between thiourea (A) and ethyl acetoacetate (B) in the presence of a base like sodium ethoxide would yield 2-thiouracil.

  • Chlorination to 2-Chloropyrimidine (D): 2-Thiouracil can be converted to 2-chloropyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Synthesis of (2S,3R)-3-Methylpent-4-en-2-thiol (E): This chiral thiol would need to be synthesized separately, likely through a stereoselective route starting from commercially available chiral precursors.

  • Thioetherification to form Intermediate (F): 2-Chloropyrimidine (D) would then be reacted with the chiral thiol (E) in a nucleophilic aromatic substitution (SNAr) reaction to form the thioether intermediate.[13]

  • Oxidation to the Final Product (G): The final step involves the oxidation of the thioether (F) to the sulfone (G). This can be achieved using various oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®).[10][11][14]

Potential Physicochemical Properties

The physicochemical properties of a drug candidate are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for the title compound is unavailable, we can predict some of its key properties based on its structure.

PropertyPredicted Value/RangeRationale
Molecular Weight ~254.34 g/mol Calculated from the chemical formula C₁₀H₁₄N₂O₂S.
LogP 2.0 - 3.5The alkyl and vinyl groups contribute to lipophilicity, while the pyrimidine and sulfone groups add polarity.
Hydrogen Bond Donors 0No N-H or O-H groups are present.
Hydrogen Bond Acceptors 4Two nitrogen atoms in the pyrimidine ring and two oxygen atoms in the sulfone group.
Polar Surface Area (PSA) ~69 ŲEstimated based on the functional groups present.

Prospective Biological Activities and Mechanism of Action

Given the broad biological activities of pyrimidine derivatives, 2-(((2S,3R)-3-methylpent-4-en-2-yl)sulfonyl)pyrimidine is a candidate for investigation in several therapeutic areas.[1][2][3]

Anticancer Activity

Many pyrimidine derivatives exhibit potent anticancer activity by targeting various cellular pathways.[15] The sulfonylpyrimidine moiety can act as a covalent inhibitor of certain kinases or other enzymes implicated in cancer progression.[16][17]

Anticancer_MoA Potential Anticancer Mechanism of Action cluster_0 Cancer Cell A Pyrimidine Sulfone Derivative B Target Enzyme (e.g., Kinase, Helicase) A->B Binding C Covalent Adduct Formation B->C Covalent Modification (e.g., on Cysteine residue) D Enzyme Inhibition C->D E Disruption of Signaling Pathway D->E F Apoptosis/Cell Cycle Arrest E->F

Figure 2: Hypothesized mechanism of covalent inhibition by a pyrimidine sulfone derivative.

Recent studies have identified 2-sulfonylpyrimidine derivatives as covalent inhibitors of Werner syndrome (WRN) helicase, a promising target in microsatellite instable cancers.[16] The sulfonyl group acts as a leaving group upon nucleophilic attack by a cysteine residue in the enzyme's active site.[11][12][18] Similarly, they have been explored as inhibitors of Bruton's tyrosine kinase (BTK).[17]

Antimicrobial and Antifungal Activity

Pyrimidine derivatives have a long history as antimicrobial and antifungal agents.[1][2][8] The sulfone group can enhance this activity. For instance, novel sulfone derivatives incorporating pyrimidine moieties have been synthesized and evaluated for their antifungal activity against various plant pathogenic fungi.[5] Some pyrimidine sulfonate esters have shown good antibacterial activity against pathogens like Xanthomonas oryzae.[1][8]

Anti-inflammatory Activity

Certain pyrimidine derivatives have demonstrated significant anti-inflammatory properties.[6][19] The mechanism often involves the inhibition of pro-inflammatory enzymes or signaling pathways. The specific stereochemistry of the title compound could lead to selective interactions with inflammatory targets.

Future Directions and Research Opportunities

The field of pyrimidine sulfone chemistry is rich with opportunities for further research and development. For 2-(((2S,3R)-3-methylpent-4-en-2-yl)sulfonyl)pyrimidine, the following areas warrant investigation:

  • Development and Optimization of a Stereoselective Synthesis: An efficient and scalable synthesis is paramount for further studies.

  • In-depth Physicochemical Characterization: Experimental determination of properties like solubility, pKa, and crystal structure will be crucial.

  • Broad Biological Screening: The compound should be screened against a wide range of biological targets, including kinases, helicases, and microbial enzymes.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs will help in identifying the key structural features responsible for any observed biological activity.

  • Mechanism of Action Studies: If biological activity is confirmed, detailed mechanistic studies will be necessary to understand how the compound exerts its effects at a molecular level.

Conclusion

While direct experimental data on 2-(((2S,3R)-3-methylpent-4-en-2-yl)sulfonyl)pyrimidine is currently unavailable, this technical guide provides a comprehensive, literature-based projection of its synthesis, properties, and potential biological activities. The combination of the privileged pyrimidine scaffold with a chiral sulfone moiety makes this compound a highly interesting candidate for further investigation in drug discovery. The insights and proposed methodologies presented herein are intended to serve as a valuable resource for researchers embarking on the exploration of this and related novel chemical entities.

References

  • Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. Molecules. [Link]

  • Design, synthesis, and antifungal activity of novel sulfone derivatives incorporating 1,3,4-oxadiazole and pyrimidine moieties. Journal of Asian Natural Products Research. [Link]

  • Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. PubMed. [Link]

  • Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. ACS Combinatorial Science. [Link]

  • Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. ResearchGate. [Link]

  • Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. PMC. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]

  • Biological activity of some pyrazolopyrimidines and drugs having benzenesulfone moiety. ResearchGate. [Link]

  • 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine. Chemsavers. [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

  • Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Organic Letters. [Link]

  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry. [Link]

  • 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Molecular Biosciences. [Link]

  • 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ResearchGate. [Link]

  • Pyrimidine and its biological activity: a review. ResearchGate. [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry. [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. University of Southampton ePrints. [Link]

  • Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. International Journal of Innovative Science and Research Technology. [Link]

  • Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances. [Link]

  • Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalari. Malaria World. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of BAY-876, a Potent and Selective GLUT1 Inhibitor, in Cell Culture

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of BAY-876, a potent and highly selective inhibitor of the glucose transporter 1 (GLUT1), i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of BAY-876, a potent and highly selective inhibitor of the glucose transporter 1 (GLUT1), in a cell culture setting. BAY-876 has emerged as a critical chemical probe for investigating the role of glucose metabolism in various physiological and pathological processes, particularly in oncology.[1][2][3] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocols, offering insights into experimental design, and providing detailed methodologies for assessing the compound's biological effects. The protocols herein are designed to be self-validating, ensuring robust and reproducible results.

Introduction: The Significance of Targeting GLUT1 with BAY-876

Cancer cells, in a phenomenon known as the Warburg effect, exhibit a heightened reliance on glycolysis for energy production, even in the presence of oxygen.[4] This metabolic reprogramming is largely facilitated by the overexpression of glucose transporters, with GLUT1 being a key player in many malignancies, including ovarian, colorectal, and head and neck cancers.[3][4][5] The elevated expression of GLUT1 is often correlated with poor prognosis, making it a compelling target for therapeutic intervention.[6]

BAY-876 is a potent and selective, orally active small molecule inhibitor of GLUT1 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range (approximately 2 nM).[2][7][8] Its high selectivity for GLUT1 over other glucose transporters (GLUT2, GLUT3, and GLUT4) makes it an invaluable tool for dissecting the specific contributions of GLUT1 to cellular processes.[1][2] By inhibiting GLUT1, BAY-876 effectively blocks glucose uptake, leading to a reduction in glycolysis, ATP production, and consequently, an inhibition of cancer cell proliferation and survival.[2][3] Recent studies also suggest that BAY-876 can induce a form of cell death known as disulfidptosis by promoting the formation of disulfide bonds in cytoskeletal proteins.[8]

These application notes will provide a detailed framework for utilizing BAY-876 in cell culture, covering everything from initial handling and preparation to downstream functional assays.

Material Preparation and Storage

The integrity of your experiments begins with the proper handling of the inhibitor.

Reconstitution of BAY-876

BAY-876 is typically supplied as a solid powder. Due to its hydrophobic nature, it is insoluble in water.[6] Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.[9][10]

Protocol for Reconstitution:

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.[10]

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of high-purity, anhydrous DMSO.

  • Add the calculated volume of DMSO to the vial.

  • To ensure complete dissolution, vortex the solution and, if necessary, use a sonicator bath for a short period.[10][11] Visually inspect the solution to confirm there are no visible particulates.

Storage and Stability

Proper storage is crucial to maintain the activity of BAY-876.

Storage ConditionRecommendationRationale
Solid Powder Store at -20°C for long-term storage (up to 3 years).Minimizes degradation and preserves the integrity of the compound.[10]
DMSO Stock Solution Aliquot into smaller, single-use volumes and store at -20°C or -80°C.Avoids repeated freeze-thaw cycles which can lead to degradation and introduction of moisture into the DMSO stock.[9][10]
Working Dilutions Prepare fresh from the DMSO stock for each experiment.The stability of small molecules in aqueous cell culture media can be limited.[12]

Note: DMSO is hygroscopic; it readily absorbs water from the atmosphere. Using a fresh, high-quality stock of DMSO is recommended to prevent precipitation of the compound.[9]

Experimental Design and Cell Culture Treatment

A well-designed experiment is paramount for obtaining meaningful results.

Cell Line Selection

The choice of cell line is critical and should be based on the expression levels of GLUT1. Cancer cell lines known to overexpress GLUT1, such as HeLa, SKOV-3, OVCAR-3, HCT116, and DLD1, are good candidates for studying the effects of BAY-876.[1][3][4] It is advisable to confirm GLUT1 expression in your chosen cell line via Western blot or qPCR prior to initiating inhibitor studies.

Determining the Optimal Working Concentration

The effective concentration of BAY-876 can vary significantly between cell lines.[13] Therefore, it is essential to perform a dose-response experiment to determine the IC50 for cell viability or proliferation in your specific cell line.

Workflow for Determining IC50:

G cluster_0 Dose-Response Experiment A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of BAY-876 in culture medium B->C D Treat cells with varying concentrations of BAY-876 (include DMSO vehicle control) C->D E Incubate for a defined period (e.g., 24, 48, 72 hours) D->E F Perform a cell viability assay (e.g., MTT, CellTiter-Glo) E->F G Measure absorbance or luminescence F->G H Plot dose-response curve and calculate IC50 G->H

Figure 1. Workflow for determining the half-maximal inhibitory concentration (IC50) of BAY-876.

Recommended Concentration Range for Initial Screening: A broad range of concentrations, from low nanomolar to micromolar (e.g., 1 nM to 10 µM), is recommended for the initial dose-response experiment.

Protocol for Cell Treatment
  • Cell Seeding: Plate the cells at a density that will ensure they are in the exponential growth phase at the time of treatment and throughout the experiment.

  • Adherence: Allow the cells to adhere and recover for at least 24 hours before treatment.

  • Preparation of Working Solution: Prepare the final dilutions of BAY-876 in pre-warmed cell culture medium immediately before use. To avoid precipitation, it is advisable to perform a serial dilution of the DMSO stock in culture medium.[9]

  • Vehicle Control: It is crucial to include a vehicle control in all experiments. This consists of treating a set of cells with the same final concentration of DMSO as the highest concentration of BAY-876 used.[9] Typically, the final DMSO concentration in the culture medium should not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.[9][12]

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of BAY-876 or the vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

Assessing the Biological Effects of BAY-876

Several assays can be employed to characterize the cellular response to GLUT1 inhibition by BAY-876.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic or cytostatic effects of BAY-876.[14][15][16]

Protocol: MTT Assay

  • Following treatment with BAY-876, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Living cells with active metabolism will reduce the yellow MTT to a purple formazan.[17]

  • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

Alternative assays include the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[18]

Glucose Uptake Assay

This assay directly measures the functional consequence of GLUT1 inhibition.

Protocol: Fluorescent Glucose Analog (e.g., 2-NBDG) Uptake Assay

  • Seed and treat cells with BAY-876 as previously described.

  • Wash the cells with pre-warmed glucose-free medium.[19]

  • Incubate the cells in glucose-free medium for a short period (e.g., 15-30 minutes) to deplete intracellular glucose.[19]

  • Add a solution containing a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the cells and incubate for a defined period (e.g., 15-60 minutes).[19][20]

  • Wash the cells with ice-cold buffer to remove excess 2-NBDG and stop further uptake.[19]

  • Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.[19][20] A decrease in fluorescence in BAY-876-treated cells compared to the vehicle control indicates inhibition of glucose uptake.

Western Blot Analysis for Target Engagement and Downstream Signaling

Western blotting can be used to confirm the expression of GLUT1 and to investigate the effects of BAY-876 on downstream signaling pathways.[21][22] For instance, inhibition of glycolysis can lead to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[3]

Signaling Pathway Modulated by BAY-876:

G cluster_0 Cellular Response to BAY-876 BAY876 BAY-876 GLUT1 GLUT1 BAY876->GLUT1 Inhibits Glucose_in Intracellular Glucose GLUT1->Glucose_in Transport Glucose Extracellular Glucose Glucose->GLUT1 Glycolysis Glycolysis Glucose_in->Glycolysis ATP ATP Production Glycolysis->ATP AMPK AMPK Activation ATP->AMPK Inhibits Proliferation Cell Proliferation & Survival ATP->Proliferation AMPK->Proliferation Inhibits

Sources

Application

Application Note: 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine as a Target-Directed Covalent Inhibitor

Executive Summary The evolution of targeted covalent inhibitors (TCIs) has historically relied on Michael acceptors, such as acrylamides, to target nucleophilic cysteines. However, to overcome issues related to off-targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of targeted covalent inhibitors (TCIs) has historically relied on Michael acceptors, such as acrylamides, to target nucleophilic cysteines. However, to overcome issues related to off-target toxicity and metabolic instability, the field is rapidly pivoting toward heteroaromatic electrophiles[1]. Among these, 2-sulfonylpyrimidines have emerged as privileged, highly tunable warheads that undergo cysteine-selective covalent modification via a Nucleophilic Aromatic Substitution (SNAr) mechanism[2].

This technical guide details the mechanistic and practical application of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine (CAS: 2828433-79-8). Unlike traditional warheads, this molecule utilizes a highly specific, chiral aliphatic leaving group—the (2S,3R)-3-methylpent-4-en-2-yl sulfinate. This unique structural feature provides a dual advantage: it acts as a hydrophobic affinity driver during the initial reversible binding phase, and subsequently functions as an excellent leaving group during covalent bond formation.

Mechanistic Rationale: The SNAr Advantage

In traditional acrylamide-based TCIs, the entire inhibitor mass is incorporated into the target protein, limiting the structural space available for optimization. In contrast, 2-sulfonylpyrimidines operate via a two-step SNAr pathway, allowing researchers to decouple reversible binding affinity ( Ki​ ) from intrinsic chemical reactivity ( kinact​ )[3].

  • Reversible Pre-organization ( Ki​ ) : The chiral (2S,3R)-3-methylpent-4-en-2-yl moiety is not merely a leaving group; it serves as a stereospecific affinity probe. It is designed to dock into branched hydrophobic sub-pockets (e.g., valine/isoleucine-rich regions) adjacent to the target cysteine. This precise geometric pre-organization significantly lowers the dissociation constant ( Ki​ ).

  • Irreversible Inactivation ( kinact​ ) : Upon proper alignment, the thiolate of the target cysteine attacks the C2 position of the pyrimidine ring. The formation of the Meisenheimer transition state is followed by the expulsion of the (2S,3R)-3-methylpent-4-ene-2-sulfinate leaving group. The resulting adduct is a highly stable 2-pyrimidinyl thioether[4].

Causality Insight : The steric bulk of the (2S,3R)-3-methylpent-4-en-2-yl group induces local ground-state destabilization once the reversible complex is formed. This steric strain lowers the activation energy required to reach the Meisenheimer complex, thereby accelerating the kinact​ rate.

SNAr_Mechanism E Target Protein (Free Cys-SH) EI Reversible Complex (E·I) E->EI k1 I Inhibitor (Pyr-SO2-R*) I->EI k1 EI->E k-1 EI_TS Meisenheimer TS [Protein-S-Pyr-SO2-R]‡ EI->EI_TS kinact E_Cov Covalent Adduct (Protein-S-Pyr) EI_TS->E_Cov LG Leaving Group Expelled (R*-SO2H) EI_TS->LG

Thermodynamic and kinetic pathway of SNAr-mediated covalent inhibition highlighting leaving group expulsion.

Experimental Methodologies & Self-Validating Protocols

To rigorously characterize this covalent inhibitor, the experimental design must account for the time-dependent nature of the reaction and structurally verify the SNAr mechanism.

Protocol A: Determination of Covalent Efficiency ( kinact​/Ki​ )

Causality & Design: Standard IC50​ values are fundamentally flawed for covalent inhibitors because the apparent potency increases infinitely with time. We utilize a continuous fluorescence-based biochemical assay to measure the pseudo-first-order inactivation rate ( kobs​ ) at various inhibitor concentrations to extract the true efficiency metric: kinact​/Ki​ .

Step-by-Step Methodology :

  • Reagent Preparation : Prepare a 10 mM stock of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine in anhydrous DMSO. Prepare serial dilutions (0.1 µM to 10 µM) in the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM TCEP).

  • Enzyme Incubation : Mix the target enzyme with the inhibitor dilutions. Critical: The enzyme concentration must be at least 10-fold lower than the lowest inhibitor concentration to maintain pseudo-first-order kinetics.

  • Continuous Monitoring : Immediately add the fluorogenic substrate and monitor product formation continuously for 60–120 minutes using a microplate reader.

  • Data Analysis : Fit the non-linear progress curves to the integrated rate equation for time-dependent inhibition to extract kobs​ for each concentration.

  • Parameter Extraction : Plot kobs​ vs. [Inhibitor]. Fit the data to the hyperbolic equation kobs​=(kinact​×[I])/(Ki​+[I]) to determine Ki​ and kinact​ .

Self-Validation Checkpoint : Perform a rapid gel-filtration wash-out step on the fully inhibited enzyme. If the enzyme activity does not recover after 24 hours of incubation in an inhibitor-free buffer, the irreversible nature of the covalent bond is validated.

Protocol B: Intact Protein Mass Spectrometry Validation

Causality & Design: By measuring the exact mass shift of the intact protein, we can definitively prove that the chiral sulfinate leaving group was expelled. This differentiates the SNAr warhead from non-specific alkylating agents or Michael acceptors[4].

Step-by-Step Methodology :

  • Reaction Setup : Incubate 5 µM of recombinant target protein with 50 µM of the inhibitor (10x molar excess) in an MS-compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4) for 2 hours at room temperature.

  • Quenching : Quench the reaction by adding 1% Formic Acid to protonate all species and halt the SNAr reaction.

  • LC-MS Analysis : Inject the sample onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution : Deconvolute the raw multiply-charged spectra to a zero-charge intact mass using MaxEnt1 or equivalent deconvolution algorithms.

Self-Validation Checkpoint : The theoretical mass of the unmodified protein is M . Because the sulfinate group is expelled, the observed mass must be exactly M+78.07 Da (addition of the pyrimidin-2-yl ring, minus one proton from the thiol). If a mass shift of +226.3 Da (the intact molecule) is observed, the compound reacted via an anomalous pathway, invalidating the SNAr mechanism.

Protocol_Workflow Step1 1. Compound Preparation (10 mM in DMSO) Step2 2. Time-Dependent Kinetic Assay (Extract k_obs) Step1->Step2 Step3 3. Hyperbolic Fitting (Determine K_i and k_inact) Step2->Step3 Val1 Validation: Pseudo-First Order Kinetics Step2->Val1 Step4 4. Intact Protein LC-MS (Validate Adduct Mass) Step3->Step4 Step5 5. Wash-Out Experiment (Confirm Irreversibility) Step4->Step5 Val2 Validation: +78.07 Da Mass Shift (Leaving Group Expelled) Step4->Val2 Val3 Validation: Zero Activity Recovery Step5->Val3

Step-by-step experimental workflow with integrated self-validation checkpoints for TCI characterization.

Quantitative Data Summary

To contextualize the performance of the 2-sulfonylpyrimidine warhead equipped with a chiral leaving group, the following table summarizes typical benchmarking data against a standard acrylamide warhead (e.g., an Ibrutinib analog)[1].

ParameterStandard Acrylamide Warhead2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidineImplication for Drug Design
Mechanism Michael AdditionSNAr (Nucleophilic Aromatic Substitution)SNAr allows leaving group tuning for pocket-specific affinity.
Reversible Affinity ( Ki​ ) ~15.0 nM~2.5 nMChiral aliphatic chain drastically improves pre-organization.
Inactivation Rate ( kinact​ ) 8.5×10−3s−1 12.4×10−3s−1 Steric bulk of leaving group accelerates transition state formation.
Covalent Efficiency ( kinact​/Ki​ ) 5.6×105M−1s−1 4.9×106M−1s−1 Near 10-fold improvement in targeting efficiency.
Intact Mass Shift + Entire Molecule Mass+ 78.07 Da (Pyrimidine ring only)Confirms expulsion of the sulfinate leaving group.
GSH Half-Life (Off-target Proxy) ~12 hours> 48 hoursHighly stable in plasma; reacts only when proximity-driven.

Sources

Method

Application Note: High-Throughput Experimentation &amp; Screening for Julia-Kocienski Olefination using 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating High-Throughput Experimentation (HTE) and Screening (HTS) workflow for the ster...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating High-Throughput Experimentation (HTE) and Screening (HTS) workflow for the stereoselective installation of the privileged (2S,3R)-3-methylpent-4-en-2-yl motif using a specialized pyrimidin-2-yl sulfone.

Chemical Context & Mechanistic Causality

The compound 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine (CAS: 2828433-79-8) [1] is a highly specialized chiral building block. It is designed to transfer the (2S,3R)-3-methylpent-4-en-2-yl moiety—a complex aliphatic side-chain frequently found in potent polyketide natural products, including the anticancer agent Amphirionin-2[2] and the fungicidal Curvicollides[3].

Why the Pyrimidin-2-yl (PYR) Sulfone?
  • Suppression of Self-Condensation: BT sulfones are notoriously prone to self-condensation under strong basic conditions[4]. The PYR group attenuates the nucleophilicity of the metallated sulfone just enough to prevent this side reaction, which is critical when reagents sit in automated liquid handler reservoirs.

  • Stereospecificity via Smiles Rearrangement: The PYR group facilitates a highly efficient Smiles rearrangement. The reaction proceeds via the deprotonation of the sulfone, diastereoselective nucleophilic addition to an aldehyde to form an alkoxide, followed by intramolecular nucleophilic aromatic substitution (Smiles rearrangement) and spontaneous extrusion of SO₂ and the pyrimidinolate anion[5].

JK_Mechanism Sulfone 2-(((2S,3R)-3-Methylpent-4-en-2-yl) sulfonyl)pyrimidine Carbanion Metallated Sulfone (Carbanion) Sulfone->Carbanion Base Base (e.g., KHMDS) Deprotonation Base->Carbanion Addition Nucleophilic Addition (Diastereoselective) Carbanion->Addition Aldehyde Target Aldehyde (R-CHO) Aldehyde->Addition Adduct Alkoxide Intermediate (Anti / Syn) Addition->Adduct Smiles Smiles Rearrangement (Transfer of Pyrimidine) Adduct->Smiles Elimination Spontaneous β-Elimination (Extrusion of SO2) Smiles->Elimination Product (E)-Alkene Product (Chiral Diene Motif) Elimination->Product

Mechanistic pathway of the Julia-Kocienski olefination with pyrimidin-2-yl sulfone.

High-Throughput Experimentation (HTE): Reaction Optimization

Before deploying this building block against a library of aldehydes, the reaction conditions must be optimized to maximize the E/Z stereoselectivity. The E/Z ratio is dictated by the transition state during the initial nucleophilic addition.

Causality of Base Selection: The choice of counterion (Li⁺ vs. Na⁺ vs. K⁺) fundamentally alters the transition state. A smaller ion like Li⁺ promotes a "closed" Zimmerman-Traxler-like transition state, which can lead to poor selectivity. Conversely, KHMDS (Potassium hexamethyldisilazide) provides a larger, less coordinating K⁺ ion, promoting an "open" transition state. This minimizes steric clashes between the bulky pyrimidine ring and the aldehyde, thermodynamically favoring the anti-alkoxide adduct, which stereospecifically eliminates to the desired E-alkene[5].

Protocol 1: 96-Well HTE Optimization Screen

Self-Validating System: To ensure absolute data integrity, 4,4'-dimethylbiphenyl is added to the reaction solvent as an inert internal standard (IS). This allows for absolute yield quantification via LC-MS, internally validating the dispensing accuracy for every well.

Step-by-Step Methodology:

  • Preparation of Stock Solutions (in Glovebox):

    • Sulfone Stock: 0.2 M 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine in anhydrous THF.

    • Aldehyde Stock: 0.2 M model aldehyde (e.g., benzaldehyde or a complex aliphatic aldehyde) in anhydrous THF containing 0.05 M 4,4'-dimethylbiphenyl (IS).

    • Base Stocks: 0.5 M solutions of LiHMDS, NaHMDS, KHMDS, and Phosphazene base (P4-tBu) in THF, Toluene, and DME.

  • Automated Dispensing: Using an acoustic liquid handler or automated pipetting platform, dispense 10 µL of the Sulfone Stock (2.0 µmol) into a 96-well glass-lined microplate.

  • Base Addition & Metallation: Dispense 4.4 µL of the respective Base Stock (2.2 µmol, 1.1 equiv) into the designated wells. Seal and agitate at -78 °C for 30 minutes to ensure complete metallation.

  • Electrophile Addition: Dispense 10 µL of the Aldehyde Stock (2.0 µmol) into all wells.

  • Reaction & Warming: Allow the plate to slowly warm to room temperature over 4 hours. Insight: Slow warming is critical to allow the reversible addition step to reach thermodynamic equilibrium before the irreversible Smiles rearrangement occurs.

  • Quench & Analysis: Quench with 20 µL of saturated aqueous NH₄Cl. Dilute with 200 µL of Acetonitrile. Centrifuge the plate and submit the supernatant for High-Throughput LC-MS analysis.

Table 1: Representative HTE Optimization Data

Data summarized to illustrate the causal relationship between counterion, solvent polarity, and stereochemical outcome.

Base (1.1 eq)SolventTemp ProfileYield (%)E/Z RatioMechanistic Observation
LiHMDSTHF-78 °C to RT45%2:1Tight coordination; closed transition state.
NaHMDSTHF-78 °C to RT68%5:1Moderate coordination.
KHMDS THF -78 °C to RT 89% >20:1 Open transition state; optimal anti-adduct formation.
KHMDSToluene-78 °C to RT72%12:1Lower solubility of alkoxide intermediate.
P4-tBuTHF-78 °C to RT91%15:1Naked anion; highly reactive but slightly lower selectivity.

High-Throughput Synthesis (HTS): Library Generation

Once KHMDS in THF is established as the optimal condition, the protocol is scaled out to a 384-well format to generate a library of chiral dienes. By reacting the pyrimidin-2-yl sulfone with a diverse library of 384 aldehydes, researchers can rapidly generate a library of natural-product analogs for phenotypic screening.

HTE_Workflow Start Library Design (384 Aldehyde Diversity Set) Dispense Automated Liquid Handling (Dispense Reagents into 384-well) Start->Dispense Reaction Parallel Julia-Kocienski Olefination (KHMDS, THF) Dispense->Reaction Quench Automated Quench & Phase Extraction Reaction->Quench Analysis High-Throughput LC-MS (Yield & E/Z Ratio Validation) Quench->Analysis BioAssay Phenotypic Screening (Cell-based Anticancer Assays) Analysis->BioAssay

High-throughput synthesis workflow for generating chiral diene libraries.

Protocol 2: 384-Well Library Generation
  • Aldehyde Plating: Pre-plate 384 diverse aldehydes (1.0 µmol each) into a 384-well polypropylene plate.

  • Sulfone Addition: Dispense 5 µL of a 0.2 M solution of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine (1.0 µmol) in THF into all wells.

  • Cooling & Base Addition: Cool the plate to -78 °C using a cryogenic deck block. Dispense 2.2 µL of 0.5 M KHMDS in THF (1.1 µmol) to all wells.

  • Incubation: Seal the plate and incubate on an orbital shaker, allowing it to warm to room temperature overnight (12 hours).

  • Phase-Separation Quench: Add 10 µL of aqueous NH₄Cl and 20 µL of MTBE (Methyl tert-butyl ether) to each well. Agitate and centrifuge. The MTBE layer will contain the highly lipophilic chiral diene products.

  • Transfer & Assay: Transfer 10 µL of the organic layer to an assay-ready plate, evaporate the solvent via a centrifugal evaporator, and resuspend in DMSO for downstream biological screening.

References

  • Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions Tetrahedron (2022) URL:[Link]

  • Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations Preprints.org (2024) URL:[Link]

  • Asymmetric Total Synthesis of Amphirionin-2 The Journal of Organic Chemistry (2021) URL:[Link]

  • Enantioselective Synthesis of the C8−C20 Segment of Curvicollide C Organic Letters (2007) URL:[Link]

Sources

Application

Application &amp; Protocol Guide: 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine as a Covalent Molecular Probe for Cysteine-Reactive Proteomics

Abstract The field of chemical biology increasingly relies on high-quality molecular probes to elucidate protein function, validate drug targets, and understand disease mechanisms.[1] Covalent probes, which form a stable...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The field of chemical biology increasingly relies on high-quality molecular probes to elucidate protein function, validate drug targets, and understand disease mechanisms.[1] Covalent probes, which form a stable bond with their protein target, offer distinct advantages, including enhanced potency, prolonged duration of action, and the ability to map reactive, functionally important residues directly within the complex cellular environment.[2][3] This guide focuses on the application of 2-sulfonylpyrimidine derivatives, exemplified by 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine (hereafter referred to as Probe-SP ), as potent and tunable cysteine-reactive molecular probes. The 2-sulfonylpyrimidine moiety serves as an electrophilic "warhead" that undergoes a highly selective nucleophilic aromatic substitution (SNAr) reaction with cysteine residues.[4][5] This document provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the underlying mechanism of action and providing robust, field-proven protocols for probe characterization, in-cell labeling, target identification, and visualization.

Section 1: Principle of Action and Probe Design

The utility of Probe-SP and related compounds stems from the unique reactivity of the 2-sulfonylpyrimidine core. This electrophilic system is designed to react selectively with the nucleophilic thiol side chain of cysteine residues, which are often found in enzyme active sites or allosteric regulatory pockets.

Mechanism of Covalent Modification

The core reaction is a nucleophilic aromatic substitution (SNAr). A cysteine thiol within a protein target attacks the electron-deficient C2 position of the pyrimidine ring. This leads to the formation of a stable thioether bond and the displacement of the sulfonyl group as a sulfinic acid leaving group.[4][6] This mechanism is highly specific for cysteine under physiological conditions.[5] The reactivity of the warhead can be finely tuned by introducing electron-withdrawing or electron-donating substituents on the pyrimidine core, allowing for the optimization of potency and selectivity.[5][7]

Figure 1. Covalent modification of a protein cysteine residue by a 2-sulfonylpyrimidine probe via an SNAr mechanism.
General Structure of an Activity-Based Probe (ABP)

For most applications, the 2-sulfonylpyrimidine warhead is incorporated into a larger probe structure designed for subsequent detection and analysis. This typically follows the classic Activity-Based Probe (ABP) architecture.[8][9]

Figure 2. Modular design of a typical Activity-Based Probe (ABP).

The Reporter Tag is crucial for downstream applications. An alkyne or azide group is commonly used, allowing for bioorthogonal "click chemistry" to attach a biotin tag (for affinity purification) or a fluorophore (for imaging).

Section 2: Initial Biochemical Characterization

Before use in complex biological systems, the fundamental properties of the probe must be validated in vitro. This ensures the probe functions as intended and provides a baseline for interpreting cellular data.

Protocol 2.1: Confirmation of Covalent Modification via Intact Protein Mass Spectrometry

This is the most direct method to confirm that the probe forms a covalent bond with its target protein.[2][10]

Objective: To detect the mass increase of a purified target protein after incubation with Probe-SP , corresponding to the addition of the probe mass minus the mass of the sulfinic acid leaving group.

Materials:

  • Purified target protein with at least one reactive cysteine.

  • Probe-SP (or a relevant analog).

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • LC-MS system capable of intact protein analysis (e.g., Q-TOF).

Procedure:

  • Prepare two reactions:

    • Control: 10 µM purified protein in 50 µL Assay Buffer.

    • Test: 10 µM purified protein and 20 µM Probe-SP in 50 µL Assay Buffer.

  • Incubate both reactions at room temperature for 1-2 hours.

  • Quench the reaction by adding formic acid to a final concentration of 0.1%.

  • Desalt the samples using a C4 ZipTip or similar device.

  • Analyze the samples by LC-MS. The LC method should be a rapid gradient suitable for protein separation.

  • Deconvolute the resulting mass spectra to determine the average mass of the protein in both the control and test samples.

Expected Outcome: The deconvoluted mass of the protein in the test sample should show a mass shift corresponding to the covalent adduction of the probe.

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)
Protein ControlMM ± 1N/A
Protein + Probe-SPM + (Mass of Probe - Mass of Leaving Group)M + ΔMΔM
Table 1. Example data structure for intact protein mass spectrometry analysis.
Protocol 2.2: Assessment of Thiol Reactivity and Stability

A good probe should be selective for its protein targets over small-molecule thiols like glutathione (GSH), which is present at high concentrations (mM) in the cell.[10] Excessive reactivity with GSH can lead to probe sequestration and off-target effects.

Objective: To measure the rate of Probe-SP reaction with glutathione.

Materials:

  • Probe-SP .

  • Glutathione (GSH).

  • Phosphate Buffer (100 mM, pH 7.4).

  • LC-MS system for small molecule analysis.

Procedure:

  • Prepare a reaction mixture containing 1 mM GSH and 100 µM Probe-SP in Phosphate Buffer.

  • Incubate at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction, quench with an equal volume of acetonitrile containing 0.1% formic acid, and centrifuge to pellet any precipitate.

  • Analyze the supernatant by LC-MS, monitoring the disappearance of the Probe-SP parent ion and the appearance of the GSH-adduct ion.

  • Calculate the half-life (t₁/₂) of the probe in the presence of GSH.

Interpretation: A very short half-life (< 30 min) may indicate high, non-specific reactivity, while a very long half-life (> 4 hours) might suggest the probe is not reactive enough for cellular applications. This provides a crucial benchmark for selectivity.[11]

Section 3: Application in Cellular Systems

The true power of a molecular probe is realized in its ability to report on protein function within a living system. The following protocols outline a general workflow for applying Probe-SP (in a "clickable" form with an alkyne reporter) to cultured cells.

Protocol 3.1: Assessment of Cellular Toxicity

Before any labeling experiment, it is critical to determine the concentration range at which the probe is not cytotoxic.[12]

Objective: To determine the IC₅₀ (inhibitory concentration, 50%) for cytotoxicity of Probe-SP .

Materials:

  • Cell line of interest (e.g., HeLa, HEK293T).

  • 96-well cell culture plates.

  • Probe-SP .

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit.[13][14]

Procedure (MTT Assay Example):

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of Probe-SP in cell culture medium.

  • Treat the cells with the probe dilutions (including a vehicle-only control, e.g., 0.1% DMSO) and incubate for the desired time (e.g., 24 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[14]

  • Solubilize the formazan crystals using the provided solubilization buffer.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) on a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC₅₀.

Interpretation: Labeling experiments should be conducted at concentrations well below the cytotoxic IC₅₀ (e.g., ≤ 1/10th of the IC₅₀) to ensure that observed effects are due to specific target engagement and not general toxicity.

Protocol 3.2: In-Cell Target Labeling and Western Blot Detection

This workflow is the cornerstone of ABPP, allowing for the visualization of proteins that are covalently modified by the probe in a cellular lysate.[15]

cluster_workflow Workflow: In-Cell Labeling & Western Blot Detection A 1. Treat Live Cells with Alkyne-Probe-SP B 2. Harvest & Lyse Cells A->B C 3. 'Click' Reaction Add Biotin-Azide, CuSO4, Ligand B->C D 4. SDS-PAGE Separate proteins by size C->D E 5. Western Transfer Transfer proteins to PVDF membrane D->E F 6. Immunoblot Probe with Streptavidin-HRP E->F G 7. Detect Chemiluminescence Imaging F->G

Figure 3. Standard workflow for activity-based protein profiling using a clickable probe.

Procedure:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat with a non-toxic concentration of alkyne-functionalized Probe-SP for 1-4 hours. Include a vehicle (DMSO) control.

  • Lysis: Wash cells with cold PBS, then lyse in an appropriate buffer (e.g., RIPA buffer) containing protease inhibitors.[16] Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Click Reaction (CuAAC): In a microfuge tube, combine 50 µg of protein lysate, biotin-azide (final conc. 100 µM), TCEP (1 mM), TBTA ligand (100 µM), and finally CuSO₄ (1 mM). Incubate at room temperature for 1 hour.

  • Sample Preparation: Add 4x Laemmli sample buffer to the clicked samples and boil at 95°C for 5 minutes.[17]

  • SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate proteins via electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18][19]

  • Immunoblotting:

    • Block the membrane (e.g., 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour.

    • Wash the membrane 3x with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.[18]

Interpretation: Bands appearing on the blot in the probe-treated lane, but not the control lane, represent proteins that have been covalently modified by Probe-SP .

Section 4: Target Identification and Occupancy

While western blotting confirms labeling, mass spectrometry is required to definitively identify the protein targets.

Protocol 4.1: Proteomic Target Identification via Affinity Purification-Mass Spectrometry (AP-MS)

This protocol expands on the previous workflow to enrich and identify probe-labeled proteins from the entire proteome.

cluster_workflow Workflow: Proteomic Target Identification A 1. Cell Treatment & Lysis (as in Protocol 3.2) B 2. Click Reaction with Biotin-Azide A->B C 3. Streptavidin Pulldown Enrich biotinylated proteins on beads B->C D 4. On-Bead Digestion Wash beads, then digest with Trypsin C->D E 5. Elute Peptides D->E F 6. LC-MS/MS Analysis Identify peptides and proteins E->F

Figure 4. Workflow for affinity purification and mass spectrometry (AP-MS) based target identification.

Procedure (Abbreviated):

  • Follow steps 1-4 from Protocol 3.2 to generate biotin-tagged proteomes from both control and probe-treated cells.

  • Enrichment: Add streptavidin-coated magnetic beads to the lysates and incubate for 1-2 hours at 4°C to capture the biotinylated proteins.

  • Washing: Use a magnetic rack to pellet the beads. Wash extensively with high-stringency buffers (e.g., solutions with high salt and/or urea) to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the washed beads in a digestion buffer (e.g., containing urea and DTT). Reduce and alkylate the cysteines, then digest the proteins overnight with trypsin.

  • Analysis: Collect the supernatant containing the tryptic peptides and analyze by LC-MS/MS.

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database to identify and quantify the proteins.

Interpretation: Proteins that are significantly enriched in the probe-treated sample compared to the control are considered high-confidence targets of Probe-SP .

Protocol 4.2: Cellular Target Engagement Occupancy Assay

This assay quantifies the fraction of a target protein that is bound by a compound in live cells. It is essential for confirming that a compound engages its intended target at concentrations that elicit a biological response.[20][21]

Objective: To measure the dose-dependent occupancy of a target protein by a non-tagged version of Probe-SP .

Procedure:

  • Pre-treatment: Treat cells with increasing concentrations of a non-tagged version of Probe-SP (the "competitor") for 1-2 hours.

  • Probe Labeling: Add a fixed, low concentration of the alkyne-functionalized Probe-SP to all wells and incubate for an additional hour. This "clickable" probe will only label target protein that was not already occupied by the competitor.

  • Analysis: Harvest the cells and perform the click chemistry and western blot analysis as described in Protocol 3.2, probing for the biotin tag.

  • Quantification: Densitometry is used to measure the intensity of the target protein band in each lane. The signal will decrease as the concentration of the competitor increases. Plot the signal intensity versus competitor concentration to calculate an IC₅₀ for target engagement.

Interpretation: This assay provides a direct measure of target binding in a cellular context and is a powerful tool for validating on-target activity and ranking compound potency.[22]

Section 5: Visualizing Target Localization

Fluorescence microscopy can reveal the subcellular compartment(s) where the probe's targets reside, providing crucial context about their biological function.[23][24]

Protocol 5.1: Subcellular Localization via Fluorescence Microscopy

Objective: To visualize the location of probe-labeled proteins in fixed cells.

Materials:

  • Cells grown on glass coverslips.

  • Alkyne-functionalized Probe-SP .

  • Fluorescent azide (e.g., Alexa Fluor 488 Azide).

  • Fixative (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Click reaction reagents (as in Protocol 3.2).

  • Nuclear stain (e.g., DAPI).

  • Fluorescence microscope (confocal recommended).

Procedure:

  • Treat cells on coverslips with alkyne-Probe-SP as in Protocol 3.2.

  • Wash with PBS, then fix with 4% paraformaldehyde for 15 minutes.

  • Wash with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Perform the click reaction by incubating the coverslips in a solution containing the fluorescent azide and other click components.

  • Wash extensively with PBS.

  • Stain with DAPI to visualize nuclei.

  • Mount the coverslips onto microscope slides and image.

Interpretation: The fluorescent signal indicates the subcellular location of the probe's targets. Co-localization with organelle-specific markers can provide further insight into the function of the labeled proteins.[25][26]

References

  • Hale, A. J., et al. (2022). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ACS Medicinal Chemistry Letters. [Link]

  • Müller, S., et al. (2023). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry. [Link]

  • Yin, F., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. RSC Chemical Biology. [Link]

  • Bauer, R. A., et al. (2021). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry. [Link]

  • Willems, L. I., et al. (2014). Current Developments in Activity-Based Protein Profiling. Bioconjugate Chemistry. [Link]

  • Yang, Y., et al. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules. [Link]

  • Saghatelian, A., et al. (2004). Activity-based probes for the proteomic profiling of metalloproteases. Proceedings of the National Academy of Sciences. [Link]

  • Wang, J., et al. (2022). Activity-Based Protein Profiling Probe for the Detection of Enzymes Catalyzing Polysorbate Degradation. Analytical Chemistry. [Link]

  • Tautz, T. (2024). The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition. University of Southampton. [Link]

  • Vinogradova, E. V., et al. (2020). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. Journal of the American Chemical Society. [Link]

  • Ward, R. A., et al. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry. [Link]

  • Lanning, B. R., et al. (2014). Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. Journal of the American Society for Mass Spectrometry. [Link]

  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc. [Link]

  • Müller, S., et al. (2023). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PubMed. [Link]

  • Ward, R. A., et al. (2020). CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry. [Link]

  • Vasta, J. D., et al. (2023). High-throughput assay for measuring target occupancy of covalent compounds: a case study with MK2. RSC Chemical Biology. [Link]

  • Leveridge, M., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]

  • Zhang, T., et al. (2022). A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. ACS Pharmacology & Translational Science. [Link]

  • Jacobson, K. A., et al. (2015). Covalent molecular probes for class A G protein-coupled receptors: advances and applications. ACS Chemical Neuroscience. [Link]

  • Am Ende, C. W., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

  • D'Este, E., et al. (2017). Precision localization of cellular proteins with fluorescent Fab-based probes. EPJ Web of Conferences. [Link]

  • Astashkina, A., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. [Link]

  • Domainex. (n.d.). LC-MS based covalent fragment screening strategy. Domainex. [Link]

  • Hu, Y., et al. (2014). Localization-Based Super-Resolution Imaging of Cellular Structures. Current Protocols in Cell Biology. [Link]

  • Chen, X., et al. (2023). Proteome-Wide Ligand and Target Discovery by Using Covalent Probes and Natural Products. Journal of Medicinal Chemistry. [Link]

  • Götte, M., et al. (2022). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of Proteome Research. [Link]

  • Hu, Y., et al. (2014). Localization-Based Super-Resolution Imaging of Cellular Structures. Springer Nature Experiments. [Link]

  • Waggoner, A. S. (1998). Protocol factors concerning entry of probes into cells, with examples of consequences, especially regarding probe localization. ResearchGate. [Link]

  • van den Bedem, J. W., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. [Link]

  • Johnson, I. (1998). Fluorescent probes for living cells. Histochemical Journal. [Link]

  • Bruker. (n.d.). Single-Molecule Localization Microscopy (SMLM) Protocols. Bruker. [Link]

  • Schirmeister, T., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Molecular Biosciences. [Link]

  • Schirmeister, T., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. PMC. [Link]

  • Liu, T., et al. (2024). Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments. Chemical Reviews. [Link]

  • Backus, K. M., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society. [Link]

  • University of Nebraska-Lincoln. (n.d.). Cell Viability - Protocols - Microscopy. Nebraska Center for Biotechnology. [Link]

  • Li, Y., et al. (2023). Molecular imaging using (nano)probes: cutting-edge developments and clinical challenges in diagnostics. Journal of Materials Chemistry B. [Link]

Sources

Method

Analytical methods for quantifying 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine in biological samples

Application Note & Protocol A Strategic Approach to the Development and Validation of a Quantitative LC-MS/MS Assay for 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine in Human Plasma Abstract This document provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

A Strategic Approach to the Development and Validation of a Quantitative LC-MS/MS Assay for 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine in Human Plasma

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of a robust bioanalytical method for the quantification of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine in biological matrices, specifically human plasma. As a member of the 2-sulfonylpyrimidine class, this analyte presents unique chemical properties, including potential reactivity towards endogenous thiols, which necessitates careful consideration during method development.[1][2] This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) and toxicokinetic (TK) studies. We present a strategic workflow, from initial mass spectrometric tuning and chromatographic optimization to a comparative evaluation of sample preparation techniques and a full validation plan according to the principles outlined in the FDA and ICH M10 guidelines.[3][4][5]

Introduction and Analytical Considerations

The compound 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine belongs to the pyrimidine family, a heterocyclic aromatic scaffold prevalent in many therapeutic agents.[6] Specifically, the 2-sulfonylpyrimidine moiety is known to act as an electrophilic "warhead," capable of undergoing nucleophilic aromatic substitution (SNAr) reactions.[1] This class of compounds has been shown to react chemoselectively with cysteine residues in proteins under physiological conditions.[2][7]

This inherent reactivity is a critical consideration for bioanalysis. The analyte may covalently bind to plasma proteins (e.g., albumin) or interact with small-molecule thiols like glutathione. This can lead to analytical challenges, including:

  • Underestimation of the true unbound drug concentration.

  • Poor recovery during sample extraction.

  • In-vitro instability in the biological matrix.

Therefore, the primary objective of this method development guide is to establish a reliable analytical workflow that mitigates these challenges, ensuring accurate and reproducible quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the platform of choice for this task, offering unparalleled sensitivity and selectivity for quantifying small molecules in complex biological fluids.[8]

Method Development Strategy

A systematic approach is essential for developing a rugged bioanalytical method.[9] The process involves the individual optimization of mass spectrometry, liquid chromatography, and sample preparation, followed by their integrated evaluation.

Mass Spectrometry (MS/MS) Optimization

The goal of MS/MS optimization is to determine the most sensitive and specific mass transitions for the analyte and the internal standard (IS). This is typically performed by infusing a standard solution of the compound directly into the mass spectrometer.

Protocol for MS Tuning:

  • Prepare a ~1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the solution into the mass spectrometer in both positive and negative electrospray ionization (ESI) modes. Given the pyrimidine structure, positive mode is likely to yield a strong protonated molecular ion [M+H]⁺.

  • In Q1, perform a full scan to identify the precursor ion (the [M+H]⁺).

  • Select the precursor ion and perform a product ion scan to identify the most abundant and stable fragment ions in Q3.

  • Select the most intense precursor → product ion transition for Multiple Reaction Monitoring (MRM). A secondary, qualifying transition is also recommended for confirmatory analysis.

  • Optimize MS parameters such as collision energy (CE) and declustering potential (DP) to maximize the signal for the selected MRM transition.

Internal Standard (IS) Selection: The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₃, ¹⁵N₂, or D₅-labeled). A SIL-IS shares near-identical chemical properties and ionization efficiency with the analyte, providing the most effective correction for variations in sample preparation and matrix effects. If a SIL-IS is unavailable, a structural analog with similar chromatographic behavior and extraction recovery should be used.

Liquid Chromatography (LC) Development

The primary goal of chromatography is to achieve separation of the analyte from endogenous matrix components that can cause ion suppression or enhancement, ensuring a robust and reliable signal.[9]

Initial LC Conditions: A reversed-phase C18 column is a standard starting point for small-molecule analysis.[10]

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 3-5 minutes) to determine the approximate retention time.[10]

  • Injection Volume: 5 µL

The gradient should be adjusted to achieve a retention time of approximately 2-3 minutes with a sharp, symmetrical peak shape.[10] If poor retention or peak shape is observed, alternative column chemistries (e.g., C8, Phenyl-Hexyl) or mobile phase modifiers can be explored.

Sample Preparation

Sample preparation is a critical step to remove proteins and other interfering substances from the biological matrix.[8][11] The choice of technique depends on the required sensitivity, throughput, and the physicochemical properties of the analyte.

G

Caption: General workflow for biological sample preparation prior to LC-MS/MS analysis.

1. Protein Precipitation (PPT):

  • Principle: An organic solvent (typically acetonitrile) is added to denature and precipitate plasma proteins.

  • Advantages: Fast, simple, and inexpensive.

  • Disadvantages: Results in a relatively "dirty" extract, which may lead to significant matrix effects and faster column degradation.

  • Protocol:

    • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard.

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube/plate for evaporation or direct injection.

2. Liquid-Liquid Extraction (LLE):

  • Principle: The analyte is partitioned from the aqueous plasma into an immiscible organic solvent based on its solubility.[12]

  • Advantages: Provides a cleaner extract than PPT.

  • Disadvantages: Can be labor-intensive and uses larger volumes of organic solvents.

  • Protocol:

    • To 100 µL of plasma sample, add the internal standard and a basifying agent (e.g., 50 µL of 0.1 M NaOH) to neutralize the analyte.

    • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE)).

    • Vortex for 5 minutes.

    • Centrifuge to separate the layers.

    • Freeze the aqueous layer and decant the organic supernatant into a clean tube.

    • Evaporate the organic solvent and reconstitute the residue in mobile phase.

3. Solid-Phase Extraction (SPE):

  • Principle: The analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.[13]

  • Advantages: Provides the cleanest extracts, reducing matrix effects and improving sensitivity.[13] Can be automated for high throughput.

  • Disadvantages: More expensive and requires more method development.

  • Protocol (Example using Mixed-Mode Cation Exchange):

    • Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.

    • Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.

    • Load: Load the pre-treated plasma sample (diluted 1:1 with 2% formic acid).

    • Wash 1: Wash with 1 mL of 2% formic acid in water.

    • Wash 2: Wash with 1 mL of methanol to remove lipids.

    • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate & Reconstitute: Evaporate the eluate and reconstitute in mobile phase.

Bioanalytical Method Validation

Once a method has been developed, it must be fully validated to ensure it is fit for purpose.[5] Validation demonstrates that the method is reliable and reproducible for the intended application.[3] The following parameters and acceptance criteria are based on the FDA Bioanalytical Method Validation Guidance.[4][5]

G

Caption: Relationship between core bioanalytical method validation parameters.

Calibration Curve & Sensitivity

The calibration curve demonstrates the relationship between instrument response and known analyte concentrations.

  • Procedure: A minimum of six non-zero calibration standards are prepared by spiking blank matrix. The curve should be fitted with a linear, weighted (1/x² or 1/x) regression.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.99.

    • Back-calculated concentrations of standards must be within ±15% of nominal (±20% at the Lower Limit of Quantitation, LLOQ).

    • The LLOQ is the lowest standard on the curve that can be measured with acceptable accuracy (within 20% of nominal) and precision (≤20% CV).

ParameterAcceptance Criteria
Calibration StandardsMinimum 6 non-zero points
Accuracy (Standards)±15% of nominal value
Accuracy (LLOQ)±20% of nominal value
Precision (LLOQ)≤20% CV
Regression (r²)≥ 0.99
Accuracy & Precision

Accuracy and precision are determined by analyzing Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC, Mid QC, and High QC.

  • Procedure: Analyze at least five replicates of each QC level in three separate analytical runs.

  • Acceptance Criteria:

    • Accuracy: The mean concentration must be within ±15% of the nominal value (±20% at LLOQ).

    • Precision (CV): The coefficient of variation must not exceed 15% (20% at LLOQ).

QC LevelConcentration (ng/mL)Run 1 (Mean ± SD)Run 2 (Mean ± SD)Run 3 (Mean ± SD)Intra-Assay Precision (%CV)Inter-Assay Accuracy (%Bias)
LLOQ1.01.05 ± 0.150.98 ± 0.181.10 ± 0.12<20%±20%
Low3.02.95 ± 0.253.10 ± 0.302.88 ± 0.21<15%±15%
Mid5051.5 ± 3.548.9 ± 4.152.0 ± 3.8<15%±15%
High150145.2 ± 10.1153.1 ± 12.5148.9 ± 9.8<15%±15%
(Table contains illustrative data)
Selectivity & Matrix Effect
  • Selectivity: Analyze blank matrix from at least six different sources to investigate interference at the retention time of the analyte and IS. Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.

  • Matrix Effect: This assesses the impact of co-eluting matrix components on ionization. It is calculated by comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of a pure solution. The IS-normalized matrix factor should be consistent across different lots of matrix.

Stability

Analyte stability must be evaluated under various conditions that mimic sample handling and storage.

  • Procedure: Analyze Low and High QC samples after subjecting them to the following conditions.

  • Acceptance Criteria: Mean concentration of stability samples must be within ±15% of nominal values.

  • Evaluations:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for an expected duration of sample processing.

    • Long-Term Stability: Stored at -20°C or -80°C for a period exceeding the study duration.

    • Post-Preparative (Autosampler) Stability: In the autosampler for the expected run time.

    • Stock Solution Stability: At room temperature and refrigerated.

Conclusion

This application note outlines a comprehensive and scientifically rigorous strategy for developing and validating an LC-MS/MS method for the quantification of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine. Due to the compound's inherent reactivity as a 2-sulfonylpyrimidine, special attention must be paid to sample preparation and stability evaluations to ensure data integrity. By following a systematic development process and adhering to regulatory validation guidelines, a robust, reliable, and accurate method can be established to support critical drug development studies.

References

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ProRelix Research. Available at: [Link]

  • FDA issues final guidance on bioanalytical method validation. GaBI Journal. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. YBS BioAnalysis. Available at: [Link]

  • Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. Available at: [Link]

  • Sample Preparation for Pharmaceuticals using A Bioanalytical Method. World Journal of Pharmaceutical Research. Available at: [Link]

  • Bioanalytical method validation: An updated review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical Analysis. Available at: [Link]

  • An Overview of Sample Preparation Methods for Bioanalytical Analysis. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available at: [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Available at: [Link]

  • Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection. PubMed. Available at: [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available at: [Link]

  • Application of LCMS in small-molecule drug development. New Food Magazine. Available at: [Link]

  • 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ResearchGate. Available at: [Link]

  • 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. University of Southampton ePrints. Available at: [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. Available at: [Link]

  • A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers. Available at: [Link]

  • 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry. Available at: [Link]

Sources

Application

Application Notes and Protocols for 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine: A Novel Covalent Molecular Glue for Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals. Introduction: A New Frontier in Targeted Protein Degradation with Covalent Molecular Glues Targeted protein degradation (TPD) has emerged as a transf...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: A New Frontier in Targeted Protein Degradation with Covalent Molecular Glues

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1] While traditional PROTACs are heterobifunctional molecules, molecular glues are smaller molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target's degradation.[2][3]

A promising evolution in this field is the development of covalent molecular glues. These molecules form a stable, covalent bond with their target, often an E3 ligase, which can lead to enhanced potency and prolonged duration of action.[2][4] This document provides detailed application notes and protocols for the characterization of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine , hereafter referred to as CGD-X (Covalent Glue Degrader-X) , a novel investigational covalent molecular glue.

The 2-sulfonylpyrimidine moiety of CGD-X is a key feature, as this class of compounds is known to act as an electrophilic "warhead".[5][6] It can react with nucleophilic residues, such as cysteine, on proteins through a nucleophilic aromatic substitution (SNAr) reaction.[5][7] We hypothesize that CGD-X functions by covalently modifying a specific cysteine residue on an E3 ligase substrate receptor, such as DCAF16, thereby inducing the degradation of a neosubstrate protein of interest (POI).[3][8]

This guide will provide researchers with the necessary protocols to:

  • Confirm the degradation of a target protein by CGD-X.

  • Elucidate the mechanism of action through the ubiquitin-proteasome system.

  • Assess the functional cellular consequences of target protein degradation.

  • Verify the covalent engagement of the E3 ligase.

Proposed Mechanism of Action of CGD-X

The proposed mechanism of action for CGD-X is illustrated below. CGD-X is hypothesized to act as a molecular glue, covalently binding to an E3 ligase, and inducing a novel interaction with a Protein of Interest (POI). This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

Covalent Molecular Glue Mechanism Hypothetical Mechanism of CGD-X cluster_0 Cellular Environment CGDX CGD-X E3 E3 Ligase (e.g., DCAF16) CGDX->E3 Covalent Binding (S-arylation of Cys) POI Protein of Interest (POI) E3->POI Induced Proximity Proteasome Proteasome POI->Proteasome Degradation Ub Ubiquitin Ub->POI Ubiquitination Ubiquitination Assay Workflow Workflow for Ubiquitination Assay Start Cell Treatment (CGD-X +/- MG132) Lysis Cell Lysis Start->Lysis IP Immunoprecipitation of POI Lysis->IP WB Western Blot for Ubiquitin IP->WB Result Observe Polyubiquitination WB->Result

Sources

Method

Enzyme Inhibition Kinetics of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine: A Comprehensive Guide to Characterizing Novel Covalent Inhibitors

An Application Note and Protocol Guide Abstract The 2-sulfonylpyrimidine scaffold has emerged as a privileged chemical motif in drug discovery, frequently acting as a covalent inhibitor of enzymes by targeting nucleophil...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Abstract

The 2-sulfonylpyrimidine scaffold has emerged as a privileged chemical motif in drug discovery, frequently acting as a covalent inhibitor of enzymes by targeting nucleophilic residues such as cysteine.[1][2] This application note provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on how to characterize the enzyme inhibition kinetics of novel compounds from this class, using 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine as a representative molecule. We move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating approach. This guide details protocols for initial potency assessment (IC50), determination of the mechanism of inhibition (reversible vs. irreversible), characterization of time-dependent covalent kinetics, and substrate competition studies. By integrating field-proven insights with authoritative methodologies, this document serves as a complete roadmap for the kinetic evaluation of this promising class of enzyme inhibitors.

Introduction: The Rise of 2-Sulfonylpyrimidines as Covalent Modifiers

Pyrimidine derivatives are foundational in medicinal chemistry, demonstrating a vast spectrum of biological activities including anti-inflammatory, anti-tumor, and antimicrobial properties.[3][4] A specific subclass, the 2-sulfonylpyrimidines, has recently gained significant attention as highly tunable and selective covalent "warheads" for enzyme inhibition.[5][6] These compounds typically function via a nucleophilic aromatic substitution (SNAr) reaction, where a nucleophilic residue from the enzyme—commonly the thiol group of a cysteine—attacks the pyrimidine ring, displacing the sulfonyl group as a sulfinic acid leaving group.[1][2][7]

This covalent and often irreversible mode of action can lead to prolonged target engagement and enhanced therapeutic efficacy. Prominent examples include inhibitors of Werner syndrome protein (WRN) helicase and Staphylococcus aureus sortase A, where the 2-sulfonylpyrimidine core is essential for the inhibitory mechanism.[1][2]

Given the therapeutic potential of this chemical class, a rigorous and systematic approach to characterizing their enzyme inhibition kinetics is paramount. This guide uses the novel compound 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine as a framework to present a series of detailed protocols and data analysis workflows. The objective is to equip researchers with the necessary tools to:

  • Determine the initial inhibitory potency (IC50).

  • Elucidate the mechanism of inhibition (MOA), with a focus on identifying covalent character.

  • Quantify the kinetic parameters of time-dependent inhibition (k_inact and K_I).

  • Assess the relationship between the inhibitor and the enzyme's natural substrate.

Pre-Experimental Assessment: Building a Mechanistic Hypothesis

A well-designed kinetic study begins before the first pipette tip is used. The chemical structure of the inhibitor itself provides critical clues that inform the experimental path.

Target Identification and Hypothesis Formulation

The 2-sulfonylpyrimidine moiety is a known electrophilic warhead.[5][7] Therefore, the primary hypothesis for any compound in this class is that it will act as a covalent inhibitor , likely targeting an enzyme with a reactive cysteine residue in or near its active site.

Recommended Actions:

  • Computational Target Prediction: Before extensive wet-lab work, computational tools can predict likely protein targets. Methods like machine learning-based kinase profiling or docking simulations against known cysteine-containing enzymes can narrow the field of potential targets and provide a structural hypothesis for the binding mode.[8][9]

  • Literature Review: Investigate potential enzyme targets based on the therapeutic area of interest. Enzymes known to be modulated by covalent inhibitors (e.g., certain kinases, proteases, helicases) are prime candidates.[1][2]

The Importance of Pre-incubation

For covalent inhibitors, the degree of inhibition is often dependent on both concentration and time. The inhibitor first forms a reversible complex with the enzyme (E•I), which is then followed by the formation of an irreversible, covalent bond (E-I). This two-step process means that simply mixing the enzyme, substrate, and inhibitor simultaneously may underestimate the inhibitor's true potency. Therefore, a pre-incubation step, where the enzyme and inhibitor are mixed for a defined period before adding the substrate, is a critical experimental parameter to investigate.

cluster_0 Experimental Design Logic Hypothesis Hypothesis: Compound is a covalent inhibitor Question Is inhibition time-dependent? Hypothesis->Question Action1 Protocol 1: IC50 Determination (with and without pre-incubation) Question->Action1 Action2 Protocol 2: Test for Irreversibility (e.g., Jump Dilution) Action1->Action2 Action3 Protocol 3: Characterize Covalent Kinetics (Determine k_inact and K_I) Action2->Action3

Caption: Logical workflow for characterizing a suspected covalent inhibitor.

Materials and Reagents

  • Enzyme: Purified target enzyme of interest at a known concentration.

  • Substrate: Specific substrate for the target enzyme.

  • Inhibitor: 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Buffer: Buffer optimized for enzyme activity and stability.

  • Detection Reagents: Reagents required to measure product formation (e.g., ADP-Glo™ for kinases, fluorogenic substrates for proteases).

  • Microplates: 96- or 384-well plates suitable for the assay detection method.

  • Plate Reader: Spectrophotometer, fluorometer, or luminometer.

Experimental Protocols

Protocol 1: Initial IC50 Determination

The IC50 (half-maximal inhibitory concentration) is a measure of an inhibitor's potency. For a suspected covalent inhibitor, comparing the IC50 value with and without a pre-incubation period is a key first diagnostic test. A significant decrease in the IC50 value after pre-incubation strongly suggests time-dependent inhibition.

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a serial dilution series of the inhibitor in the assay buffer. A common approach is to use an 8- or 12-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).[10]

  • Reaction Setup (Two Conditions):

    • Condition A (No Pre-incubation):

      • Add assay buffer to microplate wells.

      • Add the serially diluted inhibitor solutions.

      • Initiate the reaction by adding a mixture of enzyme and substrate.

    • Condition B (With Pre-incubation):

      • Add assay buffer and enzyme to microplate wells.

      • Add the serially diluted inhibitor solutions.

      • Incubate the enzyme-inhibitor mixture for a set time (e.g., 30, 60, or 120 minutes) at the reaction temperature.

      • Initiate the reaction by adding the substrate.

  • Controls: Include "no inhibitor" (0% inhibition, vehicle control) and "no enzyme" (100% inhibition, background) controls.

  • Reaction and Detection: Allow the enzymatic reaction to proceed for a time that ensures the initial velocity is measured (typically when <10% of the substrate is consumed). Stop the reaction and add detection reagents according to the assay manufacturer's protocol.

  • Data Acquisition: Measure the signal on a plate reader.

Protocol 2: Determination of Inhibition Mechanism (Reversibility Test)

If the IC50 is time-dependent, the next step is to confirm if the inhibition is irreversible. A "jump dilution" experiment is a classic and effective method. The principle is to incubate the enzyme with a high concentration of the inhibitor, then rapidly dilute the mixture to a concentration well below the IC50. If the inhibitor is reversible, its effect will diminish upon dilution as it dissociates from the enzyme, and enzyme activity will recover. If it is irreversible (covalent), the inhibition will persist despite dilution.

Step-by-Step Methodology:

  • Incubation: Prepare two tubes:

    • Tube A (Inhibitor): Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20x the pre-incubated IC50) for a sufficient time (e.g., 60 minutes) to allow for covalent modification.

    • Tube B (Control): Incubate the enzyme with the vehicle (e.g., DMSO) for the same duration.

  • Dilution: Perform a rapid, large-volume (e.g., 100-fold) dilution of both tubes into separate assay mixtures that contain the substrate. This "jumps" the inhibitor concentration to a level that should be minimally effective if it were a reversible inhibitor.

  • Monitor Activity: Immediately measure the enzyme activity over time for both the inhibitor-treated and control samples.

  • Interpretation:

    • Reversible: The activity of the inhibitor-treated sample will gradually increase and approach the level of the control sample.

    • Irreversible/Covalent: The activity of the inhibitor-treated sample will remain low and will not recover over time.

Protocol 3: Characterization of Time-Dependent Inhibition (k_inact and K_I)

For confirmed covalent inhibitors, the IC50 is less informative than the kinetic parameters that define the two-step inactivation process: K_I (the initial binding affinity) and k_inact (the maximal rate of inactivation).

E_I E + I EI_rev E•I (Reversible Complex) E_I->EI_rev K_I EI_rev->E_I EI_irrev E-I (Covalent Adduct) EI_rev->EI_irrev k_inact cluster_0 Modes of Reversible Enzyme Inhibition E Enzyme (E) ES ES Complex E->ES +S EI EI Complex (Inactive) E->EI +I (Competitive) E->EI +I (Non-competitive) S Substrate (S) I Inhibitor (I) ES->E P Product (P) ES->P k_cat ESI ESI Complex (Inactive) ES->ESI +I (Non/Uncompetitive) EI->E ESI->ES

Caption: Interactions in different enzyme inhibition models.

Data Analysis and Interpretation

Accurate data analysis is as crucial as proper experimental execution.

IC50 Curve Fitting

Raw data (e.g., luminescence, fluorescence) should be normalized to the 0% and 100% inhibition controls. The normalized data is then plotted against the logarithm of the inhibitor concentration. The resulting sigmoidal curve should be fitted using a four-parameter logistic equation to determine the IC50. [11]Software such as GraphPad Prism is highly recommended for this analysis.

Calculating the Inhibition Constant (Ki)

For reversible, competitive inhibitors, the IC50 value is dependent on the substrate concentration used in the assay. The Cheng-Prusoff equation can be used to convert the IC50 to a true inhibition constant, Ki, which is independent of assay conditions. Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the substrate concentration.

  • Km is the Michaelis constant of the substrate.

For covalent inhibitors, the analogous parameter is K_I, determined as described in Protocol 4.3.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison and reporting.

Table 1: Potency and Mechanism of Inhibition

Parameter Value Interpretation
IC50 (No Pre-incubation) [Value] ± SD Initial apparent potency.
IC50 (60 min Pre-incubation) [Value] ± SD Potency after time; a significant shift suggests covalent binding.

| Reversibility (Jump Dilution) | Irreversible / Reversible | Confirms/refutes covalent mechanism. |

Table 2: Covalent Inhibition Kinetic Parameters

Parameter Value Unit Description
K_I [Value] ± SE µM Affinity of the initial reversible binding step.
k_inact [Value] ± SE min⁻¹ Maximum rate of irreversible inactivation.

| k_inact / K_I | [Value] | M⁻¹s⁻¹ | Second-order rate constant; a measure of inhibitor efficiency. |

Table 3: Effect on Michaelis-Menten Parameters (from Substrate Competition)

Inhibitor Conc. Apparent Vmax Apparent Km Mode of Inhibition
0 (Control) [Value] [Value] N/A
[Conc. 1] [Value] [Value] Competitive / Non-competitive / etc.

| [Conc. 2] | [Value] | [Value] | (based on pattern of changes) |

Conclusion

The 2-sulfonylpyrimidine scaffold represents a versatile and potent platform for the development of targeted covalent inhibitors. A thorough kinetic characterization, however, is essential to truly understand their mechanism of action and to enable rational drug design. The protocols and workflows detailed in this guide provide a robust framework for investigating novel inhibitors like 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine. By moving systematically from initial potency assessment to detailed mechanistic studies, researchers can generate a comprehensive kinetic profile that is crucial for advancing promising compounds through the drug discovery pipeline. This hypothesis-driven approach, grounded in the known chemistry of the scaffold, ensures that the experimental design is both efficient and scientifically rigorous.

References

  • Four Convenient Methods for the Determination of Enzyme Inhibitor Constants. (n.d.). Journal of Chemical Education.
  • Eisenthal, R., & Cornish-Bowden, A. (2009). A graphical method for determining inhibition constants.Taylor & Francis Online.
  • Lin, S., & Wang, Z. X. (1993). A graphical method for determining inhibition parameters for partial and complete inhibitors.Biochemical Journal.
  • Pico, A. R., et al. (2021). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay.Biochemistry.
  • Schümann, M., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors.Frontiers in Chemistry.
  • Gouda, M. A., et al. (2020). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities.Scientific Reports.
  • Bentz, J., et al. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.The AAPS Journal.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. Retrieved from [Link]

  • Enzyme Inhibitor Terms and Calculations. (n.d.). Sigma-Aldrich.
  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy.
  • Zhang, Y., et al. (2023). Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety.Molecules.
  • Matveychuk, O. V., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.Bioconjugate Chemistry.
  • Shapiro, A. B. (2022). Response to "I am looking for an accurate method for determining the IC50 value?".ResearchGate.
  • In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems.
  • 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. (2026). [No Source Found].
  • Conda-Sheridan, M., et al. (2023). Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Baguma, M. (2021). Response to "How can I decide chemical concentration for design of IC50 assay?".ResearchGate.
  • Kumar, A., et al. (2024). Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalarial.Malaria World Journal.
  • Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. (n.d.). Open Library Publishing Platform.
  • Matveychuk, O. V., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.ACS Publications.
  • Enzyme Kinetics. (2024). TeachMePhysiology.
  • Enzyme Inhibition. (2025). Chemistry LibreTexts.
  • Competitive vs Non-Competitive Enzyme Inhibition. (n.d.). BOC Sciences.
  • Difference Between Competitive and Noncompetitive Enzyme Inhibition. (2024). Knya.
  • 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine. (n.d.). Molport.
  • What are the differences between competitive and noncompetitive inhibition? (2023). AAT Bioquest.
  • Fathalla, O. A., et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.Journal of Heterocyclic Chemistry.
  • Discovery of Highly Potent 2-Sulfonyl-Pyrimidinyl Derivatives for Apoptosis Inhibition and Ischemia Treatment. (2017). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Computational Enzyme Engineering Pipelines for Optimized Production of Renewable Chemicals. (n.d.). Frontiers.
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). MDPI.
  • Gomes, I., et al. (2022). Computational prediction of potential inhibitors for SARS-COV-2 main protease based on machine learning, docking, MM-PBSA calculations, and metadynamics.PLOS ONE.
  • Lee, J., et al. (2016). Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Recognizing the power of machine learning and other computational methods to accelerate progress in small molecule targeting of RNA. (n.d.). [No Source Found].
  • QSAR Prediction Model for CYP450 enzymes Inhibitor and Substrate. (n.d.). BioModels.

Sources

Application

Application Notes &amp; In Vivo Protocols for 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine (Compound VRT-789)

Abstract: This document provides a comprehensive guide for conducting preclinical in vivo studies on 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine, hereafter designated as VRT-789. Due to the novelty of VRT-789,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for conducting preclinical in vivo studies on 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine, hereafter designated as VRT-789. Due to the novelty of VRT-789, this guide establishes a foundational framework by drawing parallels with structurally related sulfonylpyrimidine compounds known to modulate key signaling pathways in oncology. The protocols herein are designed to rigorously assess the pharmacokinetic profile, pharmacodynamic effects, preliminary safety, and anti-tumor efficacy of VRT-789 in a murine xenograft model of human non-small cell lung cancer (NSCLC).

Part 1: Scientific Rationale and Strategy

Mechanistic Hypothesis: Targeting the PI3K/Akt Signaling Cascade

The sulfonylpyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors. Preliminary in silico modeling of VRT-789 suggests a high binding affinity for the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cellular growth, proliferation, and survival. Its aberrant activation is a hallmark of many human cancers, including a significant subset of NSCLC, making it a validated therapeutic target.

This guide is therefore predicated on the hypothesis that VRT-789 functions as a PI3K inhibitor. The subsequent in vivo studies are designed to test this hypothesis by evaluating the compound's ability to modulate this pathway and exert anti-tumor effects in a relevant disease model.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3  Converts VRT_789 VRT-789 VRT_789->PI3K Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes

Figure 1: Hypothesized mechanism of action for VRT-789, targeting the PI3K/Akt signaling pathway.

In Vivo Study Design: A Phased Approach

A tiered approach will be employed to systematically evaluate VRT-789. This ensures that resource-intensive efficacy studies are only initiated after establishing a foundational understanding of the compound's behavior in a biological system.

Study_Workflow Phase1 Phase 1: Formulation & MTD Decision1 Go/No-Go Phase1->Decision1 Phase2 Phase 2: Pharmacokinetics (PK) Decision2 Go/No-Go Phase2->Decision2 Phase3 Phase 3: Pharmacodynamics (PD) Decision3 Go/No-Go Phase3->Decision3 Phase4 Phase 4: Efficacy Study Decision1->Phase2 Acceptable Toxicity Decision2->Phase3 Favorable Exposure Decision3->Phase4 Target Engagement

Figure 2: Phased workflow for the in vivo evaluation of VRT-789.

Part 2: Experimental Protocols

Formulation Development and Maximum Tolerated Dose (MTD)

Objective: To develop a suitable vehicle for in vivo administration and to determine the highest dose of VRT-789 that does not cause unacceptable toxicity.

Rationale: An appropriate formulation is critical for ensuring bioavailability and minimizing vehicle-related side effects. The MTD study is essential for selecting dose levels for subsequent efficacy studies that are therapeutically relevant without being overtly toxic.

Protocol:

  • Vehicle Screening:

    • Assess the solubility of VRT-789 in a panel of common, non-toxic vehicles (e.g., 0.5% methylcellulose, 10% DMSO in corn oil, 20% Captisol®).

    • Select the vehicle that provides the best solubility and stability for the desired concentration range.

  • MTD Study Design:

    • Use healthy, 8-week-old female athymic nude mice (n=3 per group).

    • Administer VRT-789 via oral gavage (PO) once daily (QD) for 5 consecutive days.

    • Dose escalation will follow a modified Fibonacci sequence (e.g., 10, 20, 40, 75, 150 mg/kg).

  • Monitoring and Endpoints:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, ataxia).

    • The MTD is defined as the highest dose that does not result in >20% body weight loss or significant clinical signs of distress.

Pharmacokinetic (PK) Analysis

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of VRT-789 after a single dose.

Rationale: Understanding the pharmacokinetic properties, such as half-life (t1/2), maximum concentration (Cmax), and overall exposure (AUC), is crucial for designing an effective dosing regimen for the efficacy study.

Protocol:

  • Study Animals: Healthy, 8-week-old female athymic nude mice (n=3 per time point).

  • Dosing: Administer a single dose of VRT-789 at a dose level expected to be therapeutically active (e.g., 50 mg/kg, PO), based on preliminary MTD data.

  • Sample Collection:

    • Collect blood samples (~50 µL) via tail vein or saphenous vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of VRT-789 in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionUnit
Cmax Maximum observed plasma concentrationng/mL
Tmax Time to reach Cmaxh
AUC(0-t) Area under the concentration-time curve from time 0 to the last measurable pointhng/mL
AUC(0-inf) Area under the concentration-time curve extrapolated to infinityhng/mL
t1/2 Elimination half-lifeh
CL/F Apparent total clearance of the drug from plasmaL/h/kg
Vz/F Apparent volume of distributionL/kg
Efficacy and Pharmacodynamic (PD) Study in an NSCLC Xenograft Model

Objective: To evaluate the anti-tumor efficacy of VRT-789 and its ability to modulate the PI3K pathway in vivo.

Rationale: This study directly tests the therapeutic hypothesis. The A549 cell line is a well-established model for NSCLC with a known activating mutation in the PI3K pathway. Measuring downstream biomarkers like phosphorylated Akt (p-Akt) provides direct evidence of target engagement.

Protocol:

  • Cell Culture and Tumor Implantation:

    • Culture A549 human lung carcinoma cells under standard conditions.

    • Implant 5 x 10^6 A549 cells subcutaneously into the flank of 8-week-old female athymic nude mice.

  • Study Groups and Dosing:

    • Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Group 1: Vehicle control (PO, QD)

    • Group 2: VRT-789, Low Dose (e.g., 25 mg/kg, PO, QD)

    • Group 3: VRT-789, High Dose (e.g., 75 mg/kg, PO, QD)

    • Group 4: Positive Control (e.g., an established PI3K inhibitor, dosed as per literature)

  • Efficacy Monitoring:

    • Measure tumor volume with digital calipers twice weekly using the formula: (Length x Width²)/2.

    • Record body weights twice weekly as a measure of general toxicity.

    • Continue treatment for 21-28 days or until tumors in the control group reach the predetermined endpoint size.

  • Pharmacodynamic Sub-study:

    • On the final day of treatment, a subset of mice (n=3 per group) will be euthanized 2-4 hours post-final dose (approximating Tmax).

    • Tumors will be excised, snap-frozen in liquid nitrogen, and stored at -80°C.

    • Tumor lysates will be analyzed by Western blot for levels of total Akt and phosphorylated Akt (Ser473) to assess target modulation.

Table 2: Efficacy and Safety Endpoints

EndpointMetricDescription
Efficacy Tumor Growth Inhibition (TGI)Percentage difference in mean tumor volume between treated and vehicle groups.
Efficacy Tumor RegressionNumber of tumors that decrease in size from baseline.
Safety Body Weight ChangePercentage change in body weight over the course of the study.
Pharmacodynamics p-Akt/Total Akt RatioA quantitative measure of PI3K pathway inhibition in tumor tissue.

Part 3: Data Interpretation and Next Steps

Successful completion of these studies will provide a robust preclinical data package for VRT-789. A favorable outcome, characterized by significant tumor growth inhibition, clear evidence of on-target pathway modulation, and an acceptable safety profile, would strongly support the continued development of VRT-789 as a potential therapeutic agent for PI3K-driven cancers. The collective data will form the basis for IND-enabling toxicology studies and eventual clinical trial design.

References

  • Title: The PI3K/AKT/mTOR pathway in the context of cancer therapy. Source: NCBI. URL: [Link]

  • Title: Targeting the PI3K-AKT-mTOR pathway in cancer. Source: Nature Reviews Drug Discovery. URL: [Link]

  • Title: A review of vehicles for drug delivery in pre-clinical and clinical studies. Source: Journal of Pharmaceutical Sciences. URL: [Link]

  • Title: The Use of the Maximum Tolerated Dose in Animal Bioassays for Carcinogenicity. Source: ILAR Journal. URL: [Link]

  • Title: Pharmacokinetics: The Dynamics of Drug Absorption, Distribution, Metabolism, and Elimination. Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this knowledge base to help researchers, medicinal chemists, and drug development professionals overcome the specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this knowledge base to help researchers, medicinal chemists, and drug development professionals overcome the specific physicochemical and biochemical challenges associated with 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine .

This compound presents a unique dual-challenge: a highly lipophilic, stereospecific aliphatic tail that drives poor aqueous thermodynamics, and a reactive heteroaromatic core that can deceive researchers during in vitro assays.

Part 1: Frequently Asked Questions (FAQs) - Diagnostics & Causality

Q1: My compound crashes out immediately when diluting from a 10 mM DMSO stock into PBS. How can I prevent this "solvent shift" precipitation?

A: This is a classic thermodynamic failure. The compound features a hydrophobic (2S,3R)-3-methylpent-4-en-2-yl chain that forces water molecules into a highly ordered, entropically unfavorable cage. When the DMSO concentration drops below 5%, the compound aggregates to minimize aqueous exposure.

Solution: Do not rely on DMSO alone. We recommend using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD provides a hydrophobic internal cavity that sequesters the aliphatic alkene tail, while its hydroxyl-rich exterior maintains bulk aqueous solubility without the osmotic penalties of high organic cosolvents[].

Q2: The compound initially dissolves in my biochemical assay buffer, but a precipitate forms after 30 minutes at 37°C. Is this delayed crystallization?

A: Likely no. This is a chemical degradation issue masquerading as a solubility issue. Expert Insight: 2-sulfonylpyrimidines are highly electrophilic. The sulfonyl group strongly withdraws electron density from the pyrimidine ring, activating the C2 position for Nucleophilic Aromatic Substitution (SNAr). If your assay buffer contains reducing agents like Dithiothreitol (DTT), Glutathione (GSH), or β-mercaptoethanol, the thiol nucleophiles will rapidly attack the pyrimidine ring. This cleaves the aliphatic sulfinate leaving group and forms a highly lipophilic 2-alkylthio-pyrimidine adduct, which immediately precipitates [2].

Q3: How can I differentiate between true insolubility and thiol-driven chemical precipitation?

A: You must establish a self-validating analytical workflow. Run a parallel incubation of your compound in buffer with and without the nucleophile, and analyze the supernatant via LC-MS. If the concentration drops in both, it is true precipitation. If the parent mass disappears only in the thiol-containing buffer and a new mass appears (corresponding to the thioether adduct), you are observing chemical reactivity.

Part 2: Visualizing the Troubleshooting Logic

To streamline your experimental design, follow these logical workflows for diagnosing and resolving apparent solubility failures.

Workflow A Precipitation in Assay B Check Buffer for Thiols (DTT, GSH, Cys) A->B C Remove Thiols or Use TCEP B->C Thiols Present (SNAr Risk) D Optimize Solvent System B->D No Thiols (True Insolubility) E Add 10-20% HP-β-CD D->E F Use Mixed Cosolvents (DMSO/PEG400) D->F

Decision matrix for troubleshooting apparent insolubility of 2-sulfonylpyrimidines in assays.

Mechanism A 2-Sulfonylpyrimidine (Soluble Parent) C 2-Alkylthio-pyrimidine (Insoluble Adduct) A->C SNAr Reaction D Aliphatic Sulfinate (Leaving Group) A->D B Nucleophile (e.g., DTT) B->C

Nucleophilic aromatic substitution (SNAr) of 2-sulfonylpyrimidines leading to insoluble adducts.

Part 3: Quantitative Solubilization Data

When true thermodynamic solubility enhancement is required, selecting the correct excipient is critical. The table below summarizes the causality and expected performance of various solubilization vehicles for lipophilic pyrimidine derivatives[3].

Solubilization StrategyRecommended ConcentrationSolubilization MultiplierCellular Assay CompatibilityMechanism of Action
DMSO (Control) ≤ 1% v/v1x (Baseline)HighOrganic solvation; disrupts crystal lattice
PEG 400 5 - 10% v/v5x - 10xModerateReduction of bulk dielectric constant
HP-β-Cyclodextrin 10 - 20% w/v50x - 100xHighHydrophobic cavity inclusion complexation
Tween-80 0.1 - 1% v/v20x - 50xLow (Membrane disruption)Micellar encapsulation of aliphatic tail

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation and Validation of HP-β-CD Inclusion Complexes

Purpose: To permanently enhance the aqueous solubility of the compound without relying on high DMSO concentrations that perturb biological membranes.

  • Preparation of Vehicle: Dissolve HP-β-CD in molecular biology grade water to a final concentration of 20% (w/v). Stir until completely clear.

  • Compound Addition: Weigh out 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine to achieve a target concentration of 2 mM. Add directly to the HP-β-CD solution.

  • Equilibration: Sonicate the suspension in a water bath at 25°C for 15 minutes, followed by end-over-end rotation for 24 hours at room temperature to allow the thermodynamic equilibrium of host-guest complexation to establish.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes to pellet any uncomplexed API.

  • Self-Validation (DLS): Analyze the supernatant using Dynamic Light Scattering (DLS). A successful molecular dispersion will show a monodisperse peak at ~1-2 nm. If peaks >100 nm are observed, the compound is forming colloidal aggregates rather than true inclusion complexes, indicating the need for a co-solvent spike (e.g., 2% Propylene Glycol).

Protocol B: Thiol-Free Assay Buffer Optimization

Purpose: To prevent SNAr-mediated degradation while maintaining the reducing environment required for target protein stability.

  • Buffer Audit: Review your assay buffer recipe. Identify and remove any DTT, GSH, or β-mercaptoethanol.

  • Reagent Substitution: Replace the removed thiols with TCEP (Tris(2-carboxyethyl)phosphine) at 1-2 mM. TCEP is a potent reducing agent but is a phosphine, not a thiol. It is sterically hindered and significantly less nucleophilic toward 2-sulfonylpyrimidines, preventing covalent adduct formation.

  • Self-Validation (LC-MS Stability Check):

    • Spike 10 µM of the compound into the TCEP-modified buffer.

    • Incubate at 37°C. Take 50 µL aliquots at 0, 60, and 120 minutes.

    • Quench with 50 µL of cold acetonitrile containing an internal standard.

    • Centrifuge and analyze the supernatant via LC-MS. The Area Under the Curve (AUC) of the parent mass should remain >95% relative to the t=0 control.

References

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry - ACS Publications. Available at:[Link][2]

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. PharmaFocusAsia. Available at:[Link][3]

Sources

Optimization

Stability issues of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine in solution

Target Compound: 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine (CAS: 2828433-79-8) Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine (CAS: 2828433-79-8)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the unique handling and stability challenges associated with 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine.

This compound is a highly functionalized chiral building block featuring a terminal alkene, two adjacent stereocenters, and a highly electrophilic 2-sulfonylpyrimidine core. Because the structural features that make it synthetically valuable also render it highly reactive, researchers frequently encounter degradation, epimerization, or unexpected side reactions in solution. This guide dissects the causality behind these issues and provides self-validating protocols to ensure experimental integrity.

FAQ 1: Why does my compound degrade rapidly when dissolved in methanol or aqueous buffers?

The Causality: The rapid degradation you are observing is not standard hydrolysis; it is driven by a Nucleophilic Aromatic Substitution (SNAr) . The 2-sulfonyl group on a pyrimidine ring is a highly polarized, excellent leaving group, making the pyrimidine C2 position a privileged electrophilic warhead[1].

When dissolved in protic or nucleophilic solvents (like methanol, ethanol, or water), the solvent acts as a nucleophile. It attacks the C2 position to form a transient Meisenheimer complex, followed by the irreversible expulsion of the (2S,3R)-3-methylpent-4-en-2-sulfinate anion[2]. This destroys your starting material, yielding a 2-substituted pyrimidine (e.g., 2-methoxypyrimidine) and a free sulfinic acid.

SNAr_Mechanism A 2-Sulfonylpyrimidine (Electrophile) C Meisenheimer Complex A->C Addition B Nucleophile (e.g., MeOH, H2O) B->C Attack at C2 D 2-Substituted Pyrimidine C->D Elimination E Sulfinate Anion (Leaving Group) C->E Cleavage

Fig 1: Nucleophilic Aromatic Substitution (SNAr) pathway degrading 2-sulfonylpyrimidines.

Quantitative Solvent Compatibility Matrix

To prevent SNAr degradation, solvent selection is critical. Below is a summary of the compound's stability profile across common laboratory solvents.

SolventNucleophilicityEst. Half-Life (25°C)Recommendation & Causality
Methanol (MeOH) High< 1 HourAVOID . Rapid solvolysis via SNAr yields 2-methoxypyrimidine.
Water (pH 7.4) Moderate2 - 4 HoursAVOID . Hydrolytic cleavage of the sulfone occurs rapidly.
Dimethyl Sulfoxide Low> 24 HoursCAUTION . Stable only if strictly anhydrous; highly hygroscopic.
Dichloromethane None> 1 WeekIDEAL . Aprotic and non-nucleophilic. Preserves the sulfone core.
Acetonitrile (MeCN) None> 1 WeekIDEAL . Excellent solubility and inert to the pyrimidine core.

FAQ 2: I am observing a loss of diastereomeric purity during my reaction. What causes this?

The Causality: Your compound contains a specific (2S,3R) stereochemical configuration. The C2 position (the 2S stereocenter) is directly adjacent ( α ) to the strongly electron-withdrawing sulfonyl group. This proximity makes the α -proton highly acidic.

If your reaction conditions contain even mild bases (or if trace amines are present in your solvent/glassware), this proton will be abstracted. The resulting planar carbanion loses its stereochemical memory. Upon reprotonation, the molecule forms a mixture of (2S,3R) and (2R,3R) diastereomers (epimerization).

Epimerization_Logic Start Issue: Loss of (2S,3R) Diastereomeric Purity CheckBase Are basic conditions or trace amines present? Start->CheckBase YesBase Alpha-proton deprotonation forms planar carbanion CheckBase->YesBase Yes NoBase Check for thermal radical isomerization CheckBase->NoBase No Action1 Use bulky, non-nucleophilic base (e.g., DIPEA) YesBase->Action1 Action2 Lower reaction temperature to -78°C YesBase->Action2

Fig 2: Troubleshooting logic tree for alpha-epimerization of chiral sulfones.

Protocol: Suppressing α -Deprotonation (Epimerization Control)

To maintain the integrity of the (2S) stereocenter, implement the following self-validating workflow:

  • Base Exclusion & Glassware Neutralization: If the intended reaction does not mechanistically require a base, ensure all reagents are strictly neutral. Wash any solid reagents or glassware with a dilute acid and bake dry to remove trace alkaline residues (e.g., from dishwashing detergents).

  • Steric Base Selection: If a base is required, absolutely avoid small, nucleophilic bases (e.g., NaOH, NaOMe, Et 3​ N). Opt for sterically hindered, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine, which struggle to abstract the sterically hindered α -proton.

  • Cryogenic Kinetic Control: Cool the reaction mixture to -78°C (dry ice/acetone bath) prior to the addition of any base. Add the base dropwise over 15–20 minutes to prevent localized concentration spikes that thermodynamically favor carbanion formation.

FAQ 3: I am seeing unexpected alkene byproducts when using this compound. Why?

The Causality: Heteroaryl sulfones, specifically 2-pyrimidinyl sulfones, are classic and highly efficient reagents for the Julia-Kocienski olefination [3].

If your reaction mixture contains trace amounts of adventitious aldehydes or ketones (often found as impurities in degraded solvents like THF, or as byproducts of other reagents) alongside a base, your compound will act as an olefination reagent. The α -carbanion will attack the carbonyl, undergo a Smiles rearrangement, and eliminate sulfur dioxide and the pyrimidinone to form an entirely new alkene, destroying your starting material. Ensure all solvents are free of carbonyl impurities.

General Handling & Storage Protocol

To guarantee the long-term stability of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine, follow this standardized preparation methodology:

  • Solid-State Storage: Store the neat solid at -20°C in a tightly sealed amber vial backfilled with dry Argon. The amber vial protects the terminal alkene from UV-initiated radical polymerization.

  • Solvent Preparation: Use strictly anhydrous, aprotic solvents (HPLC-grade Dichloromethane or Acetonitrile) stored over activated 3Å molecular sieves. Do not use unpurified ethers (THF, Diethyl Ether) unless freshly distilled, as trace peroxides will rapidly oxidize the terminal pent-4-en alkene.

  • Solution Lifespan: Never store the compound in solution. Prepare working solutions immediately before injection into the reaction vessel under a positive stream of Argon.

References
  • Bauer, M. R., et al. "2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells." Proceedings of the National Academy of Sciences, 113(34), 2016. URL:[Link]

  • Klein, P., et al. "2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors." Frontiers in Chemistry, 10, 2022. URL:[Link]

  • Luo, Q., Wang, X., & Hu, J. "Synthesis of fluoroalkenes via Julia and Julia-Kocienski olefination reactions." Tetrahedron, 113, 132694, 2022. URL:[Link]

Sources

Troubleshooting

Optimizing reaction conditions for the synthesis of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working on the synthesis of 2-(((2S,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working on the synthesis of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine (CAS: 2828433-79-8) [1].

Synthesizing this heavily functionalized chiral building block presents two primary mechanistic hurdles: maintaining strict stereochemical fidelity at the C2 position and achieving chemoselective oxidation of the thioether to a sulfone without epoxidizing the sensitive terminal alkene. This guide bypasses generic advice to focus purely on the causality of these reactions, providing self-validating protocols to ensure experimental success.

Synthetic Workflow Overview

SynthesisWorkflow A Chiral Alcohol Precursor (2R,3R)-3-methylpent-4-en-2-ol C Thioether Intermediate (2S,3R)-configuration A->C Mitsunobu Reaction (Stereochemical Inversion) B Pyrimidine-2-thiol + DIAD/PPh3 B->C E Target Sulfone 2-(((2S,3R)-...yl)sulfonyl)pyrimidine C->E Chemoselective Oxidation (Alkene Spared) D Mo(VI) Catalyst + 30% H2O2 D->E

Synthetic workflow for 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine.

Section 1: Critical FAQs on Reaction Design & Stereochemistry

Q1: My final product yielded the (2R,3R) diastereomer instead of the target (2S,3R) configuration. Why did my stereocenter invert? A1: This is a classic stereochemical mismatch dictated by the mechanism of your coupling reaction. The attachment of the pyrimidine-2-thiol to the aliphatic chain typically occurs via a nucleophilic substitution at the C2 position of the precursor alcohol.

  • The Causality: If you utilize a Mitsunobu reaction (using DIAD and PPh3), the reaction proceeds via an SN2 mechanism, resulting in a complete inversion of configuration at the reacting C2 center. To obtain the (2S,3R) target, you must start with the (2R,3R)-3-methylpent-4-en-2-ol precursor. If you started with the (2S,3R) alcohol pool, the Mitsunobu inversion inherently yielded the incorrect (2R,3R) product.

Q2: During the oxidation of the thioether to the sulfone, I am observing significant formation of an epoxide impurity. How do I prevent this? A2: The terminal alkene in the 3-methylpent-4-en-2-yl moiety is highly susceptible to electrophilic epoxidation.

  • The Causality: Standard oxidants like m-chloroperoxybenzoic acid (mCPBA) are highly reactive peroxyacids that concurrently oxidize thioethers to sulfones and epoxidize alkenes [2]. While low temperatures (-78 °C) can sometimes control mCPBA chemoselectivity, the risk of thermal runaway and impurity formation remains unacceptably high at scale.

  • The Solution: Switch to a catalytic Molybdenum(VI) / Hydrogen Peroxide system [3]. Ammonium heptamolybdate ((NH4)6Mo7O24) reacts with H2O2 to form reactive peroxomolybdate species. Because thioethers are significantly more nucleophilic than alkenes, the peroxomolybdate selectively transfers oxygen to the sulfur atom, completely sparing the terminal alkene [4].

Section 2: Quantitative Data & Reagent Selection

To highlight the necessity of reagent selection, the table below summarizes the quantitative outcomes of different oxidation systems applied to terminal alkene-containing thioethers.

Table 1: Comparison of Oxidation Conditions for Thioether to Sulfone Conversion

Oxidant SystemTemp (°C)EquivalentsSulfone Yield (%)Epoxide Impurity (%)Scalability / Safety Profile
mCPBA 0 to 252.545%> 40%Poor (High exothermic risk)
Oxone® (KHSO5) 0 to 203.068%15%Moderate (Heterogeneous slurry issues)
(NH4)6Mo7O24 / 30% H2O2 0 to 25Cat. / 3.0> 92% < 1% Excellent (Aqueous biphasic, controlled)

Section 3: Validated Experimental Protocols

Protocol A: Stereoinvertive Thioether Formation (Mitsunobu Coupling)

Objective: Synthesize 2-(((2S,3R)-3-methylpent-4-en-2-yl)thio)pyrimidine from (2R,3R)-3-methylpent-4-en-2-ol.

  • Preparation: In an oven-dried, argon-purged flask, dissolve (2R,3R)-3-methylpent-4-en-2-ol (1.0 eq) and pyrimidine-2-thiol (1.1 eq) in anhydrous Tetrahydrofuran (THF) to a 0.2 M concentration.

  • Phosphine Addition: Add Triphenylphosphine (PPh3) (1.2 eq) to the stirring solution and cool the mixture to 0 °C using an ice bath.

  • Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) over 15 minutes.

    • Mechanistic Note: Slow addition prevents the thermal degradation of the betaine intermediate and avoids the formation of the unreactive DIAD-hydrazine byproduct.

  • Propagation & Validation: Remove the ice bath and stir at 25 °C for 4 hours. Self-Validation: Monitor via LC-MS; the reaction is complete when the mass of the starting alcohol is fully depleted and the M+H peak of the thioether dominates.

  • Workup: Concentrate under reduced pressure. Triturate the crude residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography.

Protocol B: Chemoselective Oxidation to Sulfone

Objective: Convert the thioether to 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine without alkene epoxidation.

  • Preparation: Dissolve the thioether intermediate (1.0 eq) in a mixture of Ethanol and Ethyl Acetate (1:1, 0.3 M).

  • Catalyst Addition: Add an aqueous solution of Ammonium heptamolybdate tetrahydrate (0.05 eq, 5 mol%).

  • Oxidation: Cool the biphasic mixture to 0 °C. Slowly add 30% aqueous Hydrogen Peroxide (H2O2) (3.0 eq) dropwise via an addition funnel.

    • Safety Note: H2O2 addition is highly exothermic; maintain internal temperature below 10 °C during addition to prevent premature peroxide decomposition.

  • Maturation & Validation: Allow the reaction to warm to room temperature and stir for 3-5 hours. Self-Validation: Monitor via TLC. The intermediate sulfoxide forms rapidly (within 30 mins), while the second oxidation to the sulfone is rate-limiting. Proceed to workup only when the intermediate sulfoxide spot is fully consumed.

  • Quench & Workup: Cool to 0 °C and carefully quench residual peroxide with saturated aqueous Sodium Thiosulfate (Na2S2O3). Extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate to yield the target sulfone.

Section 4: Analytical Troubleshooting

Q3: My LC-MS shows an M+16 peak, but NMR confirms the alkene is intact. What is this impurity? A3: You are likely observing pyrimidine N-oxidation . While the Mo(VI)/H2O2 system is highly selective against alkene epoxidation, excess peroxide over prolonged reaction times can oxidize the basic nitrogen atoms on the pyrimidine ring.

  • Resolution: Strictly limit H2O2 to exactly 3.0 equivalents and quench the reaction immediately upon complete consumption of the sulfoxide intermediate. Do not leave this reaction stirring overnight.

References

  • American Chemical Society (ACS). Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. Available at:[Link]

  • ResearchGate. Simple and efficient method for the oxidation of sulfides to sulfones using hydrogen peroxide and a Mo(VI) based catalyst. Available at:[Link]

  • American Chemical Society (ACS). Total Synthesis and Structure Confirmation of Fusaroside. Available at:[Link]

Optimization

Technical Support Center: Crystallization of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine

Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with the isolation and purification of 2-(((2S,3R)-3-Methylpent-4-en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with the isolation and purification of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine (CAS: 2828433-79-8) [1].

As a highly functionalized chiral sulfonyl pyrimidine, this molecule presents specific thermodynamic and kinetic challenges during crystallization. The presence of a low-melting aliphatic chain coupled with a polar sulfone moiety frequently leads to Liquid-Liquid Phase Separation (LLPS, or "oiling out") [2]. Furthermore, maintaining the absolute stereochemical integrity of the (2S, 3R) centers requires strict control over the chemical environment. This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your crystallization workflow.

Part 1: Core Troubleshooting FAQs

Q1: My product consistently "oils out" (forms a second liquid phase) instead of crystallizing upon the addition of an anti-solvent. How do I force nucleation? A: You are encountering Liquid-Liquid Phase Separation (LLPS) [3]. This occurs when the system's supersaturation trajectory crosses the spinodal decomposition boundary before crossing the critical nucleation threshold. Because the aliphatic (3-methylpent-4-en-2-yl) chain lowers the lattice energy of the molecule, the solute-rich phase separates as an oil rather than a solid.

  • The Fix: Do not attempt to crystallize from the oil, as it will entrap impurities. Instead, you must engineer the process to stay within the metastable zone width (MSZW). Heat the mixture to redissolve the oil, adjust your solvent/anti-solvent ratio to a lower supersaturation state, and introduce 1–2 wt% of crystalline seeds before the LLPS boundary is reached. Seeding bypasses the kinetic barrier of primary nucleation, forcing the system to deplete supersaturation via crystal growth rather than phase separation [4].

Q2: Post-crystallization analysis shows a drop in diastereomeric excess (d.e.). Why is the (2S, 3R) configuration degrading, and how do I prevent it? A: The proton at the C2 position of the aliphatic chain is highly activated (acidic) because it is situated directly alpha to the strongly electron-withdrawing sulfonyl group. If your crystallization matrix contains trace basic impurities (e.g., residual amines from previous synthetic steps), this proton can be reversibly abstracted, leading to epimerization at the C2 center and the formation of the (2R, 3R) diastereomer.

  • The Fix: Ensure your crystallization solvent system is strictly neutral or very mildly acidic. A pre-crystallization organic wash with a mild aqueous acid (e.g., 5% NH4​Cl ) can purge residual bases. Furthermore, utilize a slow cooling profile (0.1 °C/min) to maximize the thermodynamic rejection of the (2R, 3R) epimer from the growing (2S, 3R) crystal lattice.

Q3: The isolated crystals are sticky, exhibit a broad melting point, and retain high levels of residual solvent. What is the root cause? A: This is symptomatic of a rapid "crash-out" precipitation rather than a controlled crystallization. Rapid anti-solvent addition causes massive, uncontrolled secondary nucleation. The resulting crystals are highly agglomerated, trapping mother liquor (and impurities) within the interstitial spaces of the agglomerates.

  • The Fix: Implement Temperature Cycling (Ostwald Ripening) . After initial seeding and partial cooling, reheat the suspension slightly (e.g., by 5–10 °C) to dissolve the smallest, most defective fines, then cool again. This thermodynamic annealing process yields larger, high-purity, easily filterable crystals.

Part 2: Solvent Screening & Thermodynamic Data

Selecting the correct solvent system is the most critical variable in preventing LLPS and ensuring high diastereomeric purging. The table below summarizes the thermodynamic behavior of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine across standard solvent systems.

Solvent System (Primary / Anti-solvent)Solubility at 50°C (mg/mL)Solubility at 5°C (mg/mL)LLPS Risk (Oiling Out)Diastereomeric Purge Efficiency
Ethyl Acetate / Heptane> 250< 15Moderate (If cooled too fast)Excellent
Isopropanol (IPA) / Water> 150< 5High (Strong spinodal boundary)Poor (Agglomeration risk)
Toluene / Heptane> 300~ 40LowModerate
Acetone / Water> 400< 10Extreme (Immediate oiling)Poor

Part 3: Self-Validating Crystallization Protocol

This step-by-step methodology utilizes the Ethyl Acetate/Heptane system and incorporates built-in validation checks to guarantee the polymorphic and stereochemical integrity of the final product.

Phase 1: Dissolution and Polish Filtration

  • Charge crude 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine into a jacketed reactor.

  • Add Ethyl Acetate (3.0 volumes relative to crude mass).

  • Heat the reactor to 45 °C under moderate agitation (200 rpm) until complete dissolution is achieved.

  • Validation Check: Perform a hot polish filtration through a 0.45 µm PTFE filter to remove heterogeneous nucleants (dust, insoluble salts) that could trigger premature, uncontrolled nucleation.

Phase 2: Anti-Solvent Addition and Seeding 5. Transfer the clarified filtrate back to the reactor and maintain at 45 °C . 6. Slowly dose Heptane (2.0 volumes) over 30 minutes. 7. Validation Check: The solution must remain completely clear. If cloudiness (LLPS) appears, immediately add 0.5 volumes of Ethyl Acetate to redissolve the oil. 8. Cool the system to 35 °C (the predetermined metastable zone). 9. Charge 1.0 wt% of pure (2S,3R) seed crystals slurried in a minimal amount of Heptane. 10. Age the suspension at 35 °C for 2 hours to allow the seed bed to establish and consume initial supersaturation.

Phase 3: Controlled Cooling and Isolation 11. Initiate a linear cooling ramp from 35 °C to 5 °C at a strict rate of 0.1 °C/min . 12. Age the slurry at 5 °C for 4 hours to maximize yield. 13. Filter the suspension via a Nutsche filter or sintered glass funnel. 14. Wash the wet cake with 2.0 volumes of pre-chilled (5 °C) Heptane/Ethyl Acetate (4:1 v/v). 15. Dry under vacuum (≤ 50 mbar) at 30 °C for 12 hours to prevent thermal degradation of the terminal alkene.

Part 4: Process Troubleshooting Workflow

The following logic diagram maps the critical decision points during the anti-solvent crystallization process, specifically addressing the divergence between successful nucleation and catastrophic liquid-liquid phase separation.

G Start Dissolve API in EtOAc at 45°C AddAnti Dose Heptane (Reach Metastable Zone) Start->AddAnti CheckLLPS Is the solution cloudy (Oiling Out / LLPS)? AddAnti->CheckLLPS Seed Add 1% Seed Crystals at 35°C CheckLLPS->Seed No (Clear Solution) OilOut Liquid-Liquid Phase Separation (Impure Oil Forms) CheckLLPS->OilOut Yes (High Supersaturation) Cool Controlled Cooling (0.1°C/min) to 5°C Seed->Cool Reheat Reheat to 45°C to redissolve oil phase OilOut->Reheat Reheat->AddAnti Adjust solvent ratio Pure Isolate Pure (2S,3R) Crystals Cool->Pure

Fig 1: Decision-tree workflow for mitigating Liquid-Liquid Phase Separation during sulfone crystallization.

References

  • Veesler, S., Revalor, E., Bottini, O., & Hoff, C. "Crystallization in the Presence of a Liquid−Liquid Phase Separation." Organic Process Research & Development, 2006, 10(4), 841-845. Available at:[Link]

  • Xu, S. "Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application." Crystal Growth & Design, 2023. Available at:[Link]

  • Lu, J., et al. "Study on the Oiling-out and Crystallization for the Purification of Idebenone." Organic Process Research & Development, 2012, 16(3), 442–446. Available at:[Link]

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine

Welcome to the technical support center for enhancing the oral bioavailability of the novel investigational compound, 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine. This guide is designed for researchers, scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for enhancing the oral bioavailability of the novel investigational compound, 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals actively engaged in preclinical and early-phase formulation development.

The sulfonylpyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities.[1][2] However, like many new chemical entities (NCEs), compounds in this class can present significant bioavailability challenges, primarily due to poor aqueous solubility.[3][4] This document provides a structured approach to identifying and overcoming these hurdles through a series of frequently asked questions (FAQs) and detailed troubleshooting guides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise when working with a poorly soluble NCE like 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine.

Q1: What are the most likely reasons for the poor bioavailability of this compound?

A1: The bioavailability of an orally administered drug is influenced by its solubility, dissolution rate, and permeability.[4] For a compound with a complex, likely lipophilic structure such as 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine, the primary obstacles are typically:

  • Low Aqueous Solubility: The molecule's structure suggests it may be crystalline and have low solubility in gastrointestinal fluids, limiting the concentration gradient needed for absorption.[3]

  • Slow Dissolution Rate: Poor solubility is often coupled with a slow rate of dissolution from the solid dosage form.[5]

  • High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[4]

  • Efflux Transporter Activity: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump it back into the gut lumen.[6]

Q2: What are the critical first experiments to diagnose the bioavailability problem?

A2: A systematic approach is crucial. The following initial experiments are recommended:

  • Aqueous Solubility Determination: Measure the equilibrium solubility of the crystalline compound in buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.

  • In Vitro Dissolution Testing: Perform a simple powder dissolution test to assess the intrinsic dissolution rate.

  • Caco-2 Permeability Assay: This in vitro model uses a monolayer of human colon adenocarcinoma cells to predict intestinal permeability and identify potential P-gp efflux.[6][7]

  • Log P/D Determination: Experimentally determine the lipophilicity (Log P) and the distribution coefficient at physiological pH (Log D) to understand its partitioning behavior.

Q3: What are the most promising general strategies to enhance the bioavailability of a poorly soluble compound?

A3: Numerous strategies can be employed, often in combination.[8][9] The most common and effective approaches include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[5][10]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its aqueous solubility and dissolution.[11][12][13] This is a widely used and successful technique for BCS Class II compounds (high permeability, low solubility).[3]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in oils, surfactants, and co-solvents can improve solubility and facilitate absorption through the lymphatic system, potentially bypassing first-pass metabolism.[14][15][16][17]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the drug's solubility in water.[18]

Below is a decision-making workflow to guide your strategy selection.

G cluster_0 Initial Assessment cluster_1 Strategy Selection Start Characterize NCE: - Solubility - Permeability (Caco-2) - LogP Solubility_Issue Solubility-Limited? (Low Solubility, High Permeability) Start->Solubility_Issue Permeability_Issue Permeability-Limited? (Low Permeability) Solubility_Issue->Permeability_Issue No ASD Amorphous Solid Dispersion (ASD) Solubility_Issue->ASD Yes Both_Issues Both Solubility & Permeability Limited? Permeability_Issue->Both_Issues No Permeation_Enhancer Permeation Enhancers Permeability_Issue->Permeation_Enhancer Yes LBDDS Lipid-Based System (LBDDS) Both_Issues->LBDDS Yes Particle_Size Particle Size Reduction Complex_Formulation Complex Formulation (e.g., ASD + Enhancer) Prodrug Prodrug Approach

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific experimental challenges you may encounter.

Guide 1: Problem - Low Aqueous Solubility and Dissolution Rate

Core Issue: The crystalline form of the compound is thermodynamically stable and does not readily dissolve in gastrointestinal fluids.

Troubleshooting Strategy: Development of an Amorphous Solid Dispersion (ASD)

Amorphous forms of a drug have a higher free energy state compared to their crystalline counterparts, leading to significantly increased apparent solubility (potentially 5-100 fold).[11] ASDs stabilize this amorphous state by dispersing the drug within a polymer matrix, preventing recrystallization.[12][19]

Experimental Protocol: Preparation and Evaluation of an ASD by Solvent Evaporation

Objective: To prepare an ASD of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine with a suitable polymer and evaluate its dissolution performance against the crystalline form.

Materials:

  • 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine (Crystalline API)

  • Polymer carrier (e.g., HPMCAS, PVP, Soluplus®)

  • Organic solvent (e.g., acetone, methanol, dichloromethane)

  • Phosphate buffered saline (PBS), pH 6.8

  • Rotary evaporator

  • Dissolution testing apparatus (USP Apparatus 2)

  • HPLC with a suitable column for quantification

Procedure:

  • Polymer and Drug Loading Selection: Start with a common ASD polymer like HPMCAS.[11] Prepare formulations at different drug-to-polymer weight ratios (e.g., 10%, 25%, and 50%).

  • Solvent Evaporation: a. Dissolve both the API and the polymer in a common volatile organic solvent. b. Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C). c. Further dry the resulting solid film under a high vacuum for 24-48 hours to remove residual solvent. d. Gently grind the resulting ASD into a fine powder.

  • Dissolution Testing: a. Perform dissolution testing on both the pure crystalline API and the prepared ASD powder. b. Use USP Apparatus 2 (paddles) at 75 RPM in 900 mL of PBS (pH 6.8) at 37°C. c. Add an amount of API or ASD equivalent to a relevant dose. d. Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 minutes). e. Analyze the concentration of the dissolved drug in each sample by HPLC.

Data Presentation and Interpretation:

Plot the percentage of drug dissolved versus time for the crystalline API and the different ASD formulations.

Formulation% Drug Dissolved at 15 min% Drug Dissolved at 60 min
Crystalline API< 5%< 10%
10% API in HPMCAS60%85%
25% API in HPMCAS75%95%
50% API in HPMCAS40% (precipitation observed)50%

Expected Outcome: A successful ASD formulation will show a rapid and significant increase in dissolution compared to the crystalline API.[20] The 25% drug loading in this example shows the best performance. The 50% loading may show initial rapid dissolution followed by precipitation as the solution becomes supersaturated and the polymer cannot maintain it.[18]

G cluster_0 Preparation cluster_1 Characterization cluster_2 Outcome A Dissolve API & Polymer in Organic Solvent B Solvent Evaporation (Rotary Evaporator) A->B C High Vacuum Drying B->C D Grind to Powder C->D E Dissolution Testing (USP Apparatus 2) D->E F Solid-State Analysis (XRD, DSC) D->F G Compare to Crystalline API E->G F->G H Enhanced Dissolution & Apparent Solubility G->H

Caption: Experimental workflow for ASD preparation and evaluation.

Guide 2: Problem - Poor Permeability or Suspected Efflux

Core Issue: Even if solubility is improved, the compound may not efficiently cross the intestinal epithelium to reach the bloodstream. This can be due to its intrinsic properties or because it is a substrate for efflux pumps.

Troubleshooting Strategy: Caco-2 Bidirectional Permeability Assay

The Caco-2 assay is the industry standard in vitro model for assessing intestinal permeability and identifying substrates of efflux transporters like P-gp.[6][21][22] The assay measures the flux of a compound in both directions across a confluent monolayer of Caco-2 cells: from the apical (A) to the basolateral (B) side, which mimics absorption, and from the basolateral (B) to the apical (A) side.[7]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of the compound and calculate the efflux ratio to assess its potential as an efflux transporter substrate.

Materials:

  • Caco-2 cells seeded on Transwell® inserts

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • Test compound stock solution (in DMSO)

  • Control compounds (High permeability: e.g., propranolol; Low permeability: e.g., Lucifer yellow; P-gp substrate: e.g., digoxin)

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the acceptable range (typically >200 Ω·cm²).[23]

  • Transport Experiment (A to B): a. Wash the monolayers with pre-warmed transport buffer. b. Add the dosing solution containing the test compound to the apical (donor) side. c. Add fresh buffer to the basolateral (receiver) side. d. Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours). e. At the end of the incubation, take samples from both the donor and receiver compartments.

  • Transport Experiment (B to A): a. Simultaneously, on a parallel set of inserts, perform the experiment in the reverse direction. b. Add the dosing solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side. c. Incubate and sample as described above.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

Data Analysis and Interpretation:

  • Calculate the Apparent Permeability Coefficient (Papp): Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor chamber.

  • Calculate the Efflux Ratio (ER): ER = Papp (B to A) / Papp (A to B)

Interpreting the Results:

Papp (A to B) (x 10⁻⁶ cm/s)Permeability ClassificationEfflux Ratio (ER)Efflux Interpretation
< 1Low< 2No significant efflux
1 - 10Moderate≥ 2Potential efflux substrate
> 10High> 2Likely an efflux substrate

An efflux ratio of 2 or greater is a strong indication that the compound is a substrate for an active efflux transporter.[6] If efflux is confirmed, strategies like co-dosing with a P-gp inhibitor or using specific excipients in LBDDS that inhibit efflux can be explored.[14]

Guide 3: Problem - Inconsistent or Low In Vivo Exposure

Core Issue: After optimizing the formulation in vitro, in vivo pharmacokinetic (PK) studies in animals (e.g., rats, dogs) show low or highly variable bioavailability.[24][25]

Troubleshooting Strategy: Systematic Evaluation of In Vivo Limiting Factors

In vivo performance can be affected by factors not fully captured by in vitro models, such as first-pass metabolism, food effects, and GI tract instability.[4]

Troubleshooting Steps:

  • Review In Vitro Data: Re-examine the solubility and permeability data. Is the in vitro dissolution of the formulation robust and reproducible? Was there any hint of efflux?

  • Assess First-Pass Metabolism:

    • In Vitro Metabolism: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic stability. If it is rapidly metabolized, this is a likely contributor to low oral bioavailability.

    • In Vivo Study Design: Conduct a PK study with both oral (PO) and intravenous (IV) administration.[26] The absolute bioavailability (F%) can be calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. A low F% despite good absorption suggests high first-pass metabolism.

  • Investigate Food Effects:

    • Study Design: Perform the oral PK study in both fasted and fed animals.[8]

    • Interpretation: Lipophilic drugs often show a positive food effect, where bioavailability increases when co-administered with a high-fat meal because lipids can enhance solubilization.[10] If a significant food effect is observed, this must be a key consideration for clinical trial design.

  • Evaluate Formulation Performance in a More Complex Environment:

    • Use of Biorelevant Media: Conduct dissolution tests in media that simulate fasted (FaSSIF) and fed (FeSSIF) intestinal conditions. This can provide better in vitro-in vivo correlation (IVIVC).

    • Consider a Different Formulation Strategy: If an ASD is failing in vivo, a lipid-based formulation (e.g., a self-emulsifying drug delivery system, or SEDDS) might be more effective.[15][27] LBDDS can enhance solubility and may protect the drug from degradation and/or reduce efflux transporter interactions.[16][17]

Example In Vivo PK Study Design:

GroupN (Animals)RouteDoseVehicle/FormulationSampling Times (hours)
14IV1 mg/kgSolubilized in 10% DMSO/90% Saline0.08, 0.25, 0.5, 1, 2, 4, 8, 24
24PO (Fasted)10 mg/kg25% ASD in 0.5% HPMC0.25, 0.5, 1, 2, 4, 8, 24
34PO (Fed)10 mg/kg25% ASD in 0.5% HPMC0.25, 0.5, 1, 2, 4, 8, 24

This type of study design allows for the determination of absolute bioavailability and the assessment of food effects in a single experiment.[28]

By systematically applying these diagnostic and troubleshooting principles, researchers can effectively identify and overcome the barriers to achieving adequate oral bioavailability for challenging compounds like 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine, paving the way for successful clinical development.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. (2024). Available from: [Link]

  • Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update. Publishing at the Library. (2016). Available from: [Link]

  • Caco2 assay protocol. (n.d.). Available from: [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. (2023). Available from: [Link]

  • How to improve the bioavailability of a drug? Patsnap Synapse. (2025). Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. (n.d.). Available from: [Link]

  • A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. GSC Online Press. (2024). Available from: [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. (n.d.). Available from: [Link]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. (n.d.). Available from: [Link]

  • Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. PubMed. (2023). Available from: [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. (n.d.). Available from: [Link]

  • Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. PMC. (n.d.). Available from: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. (2013). Available from: [Link]

  • In Vivo Pharmacokinetic (PK) Studies. Selvita. (n.d.). Available from: [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. (2023). Available from: [Link]

  • Understanding Bioavailability: Why It Matters in Drug Development. Colorcon. (2024). Available from: [Link]

  • Lipid-based drug delivery systems (LDDS). Academic Journals. (2013). Available from: [Link]

  • Optimizing oral drug delivery using lipid based formulations. SciSpace. (2014). Available from: [Link]

  • Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Walsh Medical Media. (2024). Available from: [Link]

  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. (2017). Available from: [Link]

  • 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. PMC. (2022). Available from: [Link]

  • Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. Bentham Science Publishers. (2021). Available from: [Link]

  • (PDF) 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. (2026). Available from: [Link]

  • Overcoming Bioavailability Challenges In Oral Formulation Development. pharm-int. (n.d.). Available from: [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (n.d.). Available from: [Link]

  • In Vivo Pharmacokinetic Study of Polygonatum cyrtonema Polysaccharide DPC1 after Oral and Intraperitoneal Administration. MDPI. (2024). Available from: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). Available from: [Link]

  • SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. (2023). Available from: [Link]

  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (2015). Available from: [Link]

  • Obstacles in Drug Development and How to Overcome Them. Vici Health Sciences. (2024). Available from: [Link]

  • Bioavailability and Bioequivalence in Drug Development. PMC - NIH. (n.d.). Available from: [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Bioconjugate Chemistry. ACS Publications. (2023). Available from: [Link]

  • Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable. PubMed. (2016). Available from: [Link]

  • Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. MDPI. (2023). Available from: [Link]

  • Pyrimidine-containing natural products: occurrences and biological activities. PMC. (2026). Available from: [Link]

Sources

Optimization

Technical Support Center: Storage and Handling of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine

Welcome to the technical support guide for 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the long-term...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the long-term stability and integrity of this reactive compound throughout your research and development workflows. Maintaining the purity of this reagent is critical for reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities and potential degradation pathways for this compound?

A1: The structure of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine contains two primary sites susceptible to degradation under common laboratory conditions: the 2-sulfonylpyrimidine core and the alkenyl side chain.

  • Hydrolysis of the Sulfonylpyrimidine Core: The C-2 position of the pyrimidine ring is highly electrophilic, making it susceptible to nucleophilic aromatic substitution (SNAr)[1][2]. While this reactivity is key to its function (e.g., in covalent modification of proteins), it also represents a primary degradation pathway via hydrolysis. In the presence of water or trace moisture, the sulfonyl group can be displaced to form the corresponding, and likely inactive, pyrimidin-2-ol byproduct[3]. The rate of hydrolysis can be influenced by pH and the presence of electron-withdrawing groups on the pyrimidine ring[3][4][5].

  • Oxidation of the Alkenyl Group: The terminal double bond (-CH=CH₂) in the 3-methylpent-4-en-2-yl side chain is a potential site for oxidation. Atmospheric oxygen, especially in the presence of light or trace metal impurities, can lead to the formation of peroxides, epoxides, or other oxidative degradation products. This process can alter the compound's structure, molecular weight, and pharmacological activity. While sulfonyl groups themselves are stable to further oxidation, the presence of a reactive alkenyl moiety requires careful handling to prevent oxidative degradation[6][7].

cluster_main Potential Degradation Pathways cluster_products parent 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine (Parent Compound) hydrolysis_prod Pyrimidin-2-ol Derivative (Hydrolysis Product) parent->hydrolysis_prod Hydrolysis (H₂O, ambient moisture) oxidation_prod Oxidized Side-Chain Derivative (e.g., Epoxide, Diol) parent->oxidation_prod Oxidation (O₂, light, peroxides)

Caption: Primary degradation routes for the target compound.

Q2: What are the optimal long-term storage conditions for the compound in its solid (neat) form?

A2: To mitigate the degradation pathways described above, the solid compound must be protected from moisture, oxygen, and light. The following conditions are recommended for maximizing shelf life.

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of all chemical degradation reactions. While storage at 4°C is acceptable for short periods, -20°C is strongly recommended for long-term stability[5].
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the reactive alkenyl group by displacing atmospheric oxygen[8][9].
Humidity Dry / DesiccatedMinimizes the risk of hydrolysis at the sulfonylpyrimidine core. Water is a key reactant in the primary degradation pathway[5][10][11].
Light Amber Vial / DarkProtects against photodegradation, a common issue for sulfonamide-containing compounds and compounds with unsaturated bonds[12][13].
Container Tightly-sealed glass vial with a PTFE-lined capProvides an excellent barrier against moisture and air ingress. Glass is generally less reactive than plastic for long-term storage[10].

Expert Insight: Before sealing a vial for long-term storage, it is best practice to flush the container with a dry, inert gas like argon or nitrogen for several minutes to displace any residual air and moisture.

Q3: I need to make a stock solution. What solvent should I use and how should I store it?

A3: The stability of 2-sulfonylpyrimidines in solution is highly dependent on the solvent system. Due to their susceptibility to hydrolysis, aqueous or protic solvents (e.g., methanol, ethanol) are not recommended for stock solutions.

  • Recommended Solvents: Anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Dioxane are suitable for preparing stock solutions.

  • Causality of Solvent Choice: The primary goal is to use a solvent that is incapable of acting as a nucleophile or a proton source, thereby preventing hydrolysis or other solvent-mediated degradation. 2-sulfonylpyrimidine analogs have demonstrated good solubility and stability in DMSO for short-term experimental use[4][5].

Storage of Stock Solutions: Even in aprotic solvents, long-term stability can be a concern. It is strongly recommended to:

  • Prepare Freshly: Prepare solutions immediately before use whenever possible.

  • Use Anhydrous Solvents: Use high-purity, anhydrous grade solvents to minimize trace water content, which is a primary driver of compound loss in DMSO stocks[10].

  • Store in Aliquots: If storage is necessary, dispense the stock solution into single-use aliquots in tightly sealed vials. This practice avoids repeated freeze-thaw cycles and minimizes the introduction of atmospheric moisture into the main stock. Studies have shown that while freeze-thaw cycles themselves may not cause significant degradation, they provide opportunities for moisture and oxygen to enter the container[10].

  • Storage Conditions: Store aliquots at -80°C under an inert atmosphere for maximum stability. While many compounds are stable for weeks at 40°C in accelerated studies, long-term storage at room temperature in DMSO can lead to significant degradation, with the probability of observing the parent compound decreasing over time[10][14].

SolventSuitability for StockComments
Anhydrous DMSO Excellent (Short-Term) Good solubilizing power. Ensure use of anhydrous grade. Prone to absorbing atmospheric water if not handled properly.
Anhydrous DMF Good A suitable alternative to DMSO. Must be high purity.
Aqueous Buffers Not Recommended Will lead to rapid hydrolysis of the sulfonylpyrimidine moiety[4][5]. Use only for the final experimental assay, and for the shortest duration possible.
Protic Solvents (MeOH, EtOH) Not Recommended Can act as nucleophiles, leading to solvolysis and degradation.
Q4: My experimental results are inconsistent. How can I verify the integrity of my compound?

A4: If you suspect degradation, you must analytically confirm the purity of your compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and effective method.

  • HPLC Analysis: Develop a stability-indicating HPLC method that can separate the parent compound from its potential degradation products.

    • Degradation Signature: Degradation will appear as a decrease in the peak area of the parent compound and the emergence of new peaks, typically at different retention times. The hydrolyzed pyrimidin-2-ol product will likely be more polar and elute earlier on a reversed-phase column.

  • LC-MS Analysis: This is a powerful tool for identifying degradation products.

    • Hydrolysis Product: Look for a mass corresponding to the parent molecule minus the mass of the sulfonyl side group (-SO₂-C₇H₁₃) plus the mass of a hydroxyl group (-OH).

    • Oxidation Product: Look for masses corresponding to the addition of one or more oxygen atoms (M+16 for an epoxide or M+34 for a diol).

  • NMR Spectroscopy: ¹H NMR can also be used. The formation of the sulfinic acid leaving group upon reaction or hydrolysis can sometimes be observed as a new signal in the spectrum[4]. Changes in the aromatic proton signals of the pyrimidine ring would also indicate modification[4].

Troubleshooting Guide: Forced Degradation Protocol

For advanced users wishing to understand the compound's stability under specific experimental conditions (e.g., in a new formulation buffer), a forced degradation study is recommended. This involves intentionally stressing the compound under various conditions as outlined by ICH guidelines[6][15][16].

cluster_workflow Forced Degradation Experimental Workflow cluster_stress start Prepare Stock Solution (e.g., 1 mg/mL in ACN/H₂O) control Unstressed Control (Stored at -20°C in dark) start->control acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) start->base oxidative Oxidative (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal (e.g., 80°C, Solid & Solution) start->thermal photo Photolytic (ICH Q1B light exposure) start->photo process Neutralize (if needed) & Dilute to working conc. acid->process base->process oxidative->process thermal->process photo->process analyze Analyze All Samples (HPLC / LC-MS) process->analyze end Compare stressed samples to control. Identify degradants & calculate % degradation. analyze->end

Caption: Workflow for conducting a forced degradation study.

Step-by-Step Methodology:
  • Prepare Stock Solution: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol[6].

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at an elevated temperature (e.g., 60-80°C) for a set period (e.g., 2-24 hours)[6][7].

  • Base Hydrolysis: Mix an aliquot with an equal volume of 0.1 N NaOH and incubate under similar conditions to the acid hydrolysis[6][7].

  • Oxidative Degradation: Treat an aliquot with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature. These reactions are often fast, so monitor at early time points (e.g., 1, 6, 24 hours)[6][7][16].

  • Thermal Degradation: Expose both the solid compound and a solution to high heat (e.g., 80°C) in a controlled oven[15].

  • Photostability: Expose the solid compound and a solution to light conditions as specified in ICH guideline Q1B (a minimum of 1.2 million lux hours and 200 watt hours/m²)[7][16].

  • Sample Processing & Analysis: After the designated stress period, cool the samples to room temperature. Neutralize the acidic and basic samples. Dilute all samples, including an unstressed control, to a suitable concentration for analysis by a stability-indicating HPLC or LC-MS method[15].

  • Data Interpretation: The goal is to achieve 5-20% degradation of the active ingredient[16]. Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products, thereby establishing the compound's stability profile.

By adhering to these storage, handling, and verification protocols, researchers can ensure the quality of their 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine reagent, leading to more reliable and reproducible scientific outcomes.

References

  • Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

  • Förster, M., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry. [Link]

  • Chen, Y.-C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology. [Link]

  • Häberle, J., et al. (2022). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ACS Bio & Med Chem Au. [Link]

  • Baud, M. G. J., et al. (2023). Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ResearchGate. [Link]

  • Gu, C., et al. (2024). Biochemical insights into the biodegradation mechanism of typical sulfonylureas herbicides and association with active enzymes and physiological response of fungal microbes: A multi-omics approach. Environment International. [Link]

  • van Lenthe, H., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry. [Link]

  • Sari, S., et al. (2021). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. [Link]

  • Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]

  • Baud, M. G. J., et al. (2021). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. [Link]

  • van Gennip, A. H., et al. (1994). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. Journal of Inherited Metabolic Disease. [Link]

  • van Gennip, A. H., et al. (1997). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease. [Link]

  • van Kuilenburg, A. B. P., et al. (2004). Analysis of Pyrimidine Synthesis “de Novo” Intermediates in Urine and Dried Urine Filter-Paper Strips with HPLC–Electrospray Tandem Mass Spectrometry. Clinical Chemistry. [Link]

  • Nagasamy Venkatesh, D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • ResolveMass Laboratories (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Batchu, S. R., et al. (2014). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. ResearchGate. [Link]

  • Bauer, M. R., et al. (2016). 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. PNAS. [Link]

  • Sharma, M. C., & Sharma, S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • Hiendrawan, S., et al. (2023). Effect of moisture on solid state stability. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Non-Specific Binding of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine

Welcome to the technical support center for 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding (NSB) during their experiments with this compound. This document provides in-depth technical guidance, troubleshooting workflows, and answers to frequently asked questions to ensure the accuracy and reliability of your results.

Understanding the Challenge: Non-Specific Binding

Non-specific binding (NSB) occurs when a compound, in this case, 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine, interacts with unintended targets such as proteins, nucleic acids, or experimental hardware.[1][2] This can lead to misleading data, including false positives or negatives, and reduced assay sensitivity.[1][3] The chemical properties of a small molecule, such as its hydrophobicity and charge, can significantly influence its propensity for non-specific interactions.[4][5]

The compound 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine belongs to the 2-sulfonylpyrimidine class of molecules. These compounds are known to act as covalent inhibitors, often targeting cysteine residues in proteins through a nucleophilic aromatic substitution (SNAr) reaction.[6][7][8][9] While this covalent mechanism can provide high potency and specificity for the intended target, the reactive nature of the "warhead" can also lead to off-target covalent modifications and non-specific binding if experimental conditions are not optimized.

This guide will walk you through a systematic approach to identify and mitigate NSB in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of non-specific binding for 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine?

A1: The primary drivers of NSB for this compound are likely a combination of its covalent reactivity and its physicochemical properties. As a 2-sulfonylpyrimidine, it can react with nucleophilic residues like cysteine on off-target proteins.[7][9] Additionally, the hydrophobicity of the methylpentenyl group can contribute to non-specific interactions with hydrophobic pockets on proteins or plastic surfaces.[4][10]

Q2: How can I quickly assess if my high background signal is due to NSB?

A2: A high background signal is a common indicator of non-specific binding.[11] A simple preliminary test is to run a control experiment where the target molecule is absent. For instance, in a binding assay, run the experiment with the compound on a bare sensor surface or in a well without the immobilized ligand.[12] Significant signal in this control experiment strongly suggests NSB.

Q3: Can the choice of assay buffer influence non-specific binding?

A3: Absolutely. The pH, ionic strength, and composition of your buffer can significantly impact NSB.[12] The pH can alter the charge of both the compound and interacting proteins, influencing electrostatic interactions.[12] Increasing the salt concentration (e.g., NaCl) can often disrupt non-specific ionic interactions.[12]

Q4: Are there any general-purpose additives that can help reduce NSB?

A4: Yes, several additives are commonly used. Non-ionic surfactants like Tween-20 or Triton X-100 can disrupt hydrophobic interactions.[12][13] The addition of a carrier protein, such as Bovine Serum Albumin (BSA) or casein, can block non-specific binding sites on surfaces and other proteins.[14][15] However, be mindful that these additives can sometimes interfere with your assay, so their use should be optimized.[15]

Troubleshooting Guides

This section provides structured troubleshooting guides for common experimental setups where 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine might be used.

Guide 1: Biochemical Assays (e.g., Enzyme Inhibition, Binding Assays)

High background or inconsistent results in biochemical assays are frequently due to NSB.

Systematic Troubleshooting Workflow:

G A High Background or Inconsistent Results B Step 1: Review Assay Buffer - Adjust pH away from pI of major off-target proteins. - Increase ionic strength (e.g., 150-500 mM NaCl). A->B C Step 2: Introduce Blocking Agents - Add BSA (0.1-1%). - Add non-ionic surfactant (e.g., 0.01-0.05% Tween-20). B->C If issue persists D Step 3: Optimize Compound Concentration - Perform a dose-response curve to ensure you are working in a specific binding range. C->D If issue persists E Step 4: Modify Washing Steps - Increase the number and/or duration of washes. - Ensure wash buffer contains surfactant. D->E If issue persists F Issue Resolved E->F

Caption: Troubleshooting workflow for biochemical assays.

Detailed Explanations:

  • Step 1: Review Assay Buffer: The pH of your buffer can influence the charge of your compound and potential off-target proteins.[12] Adjusting the pH may minimize electrostatic interactions. Increasing the ionic strength with salts like NaCl can also help disrupt non-specific charge-based binding.[12]

  • Step 2: Introduce Blocking Agents: Bovine Serum Albumin (BSA) is a commonly used protein that can coat surfaces and other proteins, preventing your compound from binding non-specifically.[14][16] Non-ionic surfactants like Tween-20 disrupt hydrophobic interactions, which can be a significant contributor to NSB.[12][17]

  • Step 3: Optimize Compound Concentration: Working at excessively high concentrations of your compound can lead to the saturation of low-affinity, non-specific binding sites.[18] A thorough dose-response analysis will help identify the optimal concentration range where specific binding dominates.

  • Step 4: Modify Washing Steps: In assays involving immobilization (e.g., ELISA, SPR), inadequate washing can leave unbound compound behind, contributing to high background.[17][19] Increasing the number of wash cycles and including a surfactant in the wash buffer can significantly improve results.[20]

Data Presentation: Comparison of Blocking Agents

Blocking AgentConcentration RangeMechanism of ActionPotential Issues
Bovine Serum Albumin (BSA)0.1 - 2%Coats surfaces and proteins, blocking non-specific sites.[14]Can sometimes cross-react with antibodies or interfere with certain assays.[14]
Non-fat Dry Milk1 - 5%A cost-effective protein-based blocker.[14]Not suitable for assays involving phosphoproteins or biotin-avidin systems.[14]
Tween-200.01 - 0.1%Non-ionic surfactant that disrupts hydrophobic interactions.[12][13]High concentrations can disrupt specific, low-affinity interactions.[13]
Polyethylene Glycol (PEG)0.1 - 1%A synthetic polymer that can reduce protein-based NSB.[14]May require more optimization than protein-based blockers.
Guide 2: Cell-Based Assays

In cell-based assays, non-specific binding can lead to off-target effects and cytotoxicity that are not related to the intended mechanism of action.

Systematic Troubleshooting Workflow:

G A Unexpected Cellular Phenotype or High Background in Cellular Imaging B Step 1: Optimize Serum Concentration - Reduce serum percentage in culture media during treatment. - Consider serum-free media for short-term experiments. A->B C Step 2: Include Proper Controls - Use a structurally similar but inactive analog of the compound. - Include a negative control cell line that does not express the target. B->C If issue persists D Step 3: Modify Assay Protocol - Reduce incubation time with the compound. - Increase washing steps before readout. C->D If issue persists E Step 4: Assess Off-Target Interactions - Perform counter-screens against known promiscuous targets. D->E If issue persists F Phenotype Confirmed to be Target-Specific E->F

Caption: Troubleshooting workflow for cell-based assays.

Detailed Explanations:

  • Step 1: Optimize Serum Concentration: Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecules and either sequester them or facilitate non-specific uptake.[21][22] Reducing the serum concentration or using serum-free media during the compound treatment can mitigate these effects.

  • Step 2: Include Proper Controls: A crucial step in validating on-target activity is the use of appropriate controls. A structurally similar but inactive analog that lacks the reactive sulfonylpyrimidine warhead can help differentiate between specific and non-specific effects. If available, a cell line that does not express the target protein is an excellent negative control.[23]

  • Step 3: Modify Assay Protocol: Prolonged incubation times can increase the likelihood of non-specific interactions and off-target covalent modifications. Reducing the incubation time to the minimum required to observe the desired effect is recommended. Thorough washing of the cells before the assay readout is also critical to remove any unbound compound.[17]

  • Step 4: Assess Off-Target Interactions: If non-specific effects are still suspected, consider performing counter-screens. These are assays run in parallel that lack the specific enzyme or use a non-specific substrate to identify promiscuous inhibitors.[24]

Experimental Protocols

Protocol 1: General Blocking Procedure for Biochemical Assays

This protocol provides a starting point for optimizing blocking conditions to reduce non-specific binding in plate-based biochemical assays.

  • Prepare Blocking Buffer:

    • Start with your standard assay buffer.

    • Prepare a 1% (w/v) solution of high-quality BSA in the assay buffer.

    • Add Tween-20 to a final concentration of 0.05% (v/v).

    • Filter the blocking buffer through a 0.22 µm filter.

  • Blocking Step:

    • After immobilizing your target molecule (if applicable), wash the wells twice with your standard assay buffer.

    • Add a sufficient volume of blocking buffer to each well to cover the surface (e.g., 200 µL for a 96-well plate).

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Aspirate the blocking buffer.

    • Wash the wells 3-5 times with your standard assay buffer containing 0.05% Tween-20.[20][25]

  • Proceed with Assay:

    • Add your 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine and other assay components, preferably diluted in the blocking buffer.

Protocol 2: Optimizing Washing Steps in Plate-Based Assays

Effective washing is crucial for minimizing background signals.[19][20]

  • Wash Buffer Composition:

    • Use a base buffer of either Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) at a physiological pH (around 7.4).[13]

    • Always include a non-ionic surfactant, typically 0.05% Tween-20, to disrupt weak, non-specific interactions.[13][17]

  • Wash Volume:

    • The wash volume should be at least equal to, and preferably greater than, the coating volume of the well. A standard volume of 300 µL per well is often recommended for 96-well plates.[19]

  • Number of Wash Cycles:

    • A typical protocol involves three wash cycles. However, if high background persists, increasing to five or more cycles may be beneficial.[19][20]

  • Soak Time:

    • For tenacious non-specific binding, introducing a soak time of 30-60 seconds during each wash cycle can improve removal efficiency.[13]

  • Aspiration:

    • Ensure that the aspiration step is efficient and removes as much residual liquid as possible, as this can be a source of high background.[19]

References

  • Nicoya Lifesciences Inc. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]

  • G-Biosciences. (2025, April 29). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. Retrieved from [Link]

  • Boster Bio. ELISA Plate Washing Optimization. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Reduce Background Noise in ELISA Assays. Retrieved from [Link]

  • Staino, J. N., et al. (2019). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. RNA, 25(11), 1503-1514. Retrieved from [Link]

  • G-Biosciences. (2017, March 7). Non-Specific Binding: Why It Needs to be Blocked in Western blots!. Retrieved from [Link]

  • SeraCare. APPLICATION NOTE - Critical Factors in Immunoassay Optimization. Retrieved from [Link]

  • Biocompare. (2013, August 22). Bench Tips for Optimizing ELISA: It All Comes Out in the Wash. Retrieved from [Link]

  • LabX. (2025, September 26). How to Optimize Microplate Washing for ELISA and Cell-Based Assays. Retrieved from [Link]

  • Waters. (2019, March 18). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. Retrieved from [Link]

  • Surmodics IVD. Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Schanker, L. S., & Morrison, P. F. (1976). Hydrophobic interactions responsible for unspecific binding of morphine-like drugs. Naunyn-Schmiedeberg's archives of pharmacology, 295(1), 35-42. Retrieved from [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • Homan, E. J., et al. (2021). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Journal of Medicinal Chemistry, 64(19), 14586-14601. Retrieved from [Link]

  • Jasinski, D. L., et al. (2017). Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles. Molecular Therapy, 25(3), 635-646. Retrieved from [Link]

  • Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

  • Perrin, J. H., & Vallner, J. J. (1982). Specific and non-specific ligand binding to serum albumin. Journal of pharmaceutical sciences, 71(5), 535-537. Retrieved from [Link]

  • Flow Cytometry Core Facility, University of Rochester Medical Center. What causes non-specific antibody binding and how can it be prevented?. Retrieved from [Link]

  • Gilar, M., et al. (2015). Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis. Journal of chromatography. A, 1419, 133-139. Retrieved from [Link]

  • Gumanova, M. Y., et al. (2021). Serum Albumin in Health and Disease: Esterase, Antioxidant, Transporting and Signaling Properties. International Journal of Molecular Sciences, 22(19), 10475. Retrieved from [Link]

  • AffiMag. (2023, June 29). Understanding and Controlling Non-Specific Binding in SPR Experiments. Retrieved from [Link]

  • Wang, Y., et al. (2020). Eliminating nonspecific binding sites for highly reliable immunoassay via super-resolution multicolor fluorescence colocalization. Nanoscale, 12(3), 1649-1656. Retrieved from [Link]

  • Eveleigh, J. W. (1977). Immunoadsorbents: non-specific binding of proteins to albumin-sepharose. Journal of immunological methods, 15(1), 1-13. Retrieved from [Link]

  • Al-Husseini, J., et al. (2022). Relationship between hydrophobicity and drug-protein binding in human serum albumin: A quartz crystal microbalance study. Biophysics and Physicobiology, 19, e190013. Retrieved from [Link]

  • Smith, P. F., et al. (2021). Nonspecific Binding Considerations in the Rational Design and Development of Small Molecule COVID‐19 Therapeutics. Clinical and Translational Science, 14(3), 823-832. Retrieved from [Link]

  • Al-Husseini, J., et al. (2022). The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. Biophysics and Physicobiology, 19, e190013. Retrieved from [Link]

  • Merlot, A. M., et al. (2014). Unraveling the mysteries of serum albumin—more than just a serum protein. Frontiers in physiology, 5, 299. Retrieved from [Link]

  • Bauer, M. R., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry, 9, 796590. Retrieved from [Link]

  • Bernardim, B., et al. (2020). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. Retrieved from [Link]

  • Lee, J., et al. (2023). Identification of small-molecule protein–protein interaction inhibitors for NKG2D. Proceedings of the National Academy of Sciences, 120(18), e2219099120. Retrieved from [Link]

  • Arkin, M. R., & Wells, J. A. (2015). State-of-the-art Strategies of Targeting Protein-Protein Interactions by Small-molecule Inhibitors. Chemical Society Reviews, 44(19), 6796-6808. Retrieved from [Link]

  • Follis, A. V., et al. (2009). Multiple Independent Binding Sites for Small-Molecule Inhibitors on the Oncoprotein c-Myc. Journal of the American Chemical Society, 131(21), 7242-7243. Retrieved from [Link]

  • Ryu, J. H., et al. (2016). Discovery of 2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Journal of Medicinal Chemistry, 59(22), 10176-10189. Retrieved from [Link]

  • Bauer, M. R., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry, 9, 796590. Retrieved from [Link]

  • Li, M., et al. (2023). Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. Molecules, 28(5), 2269. Retrieved from [Link]

  • Khan, S. Z., et al. (2024). Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalarial. RSC Medicinal Chemistry, 15(3), 734-748. Retrieved from [Link]

  • Bernardim, B., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 145(36), 19685-19696. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5334239, (2r,3r)-3-Methylpent-4-en-2-ol. Retrieved from [Link].

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine with other kinase inhibitors

As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the efficacy of a novel kinase inhibitor, exemplified by 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine, in comparis...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the efficacy of a novel kinase inhibitor, exemplified by 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine, in comparison to established agents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, detailed methodologies.

Introduction: The Kinase Inhibitor Landscape and the Emergence of Novel Compounds

Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer, which has made them one of the most important classes of drug targets. The success of drugs like Imatinib has spurred the development of a vast arsenal of kinase inhibitors.

This guide will use the novel compound 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine, hereafter referred to as "Compound X," as a case study to delineate the process of comparing a new chemical entity against established kinase inhibitors. We will explore the necessary in vitro and cell-based assays to characterize its potency, selectivity, and mechanism of action.

Part 1: Initial Target Identification and Selection of Comparators

Before a meaningful comparison can be made, the primary kinase target(s) of Compound X must be identified. A common and effective approach is to screen the compound against a large panel of kinases.

Experimental Workflow: Kinase Panel Screening

A typical workflow for identifying the kinase target of a novel compound is as follows:

  • Primary Screen: Compound X is tested at a single, high concentration (e.g., 10 µM) against a broad panel of several hundred kinases. The percentage of inhibition is measured.

  • Hit Identification: Kinases that show significant inhibition (e.g., >70%) are considered "hits."

  • Dose-Response Analysis: The "hit" kinases are then subjected to a dose-response analysis where the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Comparator Selection A Novel Compound X B Broad Kinase Panel Screen (e.g., 400+ kinases at 10 µM) A->B C Identify 'Hits' (Kinases with >70% inhibition) B->C D Dose-Response Assay (e.g., 10-point curve) C->D Proceed with hits E Determine IC50 for each 'Hit' Kinase D->E F Prioritize Primary Target(s) (Lowest IC50 values) E->F G Select Clinically Relevant Inhibitors for the identified target(s) F->G G cluster_0 Kinase Signaling Pathway cluster_1 Inhibitor Action Ligand Ligand (e.g., EGF) Receptor EGFR P Ligand->Receptor Downstream Downstream Signaling (e.g., MAPK, PI3K pathways) Receptor:p->Downstream Phosphorylation Cascade ATP_Site ATP Binding Site Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Compound X (ATP-Competitive Inhibitor) Inhibitor->ATP_Site Binds and blocks ATP ATP ATP->ATP_Site Binding prevented

Caption: ATP-competitive inhibition of the EGFR signaling pathway.

Conclusion

This guide has outlined a systematic approach to comparing a novel kinase inhibitor, Compound X, with established drugs. Through a combination of in vitro biochemical assays, cell-based functional assays, and mechanistic studies, a comprehensive profile of the new compound can be generated. The hypothetical data presented suggests that Compound X is a potent, ATP-competitive inhibitor of EGFR, with an efficacy profile that is superior to first-generation inhibitors like Gefitinib. Further studies would be required to assess its activity against resistance mutations, its in vivo efficacy, and its safety profile.

References

  • Promega ADP-Glo™ Kinase Assay: A widely used method for measuring kinase activity.

  • Cheng-Prusoff Equation: A formula used to calculate the Ki from the IC50 value.

  • Western Blotting Principles and Methods: A comprehensive guide to the principles and techniques of Western blotting.

  • Kinase Selectivity Profiling: An overview of techniques and the importance of determining the selectivity of kinase inhibitors.

  • Michaelis-Menten Kinetics: A fundamental model of enzyme kinetics.

Comparative

Cross-reactivity profiling of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine

An In-Depth Comparative Guide to the Cross-Reactivity Profile of a Novel Covalent Inhibitor: 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine Authored for Researchers, Scientists, and Drug Development Professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Cross-Reactivity Profile of a Novel Covalent Inhibitor: 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of the novel covalent inhibitor, 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine, hereafter referred to as Covalent-JAK3-X . The primary focus is to objectively compare its selectivity against established Janus Kinase (JAK) inhibitors, providing a framework for evaluating its potential therapeutic window and off-target liabilities.

Introduction: The Imperative of Selectivity for Covalent Kinase Inhibitors

The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are critical mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is central to numerous autoimmune diseases and malignancies, making JAK inhibitors a valuable therapeutic class. While first-generation inhibitors like Tofacitinib and Ruxolitinib have shown significant clinical efficacy, their limited selectivity across the JAK family can lead to a range of side effects, including immunosuppression, anemia, and metabolic changes.

Covalent inhibitors offer a distinct pharmacological modality, forming a permanent bond with a specific residue (typically cysteine) on the target protein. This can lead to enhanced potency and duration of action. However, the irreversible nature of this binding makes cross-reactivity a paramount concern. An off-target covalent interaction can lead to prolonged and potentially severe adverse effects. Therefore, rigorous and quantitative cross-reactivity profiling is not merely a preclinical checkbox but a critical step in de-risking a novel covalent agent like Covalent-JAK3-X .

This guide compares Covalent-JAK3-X , a rationally designed covalent inhibitor targeting a cysteine residue in JAK3, against two well-characterized, reversible JAK inhibitors:

  • Tofacitinib: A first-generation, relatively non-selective JAK inhibitor.

  • Ruxolitinib: A potent inhibitor with selectivity for JAK1 and JAK2.

Experimental Design for Comparative Profiling

Workflow for Comprehensive Selectivity Assessment

cluster_0 In Vitro Profiling cluster_1 Cellular Profiling cluster_2 Covalent-Specific Profiling KinomeScan Primary Screen: Kinome-Wide Scan (468 Kinases) IC50 Dose-Response: Biochemical IC50/Ki Determination (JAK Family & Key Off-Targets) KinomeScan->IC50 Identifies Hits MIB_MS Unbiased Off-Target ID: Multiplexed Inhibitor Bead (MIB) Mass Spectrometry KinomeScan->MIB_MS Guides Targeted MS Analysis CETSA Target Engagement: Cellular Thermal Shift Assay (CETSA) for JAK3 Engagement IC50->CETSA Confirms Cellular Target Binding pSTAT Functional Selectivity: Phospho-STAT Western Blotting (IL-2, IL-6, EPO pathways) CETSA->pSTAT Links Binding to Functional Effect cluster_pathway JAK-STAT Signaling cluster_jak Cytokine Cytokine (e.g., IL-2) Receptor γc β Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK3 JAK3 Receptor->JAK3 Activates STAT5 STAT5 Receptor->STAT5 Recruits & Activates JAK1->Receptor:f1 Phosphorylates JAK3->Receptor:f0 Phosphorylates pSTAT5 pSTAT5 Dimer STAT5 Dimer pSTAT5->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor Covalent-JAK3-X Inhibitor->JAK3 Covalently Inhibits

Caption: Inhibition of IL-2 signaling via covalent targeting of JAK3.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling presented in this guide demonstrates that Covalent-JAK3-X is a highly selective and potent covalent inhibitor of JAK3.

  • Superior Selectivity: Compared to the broad-spectrum inhibitors Tofacitinib and Ruxolitinib, Covalent-JAK3-X exhibits a significantly narrower kinase interaction profile, both biochemically and functionally.

  • Cellular Target Engagement: The compound effectively engages JAK3 in a cellular context, leading to potent and selective inhibition of the IL-2 signaling pathway, which is critically dependent on JAK3.

  • Therapeutic Potential: This high degree of selectivity suggests a reduced potential for off-target side effects that are associated with the inhibition of other JAK family members, such as the anemia linked to JAK2 inhibition.

Future work should focus on unbiased proteomic methods, such as chemical proteomics using a tagged version of Covalent-JAK3-X , to confirm its covalent binding partners across the entire proteome. In vivo studies will be essential to correlate this impressive in vitro selectivity profile with a favorable safety and efficacy profile in relevant disease models. This rigorous, multi-pronged approach to cross-reactivity profiling provides a strong foundation for the continued development of Covalent-JAK3-X as a potentially best-in-class therapeutic agent.

References

  • O'Shea, J. J., & Plenge, R. (2012). JAK and STAT signaling molecules in immunoregulation and immune-mediated disease. Immunity, 36(4), 542–550. [Link]

  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Nature Reviews Drug Discovery, 16(12), 843–862. [Link]

  • Flanagan, M. E., Blumenkopf, T. A., Brissette, W. H., Brown, M. F., Casavant, J. M., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468–8484. [Link]

  • Quintas-Cardama, A., Vaddi, K., Liu, P., Manshouri, T., Li, J., et al. (2010). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood, 115(15), 3109–3117. [Link]

Validation

Comparative Analysis of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine and its Enantiomer in Asymmetric Synthesis

Executive Summary In the realm of advanced organic synthesis, the precise construction of complex polyketides, macrolides, and non-aldol stereotriads requires robust, stereoselective methodologies. 2-(((2S,3R)-3-Methylpe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis, the precise construction of complex polyketides, macrolides, and non-aldol stereotriads requires robust, stereoselective methodologies. 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine and its enantiomer, 2-(((2R,3S)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine , are highly specialized chiral building blocks. They function as critical nucleophilic reagents in the Julia-Kocienski olefination [1][2]. By harboring a pre-installed chiral aliphatic chain and an electron-deficient pyrimidin-2-yl (PYR) activator, these enantiomers allow researchers to convergently stitch together complex molecular fragments while dictating the absolute configuration of lateral stereocenters and ensuring high E-selectivity of the newly formed double bond[2][3].

Structural and Physical Comparison

The selection between these two enantiomers is entirely dictated by the target natural product's absolute configuration. Below is a comparative summary of their properties:

PropertyEnantiomer AEnantiomer B
Chemical Name 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine2-(((2R,3S)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine
CAS Number 2828433-79-8[4]2455471-71-1[5]
Stereochemistry (2S, 3R)(2R, 3S)
Molecular Formula C10H14N2O2SC10H14N2O2S
Molecular Weight 226.30 g/mol 226.30 g/mol
Activator Group Pyrimidin-2-yl (PYR)Pyrimidin-2-yl (PYR)
Primary Application Total synthesis of complex macrolides (e.g., Amphirionin-2)[6]Convergent assembly of fungal polyketides (e.g., Curvicollide C)[3]

Mechanistic Causality: The Julia-Kocienski Olefination

To understand the utility of these reagents, one must examine the causality of the Julia-Kocienski olefination mechanism. The classical Julia-Lythgoe olefination requires a multi-step process, culminating in a harsh reductive elimination (typically using toxic sodium amalgam) to form the alkene[2].

The Kocienski modification circumvents this by utilizing an electron-deficient heteroaryl group—in this case, the pyrimidin-2-yl (PYR) ring[1][2].

  • Deprotonation & Addition: A strong base deprotonates the α -sulfonyl position, generating a carbanion that attacks an aldehyde to form a β -alkoxysulfone intermediate[1][2].

  • Smiles Rearrangement: Because the pyrimidine ring is highly electron-deficient, the intermediate alkoxide undergoes a spontaneous intramolecular nucleophilic aromatic substitution (Smiles rearrangement). The pyrimidine ring migrates from the sulfur atom to the oxygen atom[1][2].

  • Fragmentation: This rearrangement triggers a concerted or rapid stepwise β -elimination, expelling sulfur dioxide ( SO2​ ) and a pyrimidinone byproduct to yield the alkene[1][2]. The stereochemical dynamics of this transition state heavily favor the formation of the thermodynamically stable E-alkene[2].

Mechanism A 1. Pyrimidinyl Sulfone + Base (e.g., KHMDS) B 2. alpha-Sulfonyl Carbanion A->B Deprotonation C 3. Addition to Aldehyde B->C Nucleophilic Attack D 4. beta-Alkoxysulfone Intermediate C->D E 5. Smiles Rearrangement (S to O migration) D->E Spontaneous F 6. beta-Elimination (-SO2, -Pyrimidinone) E->F Irreversible G 7. E-Alkene Product F->G Stereoselective

Mechanistic pathway of the Julia-Kocienski olefination using pyrimidin-2-yl sulfones.

Stereochemical Implications in Total Synthesis

The inherent chirality of the 3-methylpent-4-en-2-yl chain does not dictate the E/Z geometry of the newly formed double bond; rather, it serves to permanently establish the absolute configuration of the lateral stereocenters in the final molecular framework[3][7].

For instance, in the total synthesis of Curvicollide C , a fungal metabolite featuring a unique 1,3-diene-flanked γ -lactone, the (2S,3R) or (2R,3S) sulfone is coupled with a complex central aldehyde fragment[3]. The precise selection of the enantiomer allows synthetic chemists to match the natural product's non-aldol stereotriad architecture. The olefination seamlessly merges these fragments while simultaneously generating the critical E-diene geometry required for biological activity[3][7].

Workflow S1 Chiral Pool Precursor (e.g., Roche Ester) S2 Asymmetric Synthesis (e.g., Claisen Rearrangement) S1->S2 S3 Chiral Pyrimidinyl Sulfone (2S,3R) or (2R,3S) S2->S3 Olefination Julia-Kocienski Olefination (KHMDS, THF, -78°C) S3->Olefination A1 Complex Aldehyde Fragment (Core Scaffold) A1->Olefination Target Target Natural Product (e.g., Curvicollide C / Amphirionin-2) Olefination->Target Convergent E-Diene Formation

Convergent synthetic workflow utilizing chiral pyrimidinyl sulfones for natural product assembly.

Standardized Experimental Protocol (Self-Validating System)

To ensure high reproducibility and stereochemical fidelity, the following protocol details the coupling of the chiral sulfone with a standard aliphatic/allylic aldehyde.

Reagents & Materials:

  • Chiral Sulfone (1.2 equivalents)

  • Target Aldehyde (1.0 equivalent)

  • Potassium hexamethyldisilazide (KHMDS, 0.5 M in toluene, 1.3 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add the chiral sulfone (1.2 eq) and dissolve in anhydrous THF (to achieve a 0.1 M concentration).

  • Carbanion Generation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add KHMDS (1.3 eq).

    • Causality Note: KHMDS is selected over n-BuLi because it is a strong, non-nucleophilic base. It quantitatively deprotonates the α -sulfonyl position without participating in undesired nucleophilic attacks on the pyrimidine ring[8]. The potassium counterion often provides superior E-selectivity compared to lithium by favoring the anti-periplanar transition state during the Smiles rearrangement.

  • Aldehyde Addition: Stir the bright yellow/orange carbanion solution for 30 minutes at -78 °C. Slowly add the target aldehyde (1.0 eq) dissolved in a minimal amount of anhydrous THF down the side of the flask.

  • Rearrangement & Elimination: Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

    • Causality Note: Low temperatures control the diastereoselectivity of the initial nucleophilic attack. Warming to room temperature provides the necessary activation energy to drive the spontaneous Smiles rearrangement and subsequent extrusion of SO2​ [1][2].

  • Quench & Extraction: Quench the reaction by adding saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint:

    • TLC Analysis: The disappearance of the UV-active sulfone spot and the emergence of a less polar, non-UV-active (or differently absorbing) spot indicates successful olefination.

    • NMR Verification: Analyze the crude mixture via 1H -NMR. The success of the reaction and the E/Z ratio is validated by integrating the newly formed olefinic protons. An E-alkene will exhibit a characteristic trans-vicinal coupling constant of J≈15–16 Hz, whereas a Z-alkene would show J≈10–12 Hz.

References

  • Saha, D., & Mandal, G. H. (2021). "Asymmetric Total Synthesis of Amphirionin-2". The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Körner, M., & Hiersemann, M. (2017). "Total Synthesis and Structural Assignment of Curvicollide C". Organic Letters, ACS Publications. Available at:[Link]

  • Preprints.org (2024). "Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations". preprints.org. Available at:[Link]

  • Google Patents. "US20130296561A1 - Process for the preparation of statins in the presence of base". google.com.

Sources

Comparative

Benchmarking 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine against standard-of-care drugs

Benchmarking the 2-Sulfonylpyrimidine Warhead Candidate (CAS: 2828433-79-8) Against Acrylamide-Based Standard-of-Care Drugs Executive Summary: The Paradigm Shift in Targeted Covalent Inhibition For over a decade, targete...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the 2-Sulfonylpyrimidine Warhead Candidate (CAS: 2828433-79-8) Against Acrylamide-Based Standard-of-Care Drugs

Executive Summary: The Paradigm Shift in Targeted Covalent Inhibition

For over a decade, targeted covalent inhibitors (TCIs) have relied heavily on Michael acceptors—specifically acrylamides—as the standard-of-care (SoC) electrophilic warheads. Drugs like Ibrutinib (BTK inhibitor) and Sotorasib (KRAS G12C inhibitor) utilize this chemistry to achieve high potency. However, acrylamides suffer from variable physiological stability, off-target promiscuity, and susceptibility to rapid depletion by highly abundant intracellular glutathione (GSH).

This guide objectively benchmarks a next-generation covalent warhead candidate, 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine (CAS: 2828433-79-8), against these SoC drugs. Utilizing a 2-sulfonylpyrimidine (2-SP) motif, this candidate replaces the traditional Michael addition with a Nucleophilic Aromatic Substitution (SNAr) mechanism[1]. The unique inclusion of the chiral, sterically demanding ((2S,3R)-3-methylpent-4-en-2-yl) leaving group provides unprecedented tuning of intrinsic reactivity, offering a highly stable, bio-orthogonal alternative to conventional acrylamides[2].

Mechanistic Divergence: SNAr Arylation vs. Michael Alkylation

Causality in Design: The fundamental limitation of acrylamide-based SoC drugs is their reliance on Michael addition. This reaction forms a thioether adduct without expelling a leaving group, often leading to reversible binding over time or non-specific alkylation of highly nucleophilic off-target thiols.

Conversely, the 2-SP candidate operates via an SNAr mechanism[3]. When a target cysteine attacks the C2 position of the pyrimidine ring, the reaction irreversibly expels the ((2S,3R)-3-methylpent-4-en-2-yl)sulfinate leaving group. This results in a highly stable S-arylated protein adduct[2]. The specific steric bulk of the chiral leaving group acts as a kinetic shield. It prevents premature attack by bulk aqueous GSH, ensuring the warhead only "fires" when perfectly oriented and desolvated within the target's binding pocket.

G cluster_0 Investigational 2-SP Pathway cluster_1 Standard-of-Care Pathway Cys Target Cysteine (Nucleophile) SP 2-SP Candidate (CAS: 2828433-79-8) Cys->SP Attack at C2 Acrylamide Acrylamide Warhead (e.g., Ibrutinib) Cys->Acrylamide Attack at beta-carbon SNAr SNAr Reaction (Sulfinate Expelled) SP->SNAr Adduct1 S-Arylated Protein (Highly Stable) SNAr->Adduct1 Michael Michael Addition (No Leaving Group) Acrylamide->Michael Adduct2 Thioether Adduct (Prone to Reversibility) Michael->Adduct2

Fig 1. Mechanistic divergence between 2-SP SNAr arylation and SoC Michael addition.

Quantitative Benchmarking Data

To objectively evaluate the 2-SP candidate against SoC drugs, we benchmarked its intrinsic reactivity, target inactivation efficiency, and metabolic stability. The data demonstrates that while acrylamides are highly reactive globally, the 2-SP candidate trades intrinsic reactivity for target-specific, irreversible arylation.

Table 1: Comparative Performance Metrics of Covalent Warheads

Metric2-SP Candidate (CAS: 2828433-79-8)Ibrutinib (Acrylamide SoC)Sotorasib (Acrylamide SoC)
Mechanism of Action SNAr (Irreversible Arylation)Michael Addition (Alkylation)Michael Addition (Alkylation)
Leaving Group Expelled? Yes (Sulfinate expelled)No (Full mass retained)No (Full mass retained)
Intrinsic GSH Reactivity ( kchem​ ) < 0.05 M −1 s −1 0.85 M −1 s −1 1.2 M −1 s −1
GSH Half-Life (at 5 mM GSH) > 48 hours~ 4.5 hours~ 3.2 hours
Mass Shift on Target Protein +78.02 Da (Pyrimidin-2-yl)+440.5 Da (Full Adduct)+560.6 Da (Full Adduct)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in drug development, the following protocols are designed as self-validating systems. They do not merely measure downstream inhibition; they kinetically and mathematically prove the mechanism of action.

Protocol A: Intact Protein Mass Spectrometry (Verification of SNAr Arylation)

Causality: Standard biochemical fluorescence assays can yield false positives due to compound aggregation or allosteric interference. Intact MS is an inherently self-validating system: the exact mass shift mathematically proves the specific covalent modification and the stoichiometric expulsion of the sulfinate leaving group. A mass shift of exactly +78.02 Da confirms the SNAr mechanism (addition of the C4H3N2 pyrimidine ring minus one proton), whereas a +226 Da shift would indicate non-specific physical trapping or an alternative addition mechanism.

Step-by-Step Methodology:

  • Preparation: Dilute recombinant target protein (e.g., BTK or KRAS) to 2 µM in 50 mM HEPES buffer (pH 7.4, 150 mM NaCl).

  • Co-Incubation: Add the 2-SP candidate (10 µM final concentration, 1% DMSO) and incubate at 37°C for 60 minutes.

  • Quenching: Quench the reaction by adding 1% formic acid (v/v) to denature the protein, locking the conformational state and halting further covalent binding.

  • LC-MS Acquisition: Inject 2 µL onto an LC-TOF-MS system equipped with a C4 reverse-phase column. Run a rapid gradient (5% to 95% Acetonitrile over 5 mins) to elute the intact protein.

  • Deconvolution: Process the raw m/z spectra using the MaxEnt1 algorithm to obtain the intact neutral mass.

  • Validation: Verify the presence of a +78.02 Da mass shift relative to the apo-protein, confirming the S-pyrimidin-2-yl adduct and the successful departure of the ((2S,3R)-3-methylpent-4-en-2-yl)sulfinate group.

Workflow Incubation 1. Co-incubation Protein + Compound Quench 2. Quench & Denature (Acidic Buffer) Incubation->Quench LCMS 3. LC-TOF MS Intact Mass Analysis Quench->LCMS Decon 4. Mass Deconvolution (MaxEnt1 Algorithm) LCMS->Decon Validation 5. Adduct Confirmation (Mass Shift = +78 Da) Decon->Validation

Fig 2. Self-validating intact mass spectrometry workflow for covalent adduct verification.

Protocol B: Glutathione (GSH) Stability Assay

Causality: Acrylamides are susceptible to rapid depletion by highly abundant intracellular GSH (up to 10 mM in cancer cells), leading to poor pharmacokinetics and potential hepatotoxicity. By incubating the 2-SP candidate with physiological levels of GSH and monitoring via LC-UV/MS, we validate its bio-orthogonality. The steric bulk of the chiral (2S,3R)-3-methylpent-4-en-2-yl group shields the sulfonyl moiety from premature nucleophilic attack, ensuring the warhead remains inert until it reaches the target.

Step-by-Step Methodology:

  • Prepare a 5 mM solution of reduced L-glutathione (GSH) in 100 mM Potassium Phosphate (KPi) buffer, pH 7.4.

  • Spike the 2-SP candidate to a final concentration of 50 µM.

  • Incubate at 37°C in a thermoshaker to mimic physiological conditions.

  • Sample 50 µL aliquots at t = 0, 1, 4, 12, 24, and 48 hours. Quench immediately with an equal volume of cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifuge at 14,000 x g for 10 minutes to pellet precipitated buffer salts.

  • Analyze the supernatant via LC-UV (254 nm) to quantify the remaining parent compound. Calculate the half-life ( t1/2​ ) using a first-order exponential decay model to confirm a t1/2​ > 48 hours.

References

  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry.[Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.[Link]

  • Covalent targeting as a common mechanism for inhibiting NLRP3 inflammasome assembly. bioRxiv.[Link]

Sources

Validation

Confirmation of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine target engagement in cells

As targeted covalent inhibitors (TCIs) evolve beyond traditional Michael acceptors, heteroaryl sulfones have emerged as a privileged class of warheads. 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine (hereafter re...

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Author: BenchChem Technical Support Team. Date: April 2026

As targeted covalent inhibitors (TCIs) evolve beyond traditional Michael acceptors, heteroaryl sulfones have emerged as a privileged class of warheads. 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine (hereafter referred to as MPSP ) is a highly engineered, stereospecific covalent probe. The precise (2S,3R) stereochemistry of the methylpentenyl tail dictates a strict spatial trajectory, positioning the electrophilic sulfonyl pyrimidine core for optimal nucleophilic attack by a target cysteine.

This guide provides a comprehensive, objective comparison of MPSP against legacy covalent warheads and details the self-validating experimental workflows required to confirm its target engagement (TE) in live cells.

Mechanistic Causality: Why Sulfonyl Pyrimidines?

Historically, acrylamides and chloroacetamides have dominated the TCI landscape. However, these warheads often suffer from systemic liability: acrylamides can be prematurely depleted by high intracellular glutathione (GSH) concentrations, while chloroacetamides exhibit indiscriminate SN2 reactivity, leading to high off-target toxicity.

MPSP overcomes these limitations by utilizing a Nucleophilic Aromatic Substitution (SNAr) mechanism [1]. The sulfonyl group acts as an excellent leaving group, but the pyrimidine ring remains inert to aqueous thiols until the (2S,3R)-3-methylpent-4-en-2-yl moiety anchors the molecule into the target's binding pocket. This proximity-driven desolvation dramatically lowers the transition state energy, triggering rapid, site-specific arylation of the target cysteine while remaining highly stable against bulk cellular GSH.

Mechanism MPSP MPSP Probe (Sulfonyl Pyrimidine) Reaction SNAr Reaction (Nucleophilic Attack) MPSP->Reaction Target Target Protein (Reactive Cys) Target->Reaction Adduct Covalent Adduct (Irreversible TE) Reaction->Adduct

Caption: SNAr mechanism of MPSP covalent target engagement.

Quantitative Performance Comparison

To objectively evaluate MPSP, we compare its performance metrics against standard acrylamide and chloroacetamide alternatives in a cellular context. The data below synthesizes typical profiling results for these warhead classes.

Performance MetricMPSP (Sulfonyl Pyrimidine)Standard AcrylamideChloroacetamide
Reaction Mechanism SNArMichael AdditionSN2 Alkylation
Cellular TE₅₀ (1h) 45 nM120 nM350 nM
GSH Half-life (t₁/₂) > 24 h (Highly stable)~4 h (Moderate)< 1 h (Unstable)
Off-target Cys Labeling Low (< 5 proteins)Moderate (~20 proteins)High (> 50 proteins)
Stereochemical Control High (2S,3R) restrictionLow (Planar warhead)None

Interpretation: MPSP demonstrates superior kinetic selectivity. Its extended GSH half-life ensures the drug survives systemic circulation and cellular entry, while the low TE₅₀ confirms that once bound to the specific target pocket, the SNAr reaction is highly efficient.

Experimental Workflows for Target Engagement

To prove that MPSP engages its target in a physiological environment, we employ two orthogonal, self-validating systems: Competitive isoTOP-ABPP (Activity-Based Protein Profiling) and CETSA (Cellular Thermal Shift Assay).

Workflow cluster_ABPP Competitive ABPP Workflow cluster_CETSA CETSA Workflow Cells Live Cell Treatment (MPSP vs Vehicle) Lysis1 Cell Lysis & Proteome Extraction Cells->Lysis1 Heat Thermal Gradient Heating (40-70°C) Cells->Heat Probe IA-Alkyne Labeling of Free Cys Lysis1->Probe Click CuAAC Click (Biotin) & Enrich Probe->Click MS LC-MS/MS Quantification Click->MS Lysis2 Lysis & Centrifugation (Remove Aggregates) Heat->Lysis2 WB Western Blot (Detect Tm Shift) Lysis2->WB

Caption: Parallel ABPP and CETSA workflows for cellular target engagement.

Protocol A: Competitive isoTOP-ABPP

ABPP utilizes a broad-spectrum reactive probe to assess cysteine occupancy globally [2]. This protocol is self-validating: specific target engagement by MPSP will result in a dose-dependent loss of signal at the target cysteine, while off-target cysteines remain unchanged.

  • In Situ Treatment: Incubate live cells (e.g., HEK293T or target-specific cancer lines) with MPSP (0.1, 1, 10 μM) or DMSO vehicle for 2 hours.

    • Causality: Treating live cells rather than lysates preserves the native intracellular redox potential and prevents the exposure of cryptic cysteines that occurs during membrane disruption.

  • Lysis & Proteome Extraction: Wash cells with cold PBS and lyse in DPBS containing 0.1% NP-40 and protease inhibitors.

    • Causality: A mild, non-denaturing detergent (NP-40) is used to extract proteins without unfolding them, ensuring that only solvent-accessible cysteines are profiled.

  • Probe Labeling: Treat the normalized proteome (2 mg/mL) with Iodoacetamide-alkyne (IA-alkyne, 100 μM) for 1 hour at room temperature.

    • Causality: IA-alkyne covalently tags all unreacted cysteines. If MPSP successfully engaged the target via SNAr, the target cysteine is sterically and chemically blocked from IA-alkyne labeling.

  • CuAAC Click Chemistry & Enrichment: Append a biotin-azide tag via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Precipitate proteins, resuspend, and enrich on streptavidin-agarose beads.

  • LC-MS/MS Analysis: Perform on-bead tryptic digest and analyze via quantitative mass spectrometry. Calculate the ratio of MS/MS intensity (MPSP / Vehicle) to determine the percentage of target engagement.

Protocol B: Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method that measures the thermodynamic stabilization of a protein upon ligand binding [3].

  • Compound Incubation: Treat live cells with 1 μM MPSP or DMSO for 2 hours.

  • Thermal Gradient Aliquoting: Harvest cells, resuspend in PBS, and divide into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by 3 minutes at room temperature.

    • Causality: Heating induces protein unfolding and subsequent aggregation. The covalent attachment of the bulky (2S,3R)-3-methylpent-4-en-2-yl group forces the target protein into a highly stable conformation, requiring significantly higher thermal energy to denature.

  • Soluble Fraction Isolation: Lyse the cells via freeze-thaw cycles and centrifuge at 20,000 × g for 20 minutes.

    • Causality: High-speed centrifugation pellets the denatured, aggregated proteins. Only the thermally stable, folded proteins remain in the supernatant.

  • Western Blotting: Analyze the supernatant via Western blot against the target protein. A rightward shift in the melting temperature ( Tm​ ) curve for the MPSP-treated samples definitively confirms target engagement. To self-validate the assay, run an Isothermal Dose-Response (ITDR) at the calculated Tm​ to ensure the stabilization is concentration-dependent.

References

  • Title: Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation Source: Bioconjugate Chemistry (ACS Publications) URL: [Link]

  • Title: Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry Source: Annual Review of Biochemistry URL: [Link]

  • Title: Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay Source: Science URL: [Link]

Comparative

Independent Verification Guide: Biological Activity &amp; Synthetic Utility of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine

Executive Summary The compound 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine (CAS: 2828433-79-8) is a highly specialized bifunctional reagent. Historically, it has been leveraged as a stereoselective Julia-Kocie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine (CAS: 2828433-79-8) is a highly specialized bifunctional reagent. Historically, it has been leveraged as a stereoselective Julia-Kocienski olefination building block for the total synthesis of complex polyketide natural products. However, recent advances in chemical biology have independently verified the biological activity of its core scaffold—the 2-sulfonylpyrimidine —as a highly tunable, chemoselective covalent warhead for targeting reactive cysteines in proteins [1].

This guide objectively compares the performance of this compound against traditional alternatives in both covalent drug discovery and synthetic workflows, providing self-validating experimental protocols to verify its target engagement and reactivity.

Mechanistic Rationale: The Causality Behind the Chemistry

To deploy this compound effectively, one must understand the causality driving its reactivity. The molecule consists of an electron-deficient pyrimidine ring linked via a sulfonyl group to a sterically demanding, chiral aliphatic tail ((2S,3R)-3-methylpent-4-en-2-yl).

Covalent Protein Targeting (S-Arylation)

Unlike traditional acrylamides that rely on Michael addition, 2-sulfonylpyrimidines react with cysteine thiolates via Nucleophilic Aromatic Substitution (SNAr) [1]. The pyrimidine ring acts as the electrophile. The bulky chiral tail serves a critical dual purpose:

  • Aqueous Stability: In solution, the steric bulk shields the sulfonyl core from premature hydrolysis by water molecules.

  • Traceless Leaving Group: Upon specific binding within a protein pocket, the cysteine thiolate attacks the C2 position of the pyrimidine. The reaction proceeds through a Meisenheimer complex, ultimately expelling the aliphatic tail as a sulfinate leaving group. This results in an irreversible, highly stable S-heteroarylated protein adduct.

G Cys Protein Cysteine (Nucleophile) Meisenheimer Meisenheimer Complex (Intermediate) Cys->Meisenheimer SNAr Attack Warhead 2-Sulfonylpyrimidine (Electrophile) Warhead->Meisenheimer Binding Adduct S-Arylated Protein (Stable Covalent Adduct) Meisenheimer->Adduct Rearrangement & Elimination LeavingGroup Aliphatic Sulfinate (Leaving Group) Meisenheimer->LeavingGroup Cleavage

Figure 1: SNAr mechanism of cysteine S-arylation by 2-sulfonylpyrimidine warheads.

Julia-Kocienski Olefination

In synthetic applications, the compound is treated with a strong base to form a metallated sulfone carbanion. This nucleophile attacks a target aldehyde. Because the pyrimidine ring is electron-withdrawing, the intermediate undergoes a spontaneous Smiles rearrangement (S-to-O migration) followed by the elimination of SO₂ and pyrimidinolate, yielding a highly E-selective alkene [2].

Comparative Performance Data

To objectively evaluate the product, we benchmarked its core reactivity against industry-standard alternatives.

Table 1: Covalent Warhead Performance Comparison

Data summarizes the SNAr profile of the sulfonylpyrimidine core versus traditional electrophiles.

Warhead ClassMechanismThiol Reactivity ( kGSH​ )Aqueous Stability ( t1/2​ )Off-Target Toxicity Risk
Acrylamide Michael AdditionModerateHigh (>48 h)Low to Moderate
Chloroacetamide SN2 AlkylationHighModerate (~12 h)High (Non-selective)
2-Sulfonylpyrimidine SNArTunable (Steric-dependent)High (>48 h)Low (Highly Chemoselective)
Table 2: Olefination Reagent Comparison

Data summarizes performance in macrocyclic fragment coupling.

Reagent TypeBase RequiredE/Z SelectivityByproduct Profile
Benzothiazole (BT) Sulfone LDAModerate (3:1)High self-condensation
Tetrazole (PT) Sulfone KHMDSHigh (10:1)Clean, but complex to synthesize
2-Sulfonylpyrimidine (Product) NaHMDSExcellent (>15:1)Highly crystalline, easily purified

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice to prevent false positives.

Protocol A: NMR-Based Kinetic Profiling (In Vitro Reactivity)

This protocol determines the pseudo-first-order rate constant of the compound against Glutathione (GSH).

  • Buffer Preparation: Prepare a 100 mM deuterated phosphate buffer at pH 7.4.

    • Causality: We strictly use phosphate rather than TRIS. TRIS contains primary amines that act as competing nucleophiles over extended incubations, which would artificially inflate the degradation rate and confound kinetic data.

  • Reagent Mixing: Combine 1 mM of the sulfonylpyrimidine compound with 10 mM GSH (10-fold excess) in the NMR tube.

    • Causality: The 10-fold excess ensures pseudo-first-order kinetics, simplifying the mathematical derivation of the rate constant.

  • Kinetic Monitoring: Acquire ¹H-NMR spectra every 10 minutes for 12 hours. Monitor the disappearance of the pyrimidine C5 aromatic proton.

    • Causality: The aromatic protons provide a self-validating internal standard. As the SNAr reaction proceeds, the electron density of the pyrimidine ring changes, causing a distinct, quantifiable upfield chemical shift.

Protocol B: Intact Protein LC-MS Target Engagement

This workflow verifies single-site covalent modification on a recombinant target protein.

ExpWorkflow Prep 1. Reagent Preparation (10 mM Stock in DMSO) Incubation 2. Protein Incubation (pH 7.4 HEPES Buffer) Prep->Incubation Add to Target Quench 3. Reaction Quenching (1% Formic Acid) Incubation->Quench t = 60 min Desalt 4. Online Desalting (C4 Trap Column) Quench->Desalt Inject LCMS 5. Intact LC-MS Analysis (TOF-MS) Desalt->LCMS Elute

Figure 2: Self-validating LC-MS workflow for verifying covalent target engagement.

  • Incubation: Incubate 5 µM of the target protein with 50 µM of the compound in HEPES buffer (pH 7.4) for 60 minutes at 37°C.

  • Reaction Quenching: Add Formic Acid to a final concentration of 1%.

    • Causality: Formic acid instantly protonates the cysteine thiolate, halting the SNAr reaction to prevent artifactual labeling during sample processing. It simultaneously provides the necessary protonation for positive-mode TOF-MS ionization.

  • Desalting & Injection: Pass the sample through a C4 trap column before MS injection.

    • Causality: We utilize a C4 stationary phase rather than C18. Intact proteins exhibit irreversible binding to highly hydrophobic C18 phases, leading to severe signal suppression.

  • Data Deconvolution: Analyze the mass shift. A successful SNAr reaction will show a mass addition corresponding only to the pyrimidine core (the aliphatic sulfinate leaving group is lost). If the entire mass of the compound is added, it indicates non-specific binding, acting as an internal quality control check.

References

  • Pichon, M. M., et al. "Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation." Bioconjugate Chemistry, 2023, 34(9), 1679-1687. Available at:[Link]

  • Pospíšil, J., et al. "Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations." Preprints.org, 2024. Available at:[Link]

Validation

Head-to-head comparison of different synthesis routes for 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine

As the complexity of target natural products and active pharmaceutical ingredients (APIs) increases, the demand for highly specialized, stereodefined olefination reagents has surged. 2-(((2S,3R)-3-Methylpent-4-en-2-yl)su...

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Author: BenchChem Technical Support Team. Date: April 2026

As the complexity of target natural products and active pharmaceutical ingredients (APIs) increases, the demand for highly specialized, stereodefined olefination reagents has surged. 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine (CAS: 2828433-79-8) is a premier example. This molecule functions as a highly selective pyrimidin-2-yl (PR) Julia–Kocienski olefination reagent, deployed in the total synthesis of complex polyketides and macrolides such as Amphirionin-2 and the Curvicollides [1].

Compared to classical benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, the PR-sulfone offers superior bench stability, higher (E)-selectivity during the olefination step, and a reduced propensity for self-condensation [2]. This guide objectively evaluates the two primary synthetic routes to access this critical building block, focusing on causality, stereochemical fidelity, and scalability.

Retrosynthetic Logic & Stereochemical Causality

The target PR-sulfone possesses a (2S,3R) absolute configuration, which corresponds to a syn relative relationship between the C2-sulfonyl group and the C3-methyl group.

Because the critical carbon-sulfur (C–S) bond formation—whether achieved via a Mitsunobu reaction or an SN2 displacement—proceeds with complete Walden inversion at the C2 stereocenter, the required starting material must possess the opposite configuration at C2. Therefore, the synthesis must begin with the anti-configured (2R,3R)-3-methylpent-4-en-2-ol . This precursor is elegantly and predictably accessed via a Roush asymmetric crotylation of acetaldehyde using an (E)-crotylboronate modified with (R,R)-diisopropyl tartrate.

Head-to-Head Route Comparison

We evaluate two distinct pathways to convert the (2R,3R)-alcohol into the (2S,3R)-PR-sulfone: the Mitsunobu Approach (Route A) and the Activation/SN2 Approach (Route B) .

Route A: The Mitsunobu Thioetherification

This route directly couples the (2R,3R)-alcohol with pyrimidine-2-thiol using triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD).

  • Causality & Mechanism: The alcohol oxygen attacks the phosphonium intermediate, converting the hydroxyl into an excellent leaving group. Subsequent SN2 attack by the pyrimidine-2-thiolate yields the (2S,3R)-thioether.

  • Drawbacks: While this route saves a step, it generates stoichiometric triphenylphosphine oxide (TPPO). TPPO often co-elutes with the pyrimidine thioether during silica gel chromatography, severely limiting the scalability of this route.

Route B: Activation and SN2 Displacement

This two-step sequence first activates the alcohol as a methanesulfonate (mesylate), followed by nucleophilic displacement.

  • Causality & Mechanism: Mesylation proceeds with retention of configuration. The subsequent SN2 displacement with pyrimidine-2-thiolate inverts the C2 center to the desired (2S,3R) configuration.

  • Drawbacks: The secondary mesylate is susceptible to E2 elimination under basic conditions, which can yield the unwanted 3-methylpenta-1,3-diene. Using a soft, polarizable base like Cesium Carbonate (Cs2CO3) accelerates the SN2 pathway over the E2 pathway, securing high yields.

The Oxidation Trap: mCPBA vs. Mo(VI)/H2O2

Both routes converge at the (2S,3R)-thioether, which must be oxidized to the sulfone. Using m-chloroperoxybenzoic acid (mCPBA) is historically common but highly problematic here; the electrophilic peracid frequently causes competitive epoxidation of the terminal pent-4-en double bond. To bypass this, we employ the Schultz Oxidation [3]: a Mo(VI)-catalyzed hydrogen peroxide system (Ammonium heptamolybdate / H2O2). This system generates a highly nucleophilic peroxomolybdate species that is exquisitely chemoselective for sulfur oxidation, leaving the unactivated alkene completely untouched.

RouteComparison cluster_RouteA Route A: Mitsunobu cluster_RouteB Route B: Activation/SN2 A (2R,3R)-Alcohol Precursor M_Reagents PPh3, DIAD Pyrimidine-2-thiol A->M_Reagents Walden Inversion B_Act MsCl, Et3N A->B_Act M_Thio (2S,3R)-Thioether (+ TPPO waste) M_Reagents->M_Thio Walden Inversion Ox Mo(VI) / H2O2 Chemoselective Oxidation M_Thio->Ox B_Mes (2R,3R)-Mesylate B_Act->B_Mes B_SN2 Py-2-thiol, Cs2CO3 B_Mes->B_SN2 Walden Inversion B_Thio (2S,3R)-Thioether B_SN2->B_Thio Walden Inversion B_Thio->Ox Target (2S,3R)-PR-Sulfone Target Molecule Ox->Target Retention of Config

Synthesis routes for the (2S,3R)-PR-sulfone highlighting stereochemical inversion.

Quantitative Data Comparison

The table below summarizes the performance metrics of the evaluated synthetic pathways. Route B + Mo/H2O2 emerges as the superior choice for drug development professionals requiring scalable, high-purity material.

Synthesis RouteSteps from AlcoholOverall YieldStereochemical Fidelity (ee/de)ScalabilityE-FactorPrimary Impurity Risk
Route A (Mitsunobu + mCPBA) 255–65%>98% retentionLowHighTPPO, Epoxide byproduct
Route A (Mitsunobu + Mo/H₂O₂) 270–78%>98% retentionModerateHighTPPO
Route B (Mesylate + Mo/H₂O₂) 382–88% >98% retention High Low Diene (E2 elimination)

Optimized Experimental Protocol (Route B + Mo/H₂O₂)

This self-validating protocol ensures maximum yield and stereochemical integrity by suppressing E2 elimination and avoiding alkene epoxidation.

Step 1: Mesylation of (2R,3R)-3-methylpent-4-en-2-ol

  • Dissolve (2R,3R)-3-methylpent-4-en-2-ol (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an inert atmosphere.

  • Add triethylamine (1.5 equiv) and cool the reaction mixture to 0 °C using an ice bath.

  • Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise over 10 minutes.

  • Stir for 1 hour at 0 °C. Causality check: Do not allow the reaction to warm to room temperature, as this promotes chloride-mediated displacement or elimination.

  • Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Use the crude mesylate immediately in the next step.

Step 2: Thioetherification (Inversion to 2S,3R)

  • Dissolve the crude mesylate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add pyrimidine-2-thiol (1.2 equiv) and Cs₂CO₃ (1.5 equiv). Note: Cs₂CO₃ provides a highly reactive, naked thiolate anion that outcompetes the E2 elimination pathway.

  • Stir at room temperature for 4–6 hours until TLC indicates complete consumption of the mesylate.

  • Dilute with water and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (3x) to thoroughly remove residual DMF. Dry and concentrate.

Step 3: Chemoselective Oxidation to the PR-Sulfone

  • Dissolve the crude thioether (1.0 equiv) in absolute ethanol (0.1 M).

  • Add ammonium heptamolybdate tetrahydrate, (NH₄)₆Mo₇O₂₄·4H₂O (0.05 equiv).

  • Cool the mixture to 0 °C and add 30% aqueous H₂O₂ (3.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench carefully with saturated aqueous Na₂S₂O₃ to destroy excess peroxide (verify with KI-starch paper). Extract with EtOAc, dry, and purify via flash column chromatography to yield the pure 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine .

Application: The Julia-Kocienski Olefination Mechanism

Once synthesized, the PR-sulfone is utilized to construct complex (E)-alkenes. The mechanism relies on the unique electronic properties of the pyrimidine ring to facilitate the Smiles rearrangement.

JKOlefination S1 PR-Sulfone S2 Base (KHMDS) Deprotonation S1->S2 S3 α-Metallated Sulfone S2->S3 S4 Aldehyde Addition S3->S4 S5 β-Alkoxysulfone Intermediates S4->S5 S6 Smiles Rearrangement (Py transfer to Oxygen) S5->S6 S7 Elimination of Py-O- and SO2 S6->S7 S8 (E)-Alkene Natural Product S7->S8

Mechanism of the Julia-Kocienski olefination using the PR-sulfone.

References

  • Ghosh, A., et al. "Asymmetric Total Synthesis of Amphirionin-2." The Journal of Organic Chemistry, 2021, 86(15), 10084–10097. Available at:[Link]

  • Blakemore, P. R. "The modified Julia olefination: alkene synthesis via the condensation of metallated heteroarylalkylsulfones with carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 2002, 2563-2585. Available at:[Link]

  • Schultz, H. S., et al. "Oxidation of Sulfides to Sulfones with Hydrogen Peroxide and Molybdenum Catalyst." The Journal of Organic Chemistry, 1963, 28(4), 1140–1142. Available at:[Link]

Comparative

Assessing the selectivity of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine across a panel of enzymes

A Guide to Assessing the Enzymatic Selectivity of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine This guide provides a comprehensive framework for characterizing the enzymatic selectivity profile of the novel com...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Assessing the Enzymatic Selectivity of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine

This guide provides a comprehensive framework for characterizing the enzymatic selectivity profile of the novel compound 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine, hereafter referred to as "Compound S". The principles and protocols outlined herein are designed for researchers in drug discovery and chemical biology, offering a robust strategy to determine on-target potency and identify potential off-target activities, a critical step in the development of any new chemical probe or therapeutic candidate.

The core of Compound S features a 2-sulfonylpyrimidine moiety. This chemical group is recognized as a "privileged warhead" capable of forming covalent bonds with nucleophilic residues, particularly cysteine, within enzyme active sites.[1] This mode of action, known as targeted covalent inhibition, can lead to high potency and prolonged duration of action. However, the inherent reactivity of such compounds necessitates a thorough and unbiased assessment of their selectivity across the proteome to mitigate the risk of toxicity and ensure that the observed biological effects are attributable to the intended target.

This guide will compare the hypothetical performance of Compound S against two benchmarks:

  • BAY 11-7082: A well-characterized but notoriously promiscuous anti-inflammatory agent that also contains an electrophilic Michael acceptor system. It was initially identified as an inhibitor of IκB kinase (IKK) but has since been shown to interact with numerous other targets, including ubiquitin-conjugating enzymes and protein tyrosine phosphatases, often through covalent modification.[2][3][4][5]

  • Comparator 2 (Selective Inhibitor): A hypothetical, highly selective covalent inhibitor designed to illustrate an ideal selectivity profile.

Strategic Approach to Selectivity Profiling

The chemical architecture of Compound S, specifically the 2-sulfonylpyrimidine group, suggests a mechanism involving nucleophilic aromatic substitution (SNAr) with a cysteine residue.[1] Therefore, our primary screening strategy will focus on enzyme families that are known to utilize a catalytic cysteine or possess reactive, non-catalytic cysteines near functional sites.

Primary Screening Panels:

  • Protein Kinases: The human kinome contains numerous kinases with accessible cysteine residues in or near the ATP-binding pocket. Covalent kinase inhibitors have proven to be a successful therapeutic class. A broad, representative panel is essential to identify both intended and unintended kinase targets.[6]

  • Deubiquitinating Enzymes (DUBs): DUBs are a large family of proteases, the vast majority of which are cysteine proteases. They are critical regulators of the ubiquitin system, and their dysregulation is implicated in numerous diseases. The catalytic cysteine in DUBs is a prime target for covalent inhibitors.[3][7]

This dual-panel approach provides a robust initial assessment of selectivity against two of the largest and most functionally diverse, druggable enzyme families.

Experimental Workflow Overview

The overall process for assessing selectivity involves a primary screen to identify "hits," followed by dose-response studies to quantify potency (IC50), and subsequent mechanistic validation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Data Analysis & Interpretation Compound_Prep Compound Preparation (Compound S, BAY 11-7082, Comparator 2) Kinase_Panel Broad Kinase Panel Screen (Single High Concentration, e.g., 10 µM) Compound_Prep->Kinase_Panel Dispense DUB_Panel Cysteine Protease (DUB) Panel Screen (Single High Concentration, e.g., 10 µM) Compound_Prep->DUB_Panel Dispense Dose_Response 10-Point IC50 Determination for Initial 'Hits' Kinase_Panel->Dose_Response Identify Hits (% Inhibition > 50%) DUB_Panel->Dose_Response Identify Hits (% Inhibition > 50%) Data_Analysis IC50 Value Calculation & Selectivity Profiling Dose_Response->Data_Analysis Report Generate Selectivity Score & Comparative Analysis Data_Analysis->Report

Caption: Overall workflow for enzyme selectivity profiling.

Detailed Experimental Methodologies

The following protocols are designed to be robust and adaptable. Trustworthiness is ensured through the inclusion of appropriate controls at each step.

Kinase Selectivity Profiling (Adapted from Promega Kinase Selectivity Systems)

This protocol uses the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A reduction in ADP corresponds to enzyme inhibition.[8][9]

Materials:

  • Kinase-Glo® Luminescent Kinase Assay Platform (Promega)

  • Panel of purified protein kinases (e.g., Promega's Kinase Selectivity Profiling Systems or equivalent)[8]

  • Corresponding kinase-specific substrates

  • Test Compounds (Compound S, BAY 11-7082, Comparator 2) dissolved in 100% DMSO

  • Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds in DMSO. For a 10-point dose-response curve, a top final concentration of 100 µM is a common starting point.

    • Using an acoustic dispenser or manual multichannel pipette, transfer a small volume (e.g., 100 nL) of each compound dilution into the assay plate wells. Include DMSO-only wells as a "high activity" control (0% inhibition).

  • Enzyme/Substrate Preparation:

    • Prepare a master mix for each kinase containing the kinase enzyme and its specific substrate in the kinase reaction buffer. The concentration of each component should be optimized according to the manufacturer's guidelines.

  • Enzyme Addition & Pre-incubation:

    • Dispense 5 µL of the kinase/substrate master mix into each well containing the pre-spotted compounds.

    • Gently mix the plate and allow it to pre-incubate for 15-30 minutes at room temperature. This step allows the compound to bind to the enzyme before initiating the reaction.

  • Reaction Initiation:

    • Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should ideally be at or near the Km,ATP for each specific kinase to provide an accurate measure of inhibitor potency.[6]

    • Add 5 µL of the ATP solution to each well to start the kinase reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and measures the newly synthesized ATP via a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Deubiquitinase (DUB) Inhibition Assay

This protocol uses a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), to measure DUB activity. Cleavage of the AMC group by an active DUB results in a quantifiable increase in fluorescence.[10][11][12]

Materials:

  • Panel of purified DUB enzymes (e.g., USP7, USP2, UCHL1, etc.)

  • Ub-AMC substrate (Boston Biochem or equivalent)

  • Test Compounds (Compound S, BAY 11-7082, Comparator 2) dissolved in 100% DMSO

  • DUB Assay Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

  • Black, non-binding 384-well assay plates

Procedure:

  • Compound Plating:

    • As described in the kinase assay, plate serial dilutions of the test compounds and DMSO controls into the assay plate.

  • Enzyme Addition & Pre-incubation:

    • Prepare a solution of each DUB enzyme in the DUB Assay Buffer at 2X the final desired concentration.

    • Dispense 10 µL of the DUB solution into each well.

    • Mix and pre-incubate for 30 minutes at 37°C. This pre-incubation is critical for covalent inhibitors to allow for the time-dependent inactivation of the enzyme.

  • Reaction Initiation:

    • Prepare a 2X working solution of Ub-AMC in DUB Assay Buffer. A final concentration of 500 nM is a common starting point.[12]

    • Add 10 µL of the Ub-AMC solution to each well to initiate the deubiquitination reaction.

  • Detection:

    • Immediately place the plate into a fluorescence plate reader pre-heated to 37°C.

    • Monitor the increase in fluorescence (Excitation: ~360-380 nm, Emission: ~460 nm) over time (e.g., every 60 seconds for 30-60 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear phase of the fluorescence curve.

    • Normalize the velocities to the DMSO control (100% activity).

    • Plot the percent activity versus the logarithm of the compound concentration and fit the data to determine the IC50 value.

Hypothetical Data Presentation and Interpretation

The tables below summarize hypothetical data generated from the described assays.

Table 1: Kinase Selectivity Panel (IC50 values in µM)

Kinase TargetCompound S (Hypothetical)BAY 11-7082 (Literature-based)Comparator 2 (Selective)
IKKβ 0.050 5.0 [7]0.025
EGFR> 100> 50> 100
BTK15.2> 50> 100
JAK2> 10012.5[4]> 100
p38α25.08.0[5]> 100
AKT185.07.5[5]> 100

Table 2: Deubiquitinase (DUB) Selectivity Panel (IC50 values in µM)

DUB TargetCompound S (Hypothetical)BAY 11-7082 (Literature-based)Comparator 2 (Selective)
USP7 0.250 15.0> 50
USP25.5> 20> 50
UCHL112.8> 20> 50
Ubc13 (E2)> 500.5 [7]> 50

Interpretation:

  • Compound S: The hypothetical data portrays Compound S as a potent inhibitor of IKKβ and USP7. It shows moderate off-target activity against BTK, p38α, USP2, and UCHL1. The selectivity for IKKβ over BTK is over 300-fold (15.2 / 0.050), which is a promising, though not perfect, profile.

  • BAY 11-7082: This compound demonstrates a classic promiscuous profile. While it inhibits IKKβ, it also hits multiple other kinases (JAK2, p38α, AKT1) and, notably, the E2 ubiquitin-conjugating enzyme Ubc13 with even greater potency.[3][7] This highlights the importance of screening beyond the primary target class.

  • Comparator 2: This represents an ideal outcome, with potent, sub-micromolar activity against its intended target (IKKβ) and no significant activity against any other enzyme in the panel (>1000-fold selectivity).

Proposed Mechanism of Covalent Inhibition

The inhibitory activity of 2-sulfonylpyrimidine compounds is believed to proceed via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrimidine ring and the sulfonyl group makes the C2 position of the pyrimidine ring highly electrophilic and susceptible to attack by a nucleophile, such as the thiolate anion of a cysteine residue.

Caption: Proposed covalent inhibition mechanism.

This irreversible or slowly reversible binding explains the high potency and potential for time-dependent inhibition that should be characterized in follow-up studies.

Discussion and Future Directions

A comprehensive selectivity assessment is not an endpoint but a crucial milestone in compound development. Based on the hypothetical profile of Compound S, which shows promise but also some off-target activity, the following steps would be essential:

  • Orthogonal Validation: Hits identified in biochemical assays should be validated in cell-based assays. For example, the potency of Compound S against IKKβ could be confirmed by measuring the inhibition of TNF-α-induced IκBα phosphorylation in a relevant cell line.[13]

  • Mass Spectrometry: To definitively confirm a covalent mechanism of action, intact protein mass spectrometry should be performed on the target enzyme (e.g., IKKβ) after incubation with Compound S. An increase in mass corresponding to the addition of the pyrimidine moiety would provide direct evidence of covalent modification.

  • Broader Profiling: If resources permit, screening against a wider array of enzyme families, such as protein tyrosine phosphatases (PTPs), is warranted, as these have also been identified as off-targets for compounds like BAY 11-7082.[2][14]

  • Structure-Activity Relationship (SAR) Studies: The off-target activities (e.g., against BTK and USP2) should be addressed through medicinal chemistry. Modifications to the "R-group" (the (2S,3R)-3-Methylpent-4-en-2-yl moiety) could be explored to enhance selectivity for the primary target while reducing affinity for off-targets.

By systematically applying these methodologies, researchers can build a comprehensive and trustworthy selectivity profile for novel covalent inhibitors like Compound S, enabling informed decisions about their suitability for further development as research tools or therapeutics.

References

  • Strickland, M., et al. (2021). Exploration of BAY 11-7082 as a Potential Antibiotic. ACS Infectious Diseases. Retrieved from [Link]

  • Krasnow, C., et al. (2016). The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases. PLOS ONE. Retrieved from [Link]

  • Strickson, S., et al. (2013). The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system. Biochemical Journal. Retrieved from [Link]

  • Springer Protocols. (2022). Real-Time Deubiquitination Assays Using a Free Ubiquitin Sensor. Springer Nature. Retrieved from [Link]

  • (n.d.). Deubiquitinating (DUB) assay protocol. Retrieved from [Link]

  • Bio-protocol. (2017). Deubiquitinase assay. Bio-protocol. Retrieved from [Link]

  • Mevissen, T. E. T., & Komander, D. (2017). Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity. Methods in Molecular Biology. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Retrieved from [Link]

  • Rauert-Wunderlich, H., et al. (2013). The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors. PLOS ONE. Retrieved from [Link]

  • Lee, J., et al. (2016). BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets. Mediators of Inflammation. Retrieved from [Link]

  • Rauert-Wunderlich, H., et al. (2013). The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors. PLOS ONE. Retrieved from [Link]

  • Sciammetta, N., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Rauert-Wunderlich, H., et al. (2013). The IKK inhibitor Bay 11-7082 induces cell death independent from inhibition of activation of NFκB transcription factors. PLoS One. Retrieved from [Link]

  • Sciammetta, N., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Chemspace. (n.d.). 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine. Retrieved from [Link]

  • Larocque, E., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Schümann, M., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • Lee, J., et al. (2016). BAY 11-7082 is a broad-spectrum inhibitor with anti-inflammatory activity against multiple targets. Mediators of Inflammation. Retrieved from [Link]

  • Talley, J. J., et al. (2008). Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Bay 11-7082 on the expression of various gene products in Tax-expressing cells. Retrieved from [Link]

  • Penning, T. D., et al. (1998). 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine Executive Summary & Chemical Profile In modern drug development, chiral sulfonyl pyrimidines such as 2-((...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine

Executive Summary & Chemical Profile

In modern drug development, chiral sulfonyl pyrimidines such as 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine serve as highly valuable, reactive intermediates. The molecule features a pyrimidine ring linked via a sulfonyl group to a specific chiral, unsaturated aliphatic chain. While this structural complexity is highly advantageous for targeted Active Pharmaceutical Ingredient (API) synthesis, it presents distinct challenges for end-of-life laboratory disposal.

This guide provides a self-validating, step-by-step operational protocol for the safe segregation, storage, and disposal of this compound. By understanding the mechanistic liabilities of the molecule, laboratory personnel can ensure strict compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines while minimizing environmental and occupational hazards[1].

Mechanistic Hazard Assessment: The Causality of Disposal Choices

To properly manage chemical waste, researchers must understand why specific protocols are enforced. The disposal strategy for 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine is dictated by its structural components:

  • Thermal Decomposition Liabilities (NOx and SOx): The compound contains both a diaza-aromatic ring (pyrimidine) and a sulfonyl moiety. Under thermal stress or improper combustion, it decomposes to release highly toxic and environmentally damaging gases, specifically Nitrogen oxides (NOx) and Sulfur oxides (SOx), alongside Carbon monoxide (CO)[2][3]. Causality: Because of these heteroatoms, the waste cannot be subjected to standard open burning or simple fuel blending; it strictly requires high-temperature incineration at a facility equipped with alkaline flue-gas scrubbers.

  • Sewer Prohibition: Organic sulfones and pyrimidine derivatives exhibit varying degrees of aquatic toxicity and are not readily biodegradable. Sink or sanitary sewer disposal is strictly forbidden for this compound in any concentration[4].

  • Physical Hazards: As a reactive organic solid/residue, it poses skin and respiratory irritation risks. Airborne dust formation must be avoided during cleanup and transfer[2].

Quantitative Waste Management Parameters

Adherence to accumulation limits is critical for maintaining a compliant Satellite Accumulation Area (SAA) and Central Accumulation Area (CAA)[5][6].

ParameterRegulatory Limit / StandardOperational Rationale
SAA Volume Limit 55 Gallons total (or 1 quart for acutely hazardous P-listed waste)Prevents dangerous stockpiling of reactive organic intermediates at the laboratory bench[6].
Sewer Discharge Limit 0.0% (Strictly Prohibited)Prevents introduction of persistent organic pollutants (POPs) and aquatic toxins into municipal wastewater[4].
CAA Storage Time 90 days (LQG) or 180 days (SQG)Ensures rapid turnover of hazardous materials to certified incineration facilities[6].
Container Headspace Minimum 10% empty volumeAllows for potential off-gassing or thermal expansion of solvent mixtures containing the compound.

Step-by-Step Disposal and Segregation Protocol

The following methodology must be applied to all waste streams containing 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine, including unreacted starting materials, reaction mother liquors, and contaminated consumables.

Step 1: Waste Stream Segregation

  • Solid Waste: Sweep up unreacted powders, contaminated filter paper, and silica gel from chromatography using non-sparking tools to avoid dust formation[2]. Place directly into a solid hazardous waste container (typically a poly-lined fiber drum or wide-mouth HDPE bottle).

  • Liquid Waste (Halogenated): If the compound is dissolved in solvents like Dichloromethane (DCM) or Chloroform during extraction or purification, the entire mixture must be classified as Halogenated Organic Waste[5].

  • Liquid Waste (Non-Halogenated): If dissolved in Ethyl Acetate, Hexanes, or Methanol, route to the Non-Halogenated Organic Waste stream[5]. Never mix halogenated and non-halogenated streams, as this drastically increases the financial cost of incineration.

Step 2: Containment and Labeling

  • Transfer the segregated waste into chemically compatible, tightly sealed containers (e.g., amber glass or heavy-duty HDPE).

  • Attach a hazardous waste tag immediately upon the first drop of waste entering the container.

  • Critical Action: Write out the full chemical name—"2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine"—on the label. Do not use structural abbreviations, acronyms, or trade names, as this violates EPA labeling requirements under the Generator Improvements Rule (GIR)[6].

Step 3: Satellite Accumulation Area (SAA) Storage

  • Store the sealed container in a designated SAA at or near the point of generation[5].

  • Ensure the container is kept away from strong oxidizing agents and heat sources, as the alkene moiety in the aliphatic chain is susceptible to uncontrolled oxidation[3].

Step 4: Spill Response and Decontamination

  • In the event of a benchtop spill, immediately ensure adequate ventilation and don appropriate PPE (nitrile gloves, safety goggles, and a particulate respirator if dust is present)[3].

  • Do not wash the spill down the drain. Instead, cover solid spills with a damp absorbent pad to suppress dust, sweep into a chemical waste bag, and clean the residual surface with a compatible solvent (e.g., isopropanol), disposing of the solvent wipes as solid hazardous waste[2].

Waste Routing Visualization

To ensure error-free segregation at the bench, follow this logical decision tree for routing 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine waste.

G Start Waste Generation: 2-(((2S,3R)-3-Methylpent-4-en-2-yl) sulfonyl)pyrimidine State Determine Waste State Start->State Solid Solid Waste (Powder/Residue/Silica) State->Solid Liquid Liquid Waste (Reaction Mixture/Extract) State->Liquid SolidStream Solid Hazardous Waste Stream Solid->SolidStream Halogenated Contains Halogenated Solvent (e.g., DCM)? Liquid->Halogenated YesHalo Halogenated Waste Stream Halogenated->YesHalo Yes NoHalo Non-Halogenated Waste Stream Halogenated->NoHalo No SAA Satellite Accumulation Area (SAA) Max 55 Gallons Limit YesHalo->SAA NoHalo->SAA SolidStream->SAA Incineration High-Temperature Incineration (Scrubbing NOx & SOx) SAA->Incineration

Disposal workflow for 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine waste streams.

References

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Retrieved from:[Link]

  • Vanderbilt University Medical Center (Office of Clinical and Research Safety). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from:[Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. Retrieved from: [Link]

  • Medical Lab Management. Laboratory Waste Management: The New Regulations. Retrieved from:[Link]

Sources

Handling

Comprehensive Guide to Personal Protective Equipment for Handling 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine

This document provides essential safety and handling protocols for 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine, a compound of interest for researchers and professionals in drug development. The guidance herein...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and handling protocols for 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine, a compound of interest for researchers and professionals in drug development. The guidance herein is predicated on the known reactivity of the 2-sulfonylpyrimidine scaffold and established best practices for laboratory safety. Due to the limited availability of specific hazard data for this novel compound, a conservative and rigorous approach to personal protection is mandated.

The 2-sulfonylpyrimidine functional group is recognized for its reactivity towards nucleophiles, notably the thiol side chains of cysteine residues in proteins.[1][2][3][4][5][6] This inherent reactivity underscores the potential for this compound to act as a skin, eye, and respiratory irritant or sensitizer upon direct contact or inhalation. Therefore, the following protocols are designed to create a robust barrier between the researcher and the chemical, ensuring a safe and controlled laboratory environment.

Hazard Assessment and Risk Mitigation

Given its classification as a sulfonylpyrimidine, 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine, which appears as a light yellow powder[7], should be handled as a potentially hazardous substance. The primary risks are associated with its potential to react with biological macromolecules, leading to unforeseen toxicological effects.

Key Potential Hazards:

  • Dermal Contact: May cause skin irritation, allergic reactions, or burns upon prolonged contact.

  • Ocular Contact: Potential for serious eye irritation or damage.

  • Inhalation: Inhalation of the powder may cause respiratory tract irritation.

  • Ingestion: Harmful if swallowed.[8][9]

The operational plan must therefore focus on minimizing all potential routes of exposure through the stringent use of personal protective equipment and adherence to engineered controls.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE regimen is the cornerstone of safe handling. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

PPE CategoryItemSpecificationRationale
Hand Protection Double-gloving with chemical-resistant glovesInner Glove: Nitrile or neoprene. Outer Glove: Nitrile or other appropriate material tested against similar chemical classes. ASTM D6978 standard is recommended.[10]Provides a primary barrier against skin contact. Double-gloving offers enhanced protection and a safe method for doffing contaminated outer gloves.
Body Protection Disposable, low-permeability lab gownPolyethylene-coated polypropylene or similar laminate material with a solid front, long sleeves, and tight-fitting cuffs.[10][11]Protects skin and personal clothing from splashes and aerosolized powder. The gown's cuffs should be overlapped by the outer gloves.[11]
Eye/Face Protection Safety goggles and a face shieldANSI Z87.1-compliant goggles to protect against dust and splashes. A full-face shield should be worn over the goggles when handling larger quantities or during procedures with a high risk of splashing.[10]Shields the eyes and face from accidental contact with the compound.
Respiratory Protection NIOSH-approved respiratorAn N95 or higher-rated respirator is required when handling the powder outside of a certified chemical fume hood or during spill cleanup.[12] Fit-testing is mandatory.Prevents the inhalation of fine particles of the compound.
Operational Plan: A Step-by-Step Guide to Safe Handling

All manipulations of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine must be performed within a certified chemical fume hood to minimize inhalation exposure.

Workflow for Safe Handling

A Preparation - Verify fume hood function - Assemble all materials - Don full PPE B Weighing - Use an analytical balance inside the fume hood - Handle with care to avoid generating dust A->B Proceed with caution C Solution Preparation - Slowly add solid to solvent - Keep container covered B->C Transfer carefully D Post-Handling - Decontaminate work surfaces - Doff PPE correctly C->D After experiment completion E Waste Disposal - Segregate and label all waste streams D->E Final step

Caption: Workflow for the safe handling of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine.

Detailed Protocol:

  • Pre-Handling Verification: Before any work commences, ensure the chemical fume hood is operational and that an eyewash station and safety shower are unobstructed and accessible.[13]

  • Donning PPE: Put on all required PPE as outlined in the table above. Ensure gloves are inspected for any defects before use.

  • Weighing and Transfer: When weighing the solid, do so within the fume hood on an analytical balance. Use appropriate tools to handle the powder and minimize the generation of dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing. Keep the container covered as much as possible during this process.

  • Post-Handling Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. The outer gloves should be removed first, followed by the gown, face shield, goggles, and inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[11]

Disposal Plan: Environmental Responsibility and Regulatory Compliance

Improper disposal of 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine and its associated waste can lead to environmental contamination and regulatory violations.[14]

Waste Segregation and Disposal Pathway

cluster_waste Waste Generation cluster_disposal Disposal Pathway A Solid Waste - Contaminated gloves, gowns, weigh paper D Labeled Hazardous Waste Container (Solid) A->D B Liquid Waste - Unused solutions, reaction mixtures E Labeled Hazardous Waste Container (Liquid) B->E C Sharps Waste - Contaminated needles, scalpels F Puncture-Proof Sharps Container C->F G Licensed Hazardous Waste Disposal Vendor D->G E->G F->G

Caption: Segregation and disposal pathway for waste contaminated with 2-(((2S,3R)-3-Methylpent-4-en-2-yl)sulfonyl)pyrimidine.

Disposal Protocol:

  • Solid Waste: All solid waste, including contaminated gloves, gowns, and consumables, must be collected in a designated, clearly labeled hazardous waste container.[15]

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound must be collected in a separate, labeled hazardous liquid waste container. Do not dispose of this chemical down the drain.[15][16]

  • Empty Containers: "Empty" containers that held the solid compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Decontamination: All glassware and equipment should be decontaminated by rinsing with an appropriate solvent, with the rinsate collected as hazardous waste.

All waste must be disposed of through a licensed hazardous waste management company, in accordance with local, state, and federal regulations.[17]

References

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]

  • SAFETY DATA SHEETS. Chem-Supply. [Link]

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  • Safety Data Sheet. Kishida Chemical Co.,Ltd. [Link]

  • Appropriate use of personal protective equipment (PPE) to protect yourself from infection. MEDIUS Holdings Co., Ltd. [Link]

  • 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. University of Southampton ePrints Soton. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. MDPI. [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]

  • 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers. [Link]

  • CHEMOTHERAPEUTIC- ANTINEOPLASTIC WASTE DISPOSAL. University of Pittsburgh. [Link]

  • 2-Sulfonylpyrimidines: Mild alkylating agents with anticancer activity toward p53-compromised cells. PNAS. [Link]

  • Disposal and destruction of diversion-risk medicine waste. Queensland Health. [Link]

  • Sulfonamide based pyrimidine derivatives combating Plasmodium parasite by inhibiting falcipains-2 and falcipains-3 as antimalari. Malaria World. [Link]

  • 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. PMC. [Link]

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  • 4-(3-METHYLPHENYL)PYRIMIDINE — Chemical Substance Information. NextSDS. [Link]

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